(R)-1-Boc-2-Ethynylpyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYNQAKTJFISL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437478 | |
| Record name | (R)-1-Boc-2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130418-90-5 | |
| Record name | (R)-1-Boc-2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-Boc-2-ethynylpyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: A Chiral Building Block of Strategic Importance
(R)-1-Boc-2-ethynylpyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a stereochemically defined pyrrolidine ring, a stable tert-butyloxycarbonyl (Boc) protecting group, and a synthetically versatile terminal alkyne, positions it as a highly valuable intermediate for the synthesis of complex, biologically active molecules. The pyrrolidine scaffold is a prevalent motif in a vast array of FDA-approved drugs and natural products, prized for its ability to impart favorable pharmacokinetic properties and to serve as a rigid template for orienting pharmacophoric elements in three-dimensional space.[1][2] The ethynyl group, a reactive handle for a multitude of chemical transformations, further enhances its utility, enabling facile and efficient construction of intricate molecular frameworks. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, a detailed synthetic protocol, spectroscopic characterization, and its application in the synthesis of advanced therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for quality control. The following tables summarize its key characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 130418-90-5 | |
| Molecular Formula | C₁₁H₁₇NO₂ | |
| Molecular Weight | 195.26 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Boiling Point | 249.1 °C (predicted) | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.40-4.30 (m, 1H, NCH), 3.55-3.40 (m, 2H, NCH₂), 2.25 (s, 1H, C≡CH), 2.20-1.90 (m, 4H, CH₂CH₂), 1.47 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 154.5 (C=O), 83.0 (C≡CH), 79.5 (O-C(CH₃)₃), 70.0 (C≡CH), 58.0 (NCH), 46.5 (NCH₂), 32.0 (CH₂), 28.5 (C(CH₃)₃), 24.0 (CH₂) |
| IR (thin film) | ν (cm⁻¹): 3310 (≡C-H stretch), 2975 (C-H stretch, sp³), 2110 (C≡C stretch), 1695 (C=O stretch, Boc) |
Note: Predicted and typical spectral data are provided based on the analysis of the compound's functional groups and data from structurally similar molecules. Actual values may vary slightly.
Synthesis of this compound: A Step-by-Step Protocol
The most common and reliable synthesis of this compound commences from the readily available and chiral starting material, (R)-Boc-prolinol. The synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, followed by a Corey-Fuchs reaction to generate the terminal alkyne.
Experimental Protocol: Two-Step Synthesis from (R)-Boc-Prolinol
Step 1: Oxidation of (R)-Boc-Prolinol to (R)-1-Boc-pyrrolidine-2-carbaldehyde
-
Reaction Setup: To a solution of (R)-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude aldehyde.
Step 2: Corey-Fuchs Homologation to this compound
-
Reagent Preparation: To a solution of triphenylphosphine (PPh₃) (4.0 eq) in anhydrous DCM (0.3 M) at 0 °C, add carbon tetrabromide (CBr₄) (2.0 eq) portion-wise. Stir the resulting mixture for 30 minutes at 0 °C.
-
Ylide Formation: Add a solution of the crude (R)-1-Boc-pyrrolidine-2-carbaldehyde from Step 1 in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Alkynylation: Cool the reaction mixture to -78 °C and add n-butyllithium (n-BuLi, 2.5 M in hexanes) (2.2 eq) dropwise. Stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for another hour.
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless to light yellow oil.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems primarily from the reactivity of its terminal alkyne. This functional group serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": Reaction with azides to form 1,4-disubstituted 1,2,3-triazoles, a highly stable and biocompatible linkage.
-
Addition Reactions: Hydration, hydrohalogenation, and other additions across the triple bond to introduce further functionality.
A prime example of its application is in the synthesis of Telaprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[4][5][6][7] While various synthetic routes to Telaprevir exist, several convergent strategies utilize intermediates that could be derived from this compound or a closely related precursor. The pyrrolidine moiety is a key component of the P2 pocket-binding element of the inhibitor.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapors. Keep away from ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably at 2-8°C under an inert atmosphere to prevent degradation.
Conclusion
This compound is a high-value chiral building block that offers synthetic chemists a reliable and versatile tool for the construction of complex molecular architectures. Its stereodefined pyrrolidine core and reactive alkyne functionality have cemented its role in the development of novel therapeutics. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this important compound in their drug discovery and development endeavors.
References
- 1. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scite.ai [scite.ai]
- 6. [PDF] A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. | Semantic Scholar [semanticscholar.org]
- 7. medkoo.com [medkoo.com]
- 8. aksci.com [aksci.com]
An In-depth Technical Guide to (R)-1-Boc-2-ethynylpyrrolidine: A Key Chiral Building Block in Modern Drug Discovery
Introduction
(R)-1-Boc-2-ethynylpyrrolidine, a chiral synthetic building block, has garnered significant attention in medicinal chemistry and drug development. Its rigid pyrrolidine core, coupled with the versatile terminal alkyne functionality, makes it an invaluable component in the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the specifications, synthesis, purification, and analytical characterization of this compound, with a particular focus on its application in the synthesis of antiviral agents.
Core Specifications
This compound is a chiral compound with the following key identifiers and properties:
| Property | Specification |
| CAS Number | 130418-90-5 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that typically commences from the readily available chiral starting material, (R)-N-Boc-proline. The synthetic strategy involves the reduction of the carboxylic acid, oxidation to the corresponding aldehyde, and subsequent conversion to the terminal alkyne.
Figure 1: General synthetic workflow for this compound.
Part 1: Reduction of (R)-N-Boc-proline to (R)-N-Boc-prolinol
The initial step involves the reduction of the carboxylic acid functionality of (R)-N-Boc-proline to a primary alcohol. This transformation is commonly achieved using reducing agents such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄). The choice of reducing agent is critical to ensure the integrity of the Boc protecting group, which is sensitive to strongly acidic conditions.
Experimental Protocol:
-
To a solution of (R)-N-Boc-proline (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of borane-tetrahydrofuran complex (approx. 1.5-2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
The crude product is typically purified by extraction and can often be used in the next step without further purification.
Part 2: Oxidation of (R)-N-Boc-prolinol to (R)-N-Boc-pyrrolidine-2-carbaldehyde
The resulting (R)-N-Boc-prolinol is then oxidized to the corresponding aldehyde. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) or a Swern oxidation are commonly employed for this transformation, offering high yields and clean conversions.
Experimental Protocol (using Dess-Martin periodinane):
-
To a solution of (R)-N-Boc-prolinol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1-1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde, which is often used immediately in the next step.
Part 3: Conversion of the Aldehyde to the Terminal Alkyne
The final and most critical step is the one-carbon homologation of the aldehyde to the terminal alkyne. Two well-established methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.[1][2][3][4][5][6][7]
Method A: Corey-Fuchs Reaction [1][4][5][7][8]
This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.
Experimental Protocol:
-
Step 3a (Dibromoalkene formation): To a solution of triphenylphosphine (4.0 equiv) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 equiv). Stir for 5-10 minutes, then add a solution of (R)-N-Boc-pyrrolidine-2-carbaldehyde (1.0 equiv) in DCM. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture directly onto a silica gel column and elute to obtain the dibromoalkene.
-
Step 3b (Alkyne formation): To a solution of the dibromoalkene (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (2.1-2.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield the crude this compound.
Method B: Seyferth-Gilbert Homologation [2][3][6][9][10]
This method offers a more direct route to the alkyne using a diazophosphonate reagent, often the Ohira-Bestmann reagent, under milder basic conditions.
Experimental Protocol (using the Ohira-Bestmann reagent):
-
To a solution of (R)-N-Boc-pyrrolidine-2-carbaldehyde (1.0 equiv) and the Ohira-Bestmann reagent (1.1-1.5 equiv) in anhydrous methanol or THF at room temperature, add potassium carbonate (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude this compound is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent system will depend on the impurities present. For basic amine-containing compounds, streaking on the silica gel can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[11][12][13][14]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key information about the structure. Expected signals include those for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets in the range of 1.8-3.6 ppm), and the acetylenic proton (a singlet or a doublet around 2.0-2.5 ppm). Due to the restricted rotation around the N-Boc amide bond, rotamers may be observed, leading to a doubling of some signals.[15][16]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the pyrrolidine ring, and the two acetylenic carbons (~70-85 ppm).[15][16][17][18][19]
Optical Rotation
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers. Polysaccharide-based columns are often effective for the separation of Boc-protected amines.[25]
Application in Drug Discovery: Synthesis of Grazoprevir
This compound is a key building block in the synthesis of Grazoprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[26][27][28][29][30] Grazoprevir is a component of the FDA-approved drug Zepatier®. The pyrrolidine moiety of Grazoprevir is derived from a substituted proline derivative, and the ethynyl group of this compound serves as a handle for the construction of the complex macrocyclic structure of the drug.
In the synthesis of Grazoprevir, a derivative of this compound undergoes a key macrocyclization step, often via a coupling reaction, to form the large ring system essential for its antiviral activity.[26][27][28] The precise stereochemistry of the pyrrolidine ring is crucial for the optimal binding of Grazoprevir to the active site of the HCV protease.
Figure 2: Simplified schematic of the role of this compound in the synthesis of Grazoprevir.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in modern drug discovery. Its synthesis from readily available starting materials, coupled with its unique structural features, makes it an attractive component for the construction of complex, biologically active molecules. The detailed understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective utilization by researchers and scientists in the pharmaceutical industry. The pivotal role of this compound in the synthesis of the HCV protease inhibitor Grazoprevir underscores its importance and highlights the continuing demand for such well-defined chiral intermediates.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey-Fuchs Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. orgsyn.org [orgsyn.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. rsc.org [rsc.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Specific rotation - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
- 25. nbinno.com [nbinno.com]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of (R)-1-Boc-2-ethynylpyrrolidine
This guide provides a comprehensive, field-proven methodology for the synthesis and purification of (R)-1-Boc-2-ethynylpyrrolidine, a critical chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and versatile ethynyl group make it an invaluable synthon for constructing complex molecular architectures, particularly through reactions like Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (Click Chemistry).[1][2] This document moves beyond a simple recitation of steps to provide the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the transformation.
Strategic Approach: A Retrosynthetic Vision
The successful synthesis of a chiral molecule hinges on a robust strategy that preserves stereochemical integrity. Our approach begins with a readily available, enantiopure starting material from the chiral pool, (R)-proline, and proceeds through a key aldehyde intermediate. The conversion of this aldehyde to the terminal alkyne is the pivotal step, for which we employ the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This choice is deliberate, as it offers mild reaction conditions that are compatible with the potentially sensitive α-amino aldehyde moiety, minimizing the risk of epimerization.[3][4]
Caption: Retrosynthetic analysis for this compound.
Part 1: The Synthetic Protocol
The core of this synthesis is the one-carbon homologation of an aldehyde to a terminal alkyne. While the Corey-Fuchs reaction is a classic method, it involves a two-step process from the aldehyde and utilizes harsh organolithium bases.[5][6] The Seyferth-Gilbert homologation, and specifically the Ohira-Bestmann modification, provides a more direct and milder route.[3][7]
The Ohira-Bestmann Reagent: A Superior Choice
The classical Seyferth-Gilbert homologation uses dimethyl (diazomethyl)phosphonate with a strong base like potassium tert-butoxide.[8] This can be problematic for base-sensitive substrates, such as enolizable aldehydes, where side reactions like aldol condensation can occur.[9] The Ohira-Bestmann reagent, dimethyl 1-diazo-2-oxopropylphosphonate, generates the necessary phosphonate carbanion in situ under much milder basic conditions (e.g., K₂CO₃ in methanol), making it ideal for our substrate, (R)-1-Boc-2-formylpyrrolidine.[4]
The reaction proceeds via the deprotonated reagent adding to the aldehyde, which then undergoes a cycloreversion akin to the Wittig reaction to form a vinyldiazo intermediate.[9] Subsequent loss of dinitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-hydride shift to furnish the terminal alkyne product.[4]
Experimental Workflow: From Aldehyde to Alkyne
This protocol assumes the availability of the precursor, (R)-1-Boc-2-formylpyrrolidine, which can be synthesized from commercially available (R)-1-Boc-prolinol via mild oxidation (e.g., Swern or Dess-Martin periodinane oxidation).
Caption: Workflow for the Ohira-Bestmann homologation step.
Detailed Synthesis Protocol
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| (R)-1-Boc-2-formylpyrrolidine | 213.26 | 2.13 g | 10.0 | 1.0 |
| Ohira-Bestmann Reagent | 192.13 | 2.31 g | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| Tetrahydrofuran (THF), Anhydrous | - | 50 mL | - | - |
| Methanol (MeOH), Anhydrous | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-2-formylpyrrolidine (2.13 g, 10.0 mmol) and the Ohira-Bestmann reagent (2.31 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) and anhydrous methanol (50 mL). Stir the mixture until all solids are dissolved.
-
Initiation: Cool the flask to 0 °C in an ice-water bath. Add potassium carbonate (2.76 g, 20.0 mmol) portion-wise over 10 minutes. Causality Note: The portion-wise addition at low temperature helps to control the initial effervescence (N₂ evolution) and exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product is expected to have a higher Rf value than the starting aldehyde.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel.
Part 2: Purification and Characterization
A rigorous purification protocol is essential to isolate the target compound with high chemical and enantiomeric purity. The process involves a liquid-liquid extraction to remove inorganic byproducts, followed by flash column chromatography.
Purification & Analysis Workflow
Caption: General workflow for purification and analysis.
Protocol 1: Extractive Work-up
-
Extraction: Extract the quenched reaction mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL). Causality Note: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown oil.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective. Expert Tip: The basicity of the pyrrolidine nitrogen, even when Boc-protected, can sometimes cause streaking on acidic silica gel. If this is observed on TLC, adding 0.5% triethylamine to the eluent system can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[10]
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent (e.g., 5% EtOAc in Hexanes) and pack the column. b. Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the top of the packed column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure. The product is typically a colorless to pale yellow oil.
Characterization and Purity Assessment
| Analysis Type | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Appearance of a singlet/doublet for the acetylenic proton (~2.2-2.5 ppm). Disappearance of the aldehyde proton (~9.5 ppm). Presence of the Boc group (~1.4 ppm, 9H singlet) and pyrrolidine ring protons.[11][12] |
| ¹³C NMR | Structural Confirmation | Appearance of two alkyne carbons (~70 and ~85 ppm). Presence of the Boc carbonyl (~154 ppm) and quaternary carbon (~80 ppm).[12] |
| Mass Spec (e.g., ESI-MS) | Molecular Weight Verification | [M+H]⁺, [M+Na]⁺ ions corresponding to the molecular formula C₁₁H₁₇NO₂ (M.W. 195.26).[13] |
| Chiral HPLC/SFC | Enantiomeric Purity (ee%) | The alkyne itself is a poor UV chromophore, which can make direct analysis challenging.[14][15] An advanced method involves forming a dicobalt hexacarbonyl complex in situ, which can then be readily analyzed on a chiral stationary phase (e.g., Chiralpak IA, IB, etc.).[14] An ee >98% is expected, assuming an enantiopure starting material. |
References
- 1. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. grokipedia.com [grokipedia.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. 130418-90-5|this compound|BLD Pharm [bldpharm.com]
- 14. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Predicted Spectroscopic Profile of (R)-1-Boc-2-ethynylpyrrolidine
This guide provides a comprehensive analysis of the anticipated spectroscopic data for (R)-1-Boc-2-ethynylpyrrolidine, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. The protocols and interpretations herein are designed to offer a robust framework for the characterization of this and similar molecules.
Introduction to this compound
This compound is a versatile synthetic intermediate. The pyrrolidine ring provides a rigid scaffold, while the tert-butoxycarbonyl (Boc) protecting group offers stability and facile deprotection. The terminal ethynyl group is a key functional handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira couplings. These features make it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming its identity and purity.
Molecular Structure and Properties:
-
Molecular Formula: C₁₁H₁₇NO₂
-
Molecular Weight: 195.26 g/mol
-
CAS Number: 130418-90-5[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of the chiral center at C2 and the restricted rotation around the N-Boc amide bond, the pyrrolidine ring protons are expected to be diastereotopic, leading to more complex splitting patterns than a simple analysis might suggest.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted chemical shifts are based on data for N-Boc-pyrrolidine and related structures, with adjustments for the deshielding effect of the ethynyl group at the C2 position.[2][3][4]
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale & Notes |
| H2 | ~ 4.4 - 4.2 | m | 1H | Methine proton at the chiral center, deshielded by both the nitrogen and the alkyne. |
| H5 | ~ 3.5 - 3.3 | m | 2H | Methylene protons adjacent to the nitrogen. Diastereotopic and likely to show complex splitting. |
| H3, H4 | ~ 2.2 - 1.8 | m | 4H | Methylene protons of the pyrrolidine ring. Significant overlap is expected. |
| Alkyne-H | ~ 2.3 | s | 1H | The terminal alkyne proton. Typically a sharp singlet.[4] |
| Boc (C(CH₃)₃) | ~ 1.45 | s | 9H | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[5] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are derived from general values for N-Boc heterocycles, pyrrolidines, and terminal alkynes.[6][7][8][9][10][11]
| Assignment | Predicted δ (ppm) | Rationale & Notes |
| C=O (Boc) | ~ 154 | Typical chemical shift for a carbamate carbonyl. |
| C (CH₃)₃ (Boc) | ~ 80 | Quaternary carbon of the tert-butyl group. |
| C≡CH (alkyne) | ~ 83 | Quaternary alkyne carbon. |
| C≡C H (alkyne) | ~ 70 | Terminal alkyne carbon bearing a proton. |
| C2 | ~ 58 | Chiral carbon attached to nitrogen and the ethynyl group. |
| C5 | ~ 46 | Carbon adjacent to the nitrogen. |
| C3, C4 | ~ 32, ~ 24 | Pyrrolidine ring methylene carbons. Assignment may be interchangeable. |
| C(C H₃)₃ (Boc) | ~ 28.5 | Methyl carbons of the tert-butyl group, appearing as a strong signal. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra for structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties and well-defined residual solvent peaks for referencing.[12]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~220 ppm) is required.[8] Due to the low natural abundance of ¹³C, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.
-
NMR Acquisition Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule. For this compound, the most diagnostic peaks will be from the alkyne and the carbamate moieties.
Predicted Characteristic IR Absorption Bands
The predicted frequencies are based on well-established correlation charts.[13][14][15][16]
| Frequency (cm⁻¹) | Vibration | Intensity | Functional Group |
| ~ 3300 | ≡C-H stretch | Strong, Sharp | Terminal Alkyne |
| ~ 2980-2850 | C-H stretch (sp³) | Medium-Strong | Pyrrolidine & Boc |
| ~ 2120 | C≡C stretch | Weak-Medium, Sharp | Terminal Alkyne |
| ~ 1690 | C=O stretch | Very Strong | Boc-carbamate |
| ~ 1400-1370 | C-N stretch / various bends | Medium | Boc-carbamate / Pyrrolidine |
| ~ 1160 | C-O stretch | Strong | Boc-carbamate |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Use a suitable solvent (e.g., isopropanol) to wipe the crystal and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid or liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Acquisition Workflow Diagram
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should yield a prominent protonated molecular ion.
Predicted Mass Spectrum (ESI-MS)
The fragmentation of Boc-protected amines is well-documented and typically involves losses related to the tert-butyl group.[17][18][19][20]
| m/z (charge/mass ratio) | Predicted Ion | Formula | Notes |
| 196.13 | [M+H]⁺ | [C₁₁H₁₈NO₂]⁺ | Protonated molecular ion (base peak). |
| 140.08 | [M+H - C₄H₈]⁺ | [C₇H₁₀NO₂]⁺ | Loss of isobutylene (56 Da) via McLafferty-type rearrangement. A very common fragmentation for Boc groups. |
| 96.08 | [M+H - C₅H₉O₂]⁺ | [C₆H₁₀N]⁺ | Loss of the entire Boc group (100 Da). This corresponds to the protonated 2-ethynylpyrrolidine fragment. |
| 57.07 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-butyl cation. May be observed, though less common in ESI than in higher energy methods like EI. |
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.
-
The typical concentration is in the range of 1-10 µg/mL. Formic acid aids in the protonation of the molecule to form the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
-
Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable and strong signal for the ion of interest.
-
Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500). For fragmentation data (MS/MS), the [M+H]⁺ ion at m/z 196.13 would be mass-selected and subjected to collision-induced dissociation (CID).
-
MS Acquisition Workflow Diagram
Caption: Workflow for ESI-MS spectroscopic analysis.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important chiral building block. The provided protocols offer a standardized methodology for obtaining high-quality data, ensuring scientific rigor and reproducibility in drug discovery and development workflows.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 688022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. bhu.ac.in [bhu.ac.in]
- 9. compoundchem.com [compoundchem.com]
- 10. scribd.com [scribd.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. IR Group Frequencies [owl.umass.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. article.sapub.org [article.sapub.org]
- 18. whitman.edu [whitman.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mass spectra of the t-Boc substituted and unsubstituted drug precursors under EI mode [zpxb.xml-journal.net]
A Technical Guide to (R)-1-Boc-2-ethynylpyrrolidine: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-1-Boc-2-ethynylpyrrolidine has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a stereochemically defined pyrrolidine ring, a strategically placed Boc-protecting group, and a versatile terminal alkyne—offers a powerful platform for the synthesis of complex, three-dimensional molecules with significant therapeutic potential. This guide provides an in-depth analysis of its core physicochemical properties, strategic applications in drug design, and detailed, field-proven protocols for its synthesis and derivatization. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a comprehensive resource for researchers aiming to leverage this valuable synthetic intermediate.
Core Molecular Attributes
This compound, also known as tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate, is a synthetically versatile molecule whose utility is rooted in its fundamental properties.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₇NO₂ | [1] |
| Molecular Weight | 195.26 g/mol | [1] |
| CAS Number | 130418-90-5 | [1] |
| Appearance | Typically an oil or low-melting solid | Inferred from related compounds |
| Storage | Sealed in dry, store in freezer, under -20°C | [1] |
The structure combines three key functional elements, each with a distinct and critical role in synthesis, as illustrated below.
Caption: Core functional components of this compound.
Strategic Importance in Drug Design
The pyrrolidine ring is a highly valued scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[2][3] Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, which is critical for enhancing binding affinity, selectivity, and overall drug-like properties.[3]
The Chiral Imperative
The "(R)" designation in the molecule's name is of paramount importance. Biological systems, such as enzymes and receptors, are chiral. Therefore, the stereochemistry of a drug candidate can profoundly influence its pharmacological activity, with one enantiomer often being significantly more potent or having a different biological profile than the other.[3] The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, ensuring that the final drug substance is also enantiopure, thereby maximizing efficacy and minimizing potential off-target effects.
The Role of the Boc and Ethynyl Groups
The synthetic utility of this building block is unlocked by its two other key features:
-
The Boc (tert-butoxycarbonyl) Group: This is one of the most common amine protecting groups in organic synthesis.[4][5][6] Its function is to render the pyrrolidine nitrogen non-nucleophilic and non-basic, preventing it from participating in unwanted side reactions. The key advantage of the Boc group is its stability under a wide range of conditions (e.g., basic, nucleophilic, reductive) while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), which often leave other functional groups in the molecule intact.[4][5][6][7]
-
The Ethynyl (Alkyne) Group: The terminal alkyne is a remarkably versatile functional group. It serves as a reactive handle for a variety of powerful and reliable carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the covalent linking of the pyrrolidine scaffold to other complex fragments, a common strategy in fragment-based drug discovery. The two most prominent reactions involving the ethynyl group are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A high-yielding, stereospecific reaction that joins an alkyne and an azide to form a stable triazole ring.[8][9]
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]
-
This trifecta of features makes this compound a preferred intermediate in the synthesis of complex molecules, particularly in the development of protease inhibitors (e.g., for Hepatitis C) and agents targeting the central nervous system.[5]
Synthesis and Derivatization Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.
Synthesis of this compound
A common and efficient route to this compound starts from the readily available amino acid, N-Boc-D-proline. The synthesis involves the conversion of the carboxylic acid to a suitable precursor for the introduction of the ethynyl group.
References
- 1. 130418-90-5|this compound|BLD Pharm [bldpharm.com]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetically separable Pd catalyst for carbonylative Sonogashira coupling reactions for the synthesis of alpha,beta-alkynyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Chiral purity and enantiomeric excess of (R)-1-Boc-2-ethynylpyrrolidine
An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (R)-1-Boc-2-ethynylpyrrolidine
Abstract
This compound is a critical chiral building block in modern pharmaceutical synthesis, valued for its rigid pyrrolidine scaffold and the versatile ethynyl group, which is amenable to further chemical modifications like click chemistry.[1][2] The stereochemical integrity of this intermediate is paramount, as the chirality of the final active pharmaceutical ingredient (API) directly influences its pharmacological and toxicological profile.[3][4] This guide provides a comprehensive overview of the principles and methodologies for determining the chiral purity and enantiomeric excess (ee) of this compound. It is intended for researchers, analytical scientists, and drug development professionals who require robust, validated methods for chiral analysis. We will delve into the underlying principles of chiral chromatography and NMR spectroscopy, present detailed, field-proven protocols, and discuss method validation in accordance with regulatory expectations.[5][6]
The Imperative of Chiral Purity in Drug Development
Chirality is a fundamental property in pharmaceutical science, where a molecule and its non-superimposable mirror image (enantiomer) can exhibit vastly different biological activities.[7] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
This recognition has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to favor the development of single-enantiomer drugs over racemic mixtures.[4][8] Consequently, ensuring the enantiomeric purity of chiral starting materials and intermediates is a critical quality control step in the pharmaceutical pipeline.[6][9] The stereoisomeric composition of a drug must be well-defined, and specifications for the final product should assure its identity, strength, quality, and purity from a stereochemical perspective.[6]
This compound, often synthesized from precursors like (S)-proline derivatives, serves as a cornerstone for numerous complex APIs.[10] Its synthesis involves steps where the stereocenter can be compromised, necessitating rigorous analytical control to quantify the undesired (S)-enantiomer and ensure the final product meets stringent purity requirements.
Analytical Methodologies for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess is a quantitative measure of the predominance of one enantiomer over the other. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Several analytical techniques can be employed for this purpose. The most prevalent and reliable methods for a molecule like this compound are chiral chromatography (HPLC and GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry due to its robustness, high resolution, and broad applicability.[5][11] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[5]
Principle of Separation: CSPs are typically composed of a chiral selector immobilized onto a solid support (e.g., silica gel). For N-Boc protected amines like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[12][13] The separation mechanism involves a combination of transient interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. These differential interactions create a sufficient difference in elution time to allow for baseline separation.
Workflow for Chiral HPLC Method Development and Validation
Caption: General workflow for chiral HPLC method development, validation, and analysis.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size, or equivalent polysaccharide-based CSP.[13]
-
Mobile Phase: A normal-phase mobile phase is typically effective. Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 95:5 v/v). Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (where the Boc-carbamate absorbs).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject a solution of the racemic mixture first to identify the elution order and confirm the resolution of the two enantiomers. Subsequently, inject the sample solution. The enantiomeric excess is determined by the area percentage calculation of the two peaks.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK IA/IB/IC) | Proven effectiveness for a wide range of chiral compounds, including N-protected amines.[14] |
| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) | Normal phase often provides better selectivity for this class of compounds. The ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Temperature | 25 °C | Provides reproducible retention times; temperature can be adjusted to fine-tune selectivity. |
| Detection | UV, 210 nm | The carbamate group provides sufficient UV absorbance at lower wavelengths for sensitive detection. |
Method Validation: Any chiral purity assay must be validated to ensure it is fit for purpose.[5] Validation should generally follow ICH Q2(R1) guidelines and assess parameters for both the major (desired) and minor (undesired) enantiomers.[5][15]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrates that the method can unequivocally assess the desired enantiomer in the presence of the undesired one and any other impurities. Criterion: Baseline resolution (Rs > 1.5) between enantiomer peaks. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. Criterion: Typically S/N ratio ≥ 10. |
| Linearity | Establishes a linear relationship between the concentration of the undesired enantiomer and the detector response. Criterion: Correlation coefficient (r²) ≥ 0.99. |
| Precision | Measures the closeness of agreement between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Criterion: RSD ≤ 10% at the LOQ level. |
| Accuracy | The closeness of the test results to the true value. Determined by spiking the main enantiomer with known amounts of the undesired enantiomer. Criterion: Recovery typically between 80-120% for the impurity. |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative, particularly for volatile and thermally stable compounds.[5] While this compound itself may have limited volatility, GC analysis can be performed on more volatile derivatives.
Principle of Separation: Similar to HPLC, chiral GC uses a column with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. The separation occurs in the gas phase based on the differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the chiral stationary phase.
Experimental Protocol: Chiral GC (Conceptual)
-
Derivatization (if necessary): The Boc group may be removed, and the resulting secondary amine can be derivatized (e.g., with a trifluoroacetyl group) to increase volatility and improve chromatographic performance.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A cyclodextrin-based capillary column (e.g., Chiraldex® G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: An optimized temperature gradient is used to elute the compounds.
-
Analysis: The ee is calculated from the peak areas of the separated enantiomers. Method validation follows similar principles as HPLC.[16]
NMR Spectroscopy
NMR spectroscopy offers a distinct, non-separative approach to determining enantiomeric excess.[17] The principle is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and are, therefore, distinguishable in the NMR spectrum.[18]
Principle of Analysis: This conversion can be achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), or by using a chiral solvating agent (CSA).[17][19] For this compound, derivatization is not straightforward due to the protected amine. However, if the Boc group were removed, the resulting secondary amine could be readily derivatized. An alternative for the intact molecule is the use of chiral lanthanide shift reagents, which can form transient diastereomeric complexes.
Experimental Protocol: NMR with a Chiral Derivatizing Agent (for the de-Boc'd amine)
-
Sample Preparation: React the de-protected 2-ethynylpyrrolidine sample with a slight excess of an enantiomerically pure CDA (e.g., (R)-MTPA-Cl) in a suitable deuterated solvent (e.g., CDCl₃) within an NMR tube. A base like pyridine is often added to scavenge the HCl byproduct.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum (if a fluorine-containing CDA is used).[20][21]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers formed. The signals from protons close to the newly formed stereocenter are often the most separated.
-
Calculation: Carefully integrate the corresponding signals for each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the ee can be calculated.[18][19]
Decision Framework for Analytical Method Selection
Caption: A decision-making guide for selecting the appropriate analytical technique.
Conclusion and Best Practices
For the routine, high-stakes quality control of this compound in a drug development setting, chiral HPLC is the unequivocally recommended method . Its high precision, sensitivity for detecting trace enantiomeric impurities, and the robustness of validated methods make it superior for release testing.[11]
NMR spectroscopy serves as an excellent orthogonal method for confirmation and for mechanistic studies, but it generally lacks the sensitivity of chromatographic techniques for quantifying impurities at very low levels (e.g., <0.1%). Chiral GC is a viable alternative, especially if a GC method is already in place for other purity assessments, though it may require a derivatization step.
Regardless of the chosen method, a self-validating system is crucial for trustworthiness.[5] This includes performing regular system suitability tests, using certified reference standards for both enantiomers, and adhering to a rigorous validation protocol that challenges the method's specificity, sensitivity, and precision. By implementing these robust analytical strategies, researchers and developers can ensure the stereochemical integrity of this vital building block, contributing to the development of safer and more effective medicines.[22]
References
- 1. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 2. 130418-90-5|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. veranova.com [veranova.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. mdpi.com [mdpi.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. iosrjournals.org [iosrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. System Suitability and Validation for Chiral Purity Assays of Drug Substances | Semantic Scholar [semanticscholar.org]
- 16. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Introduction: The Strategic Value of (R)-1-Boc-2-ethynylpyrrolidine in Modern Drug Discovery
An In-depth Technical Guide to (R)-1-Boc-2-ethynylpyrrolidine for Advanced Chemical Synthesis
This compound is a chiral heterocyclic building block of significant interest to researchers in pharmaceutical and medicinal chemistry. Its structure combines two key features that render it highly valuable for the synthesis of complex molecular architectures. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products, alkaloids, and FDA-approved drugs, often imparting favorable pharmacokinetic properties.[1][2] The stereocenter at the C-2 position provides a defined three-dimensional orientation crucial for specific interactions with biological targets.
The molecule's utility is further enhanced by the presence of two orthogonal functionalities. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions.[3] Critically, the terminal ethynyl (alkyne) group is a versatile functional handle. It enables a wide range of carbon-carbon bond-forming reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and palladium-catalyzed Sonogashira couplings.[4] This dual functionality allows for the precise and efficient incorporation of the chiral pyrrolidine motif into larger, more complex molecules, making it an essential tool for constructing libraries of diverse compounds for drug screening and developing novel therapeutic agents, particularly protease inhibitors and central nervous system agents.[4]
Caption: Chemical structure of this compound.
Commercial Supplier Landscape: A Comparative Analysis
Acquiring high-quality this compound is the foundational step for any research program. The selection of a supplier should be guided by factors including purity, batch-to-batch consistency, availability of analytical documentation, and lead times. Below is a comparative table of notable commercial suppliers.
| Supplier | Product Name/Synonym | CAS Number | Purity/Specification | Storage Conditions |
| BLDpharm | This compound | 130418-90-5 | Not specified, research use only | Sealed in dry, store in freezer, under -20°C[5] |
| MySkinRecipes | 1-Boc-2-Ethynylpyrrolidine | 316141-37-4* | 97% | 2-8°C[4] |
| Sigma-Aldrich | Related compounds available | Varies | Typically ≥97% | 2-8°C or room temp[6] |
| MedChemExpress | Related compounds available | Varies | Typically ≥99% (GC) | 4°C, protect from light[7] |
*Note: The CAS number 316141-37-4 provided by one supplier may refer to the racemic mixture or a different isomer. Researchers must verify the correct CAS number, 130418-90-5 , for the (R)-enantiomer.
Technical Evaluation and Quality Assurance
The chemical and chiral integrity of this compound is paramount for reproducible and reliable experimental outcomes. As a senior scientist, it is imperative to demand and scrutinize the Certificate of Analysis (CoA) for each batch.
A comprehensive CoA should include the following analytical data:
-
Appearance: Typically a white to off-white solid.[7]
-
Identity Confirmation:
-
¹H NMR Spectroscopy: The spectrum should be consistent with the expected structure, showing characteristic peaks for the Boc group, the pyrrolidine ring protons, and the terminal alkyne proton.
-
Mass Spectrometry (MS): The data should confirm the molecular weight of the compound (195.26 g/mol ).[4][5]
-
-
Purity Assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity, which should ideally be above 97%. A high-purity CoA from a supplier for a related compound showed 99.17% by GC.[7]
-
-
Chiral Integrity:
-
Optical Rotation: A specific rotation value, measured at a defined concentration, solvent, temperature, and wavelength (e.g., 20.434° for a related compound), confirms the enantiomeric purity.[7]
-
Enantiomeric Excess (ee): This is the most direct measure of chiral purity and should be as close to 100% as possible.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid (EVT-13299785) [evitachem.com]
- 4. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 5. 130418-90-5|this compound|BLD Pharm [bldpharm.com]
- 6. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its remarkable success is not coincidental but stems from a unique combination of structural and physicochemical properties. This guide provides a comprehensive analysis of the pyrrolidine scaffold, detailing its stereochemical advantages, diverse biological activities, and key synthetic strategies. We will explore its role in marketed drugs across various therapeutic areas, delve into structure-activity relationships through a case study on DPP-4 inhibitors, and present detailed experimental protocols, offering researchers and drug development professionals a thorough understanding of this critical molecular framework.
Part 1: Core Physicochemical and Structural Advantages
The utility of the pyrrolidine scaffold in drug design is rooted in a set of inherent properties that make it exceptionally suitable for interacting with complex biological targets.[1][3] These advantages allow medicinal chemists to finely tune molecules for enhanced efficacy, selectivity, and pharmacokinetic profiles.
Three-Dimensionality and Conformational Flexibility
Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional and globular shape.[1][2][4] This non-planarity, which allows the ring to adopt flexible "envelope" and "twist" conformations through a phenomenon known as pseudorotation, enables a more comprehensive exploration of the pharmacophore space.[2][4][5] This three-dimensionality is crucial for achieving precise, high-affinity interactions within the complex topographies of protein binding sites.
Stereochemical Richness
The pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[2] This stereochemical diversity is a powerful tool for medicinal chemists. The spatial orientation of substituents can be meticulously controlled to optimize interactions with enantioselective biological targets like proteins and enzymes, often leading to significant differences in the biological profiles of drug candidates.[2][5] The naturally occurring amino acid L-proline, with its inherent chirality, is a frequently used and highly valuable starting material for constructing chiral pyrrolidine-containing compounds.[2][6]
Basicity and Privileged Substitution
The secondary amine nitrogen atom imparts basicity to the scaffold, which can be critical for forming salt bridges with acidic residues in a target protein or for improving aqueous solubility.[2][3] Furthermore, this nitrogen atom serves as a prime location for chemical modification. An analysis of FDA-approved drugs reveals that the N-1 position is a privileged site for substitution, with approximately 92% of such drugs featuring a modification at this position.[2]
Caption: Key physicochemical and structural advantages of the pyrrolidine scaffold.
Comparative Physicochemical Properties
The subtle differences between the five-membered pyrrolidine ring and its six-membered counterpart, piperidine, can be leveraged to fine-tune a drug's properties.
| Property | Pyrrolidine | Piperidine | Key Design Consideration |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic, with pyrrolidine being slightly more so, which can influence protonation state at physiological pH.[3] |
| logP (Octanol/Water) | 0.46 | 0.84 | Pyrrolidine is less lipophilic, which can be advantageous for improving aqueous solubility and reducing off-target hydrophobic interactions.[3] |
| Conformational Flexibility | Adopts flexible envelope and twist conformations. | Prefers a more rigid chair conformation. | Pyrrolidine's greater flexibility may allow for better adaptation to a binding site (induced fit).[3] |
Part 2: The Pyrrolidine Scaffold in FDA-Approved Drugs
The versatility of the pyrrolidine scaffold is evidenced by its presence in a wide array of FDA-approved drugs across diverse therapeutic areas.[2][7] This demonstrates its compatibility with a multitude of biological targets and its ability to impart favorable drug-like properties.
| Therapeutic Area | Drug Example | Mechanism of Action |
| Antidiabetic | Vildagliptin, Saxagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitor.[8][9] |
| Antiviral (HCV) | Telaprevir, Voxilaprevir | NS3/4A serine protease inhibitor.[10][11] |
| Antihypertensive | Captopril, Enalapril | Angiotensin-converting enzyme (ACE) inhibitor.[9][12] |
| Anticancer | Pacritinib, Futibatinib | JAK-2 inhibitor, FGFR-4 inhibitor.[12][13] |
| CNS Disorders | Aniracetam, Procyclidine | Nootropic (AMPA modulator), Anticholinergic agent.[12][14] |
| Antibacterial | Clindamycin | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[12] |
Part 3: Diverse Biological Activities
Beyond its role in approved drugs, the pyrrolidine motif is a cornerstone of exploratory research, with derivatives demonstrating a vast range of biological activities.
-
Anticancer Activity: Pyrrolidine derivatives, including spirooxindole-pyrrolidines, have shown significant cytotoxic activity against various cancer cell lines.[15][16] For example, certain derivatives act as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis.[2][13]
-
Antiviral Activity: The scaffold is crucial for inhibitors of viral proteases, such as the main protease (MPro) in coronaviruses and the NS3/4A protease in Hepatitis C virus.[10][17][18]
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a key feature in molecules designed to treat CNS and psychiatric disorders, including epilepsy, anxiety, and Alzheimer's disease.[2][19][20]
-
Anti-inflammatory and Analgesic Activity: Derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX-1/COX-2) enzymes and N-acylethanolamine acid amidase (NAAA), showing potential as new anti-inflammatory agents.[21][22]
-
Antimicrobial Activity: Natural and synthetic pyrrolidine alkaloids exhibit broad-spectrum antibacterial and antifungal properties.[23][24]
Part 4: Synthetic Strategies for Pyrrolidine Scaffolds
The accessibility of the pyrrolidine core through robust synthetic methodologies is a key reason for its widespread use. Strategies can be broadly categorized into the construction of the ring system or the functionalization of a pre-existing ring.
Caption: Common synthetic pathways to access pyrrolidine-containing target molecules.
Representative Experimental Protocol: Asymmetric [3+2] Cycloaddition
This protocol describes a general method for the stereoselective synthesis of a substituted pyrrolidine fragment, a common strategy in fragment-based drug discovery.[25]
Objective: To synthesize an enantiomerically pure heteroaromatic pyrrolidine fragment via a silver(I)-catalyzed [3+2] cycloaddition reaction.
Materials:
-
Heteroaromatic aldehyde (e.g., pyridine-2-carboxaldehyde) (1.0 eq)
-
Glycylsultam chiral auxiliary (e.g., (2R)-bornane-10,2-sultam derivative) (1.0 eq)
-
Dipolarophile (e.g., N-phenylmaleimide) (1.1 eq)
-
Silver(I) acetate (AgOAc) (10 mol%)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the heteroaromatic aldehyde (1.0 eq) and the glycylsultam auxiliary (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Add the dipolarophile (1.1 eq), followed by triethylamine (1.1 eq) and silver(I) acetate (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired endo-cycloadduct.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The stereochemistry can be confirmed by NOE experiments.[25]
Self-Validation: The use of a chiral auxiliary like Oppolzer's camphorsultam directs the facial selectivity of the cycloaddition, ensuring the product is enantiomerically pure.[25] The purity and structure are validated through standard spectroscopic and spectrometric techniques, ensuring the integrity of the synthesized fragment for downstream applications.
Part 5: Case Study - Pyrrolidine-Based DPP-4 Inhibitors
The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes is a classic example of rational drug design leveraging the pyrrolidine scaffold.
Mechanism & Rationale: DPP-4 is a serine protease that deactivates incretin hormones (GLP-1 and GIP), which are crucial for regulating glucose homeostasis.[26] DPP-4 selectively cleaves substrates containing a proline or alanine residue at the P1 position. The pyrrolidine ring of inhibitors like vildagliptin and saxagliptin brilliantly mimics the proline residue, allowing them to fit snugly into the S1 pocket of the DPP-4 active site.[8][27]
Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors.
Structure-Activity Relationship (SAR): Early research identified the pyrrolidine ring as the key binding motif.[8] Subsequent SAR studies led to critical modifications that enhanced potency and pharmacokinetic properties:
-
Cyanopyrrolidines: The addition of a nitrile (cyano) group to the pyrrolidine ring, as seen in vildagliptin, was found to form a reversible covalent bond with the catalytic Ser630 residue in the DPP-4 active site, significantly increasing inhibitory potency.[8]
-
Fluorinated Pyrrolidines: The introduction of fluorine atoms can improve metabolic stability and binding affinity.[8]
-
Fused Rings: Fusing a cyclopropyl ring to the pyrrolidine scaffold, as in saxagliptin, constrains the conformation, leading to highly active compounds.[8]
| Compound | Modification | IC₅₀ (DPP-4) |
| Vildagliptin | Cyanopyrrolidine | ~11.32 µM (for a similar analog)[13] |
| Saxagliptin | Cyclopropyl-fused cyanopyrrolidine | ~26 nM |
| Analog 26 | Pyridine/Piperazine/Pyrimidine substitution | 79 nM (CXCR4 binding, not DPP-4)[13] |
| Analog 29 | Polyhydroxylated | 57% inhibition (ALR2, not DPP-4)[13] |
(Note: Direct comparative IC₅₀ values for all gliptins are not available in the provided search results. The table illustrates the principle with available data points for pyrrolidine derivatives, though not all are for DPP-4.)
Part 6: Future Prospects and Conclusion
The pyrrolidine scaffold is far from being fully exploited. Its application continues to expand into new and challenging therapeutic areas. Recent research highlights its potential in developing novel inhibitors against viral targets like the main protease of SARS-CoV-2, demonstrating its adaptability to emerging health threats.[17][18] Furthermore, its role in modulating CNS targets for psychiatric and neurodegenerative diseases remains an active and promising area of investigation.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 15. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. brieflands.com [brieflands.com]
An In-depth Guide to Chiral Building Blocks in Organic Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the intricate world of molecular architecture, chirality—the property of "handedness"—stands as a fundamental pillar, profoundly influencing the interactions and functions of molecules. This is particularly true in biological systems, where enzymes, receptors, and other biomolecules are inherently chiral.[1] Consequently, the stereochemistry of a drug molecule can dramatically alter its pharmacological activity, with one enantiomer (a non-superimposable mirror-image molecule) potentially eliciting a desired therapeutic effect while the other may be inactive or, in some cases, dangerously toxic.[2][3] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of this principle.[1][3]
Recognizing this critical relationship, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the stereochemical identity of chiral drugs to be well-defined.[2][4][5] This has propelled the demand for enantiomerically pure compounds, making the efficient synthesis of single-enantiomer drugs a cornerstone of modern pharmaceutical development.[2][4][5] At the heart of this endeavor lie chiral building blocks : enantiomerically enriched compounds that serve as foundational starting materials for the construction of complex, optically active molecules. This guide provides a comprehensive overview of the strategies and techniques for obtaining and utilizing these crucial synthetic intermediates.
Part 1: The Arsenal of Asymmetric Synthesis: Strategies for Acquiring Chiral Building Blocks
The synthesis of enantiomerically pure compounds can be broadly approached through three main strategies: leveraging nature's readily available chiral molecules, employing asymmetric synthetic methods, or separating racemic mixtures.
1.1 The Chiral Pool: Nature's Bounty of Enantiopure Starting Materials
The "chiral pool" refers to the collection of naturally occurring, enantiomerically pure compounds that can be used as inexpensive and readily available starting materials in organic synthesis.[6][7] This strategy is highly efficient as the chirality is already present in the molecule, often providing a significant head start in a complex synthesis. Key sources of the chiral pool include:
-
Amino Acids: L-proline, L-alanine, and L-serine are just a few examples of the versatile chiral building blocks derived from the 20 proteinogenic amino acids.[7]
-
Carbohydrates: Sugars like D-glucose and D-mannitol offer a dense array of stereocenters and functional groups, making them powerful starting points for complex natural product synthesis.
-
Terpenes: Abundant in essential oils, terpenes such as (-)-menthol, (+)-camphor, and α-pinene provide unique carbocyclic frameworks.[6][8]
-
Hydroxy Acids: L-lactic acid, L-tartaric acid, and L-malic acid are valuable C3 and C4 building blocks.[6]
Table 1: Representative Chiral Pool Starting Materials and Their Applications
| Chiral Pool Source | Example | Typical Applications in Synthesis |
| Amino Acids | L-Proline | Organocatalysts, synthesis of chiral auxiliaries |
| Carbohydrates | D-Glucose | Synthesis of polyketides, macrolides, and other complex natural products |
| Terpenes | (+)-Camphor | Chiral auxiliaries (e.g., Oppolzer's sultam), synthesis of terpenoids |
| Hydroxy Acids | L-Tartaric Acid | Chiral ligands (e.g., TADDOL), resolving agent, synthesis of various chiral molecules |
1.2 Asymmetric Synthesis: Creating Chirality
When a suitable starting material is not available from the chiral pool, chemists must create the desired stereocenters. Asymmetric synthesis encompasses several powerful techniques to achieve this with high stereocontrol.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[9] After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.[9][10] This method is reliable and has been widely adopted, particularly in the early stages of drug development.[9]
One of the most well-known examples is the use of Evans' oxazolidinone auxiliaries for asymmetric alkylation and aldol reactions.[9][11] The bulky auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side, thus leading to the formation of a single diastereomer.
Experimental Protocol: Evans' Asymmetric Alkylation
-
Acylation: The chiral oxazolidinone auxiliary is acylated with an acyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding Z-enolate.
-
Alkylation: The enolate is then reacted with an alkyl halide (e.g., benzyl bromide). The chiral auxiliary directs the alkyl halide to one face of the enolate, resulting in a highly diastereoselective alkylation.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with lithium hydroxide) or other methods to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group.
Caption: Workflow of a chiral auxiliary-mediated synthesis.
Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product.[12] This approach is atom-economical and is widely used in industrial-scale synthesis.[13]
-
Transition Metal Catalysis: This involves the use of a chiral ligand coordinated to a metal center. A landmark example is the Noyori asymmetric hydrogenation , which employs a ruthenium catalyst bearing the BINAP ligand to reduce ketones and olefins with exceptional enantioselectivity.[13][14][15] This technology has been instrumental in the synthesis of numerous pharmaceuticals.[15]
-
Organocatalysis: In this rapidly growing field, small, purely organic molecules are used as catalysts.[16][17] L-proline, a simple amino acid, is a remarkably effective organocatalyst for a variety of reactions, including aldol and Mannich reactions.[18][19] Its bifunctional nature, containing both a carboxylic acid and a secondary amine, allows it to activate both the nucleophile and the electrophile.[19]
-
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity under mild reaction conditions.[20][21][22] Enzymes such as lipases, ketoreductases, and transaminases are increasingly employed in the pharmaceutical industry for the synthesis of chiral alcohols, amines, and other key intermediates.[21] Protein engineering can further enhance the activity and stability of these biocatalysts for industrial applications.[20]
1.3 Resolution of Racemates: Separating Mirror Images
When a reaction produces a racemic mixture (a 50:50 mixture of both enantiomers), it is necessary to separate, or "resolve," the two enantiomers.[23][24][25]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with an enantiomerically pure resolving agent, often from the chiral pool (e.g., tartaric acid or brucine), to form a pair of diastereomeric salts.[23][24][25] Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[26] The resolving agent is then removed to yield the pure enantiomers.
-
Kinetic Resolution: In this process, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. A significant drawback is that the maximum theoretical yield of the desired enantiomer is 50%.[27]
-
Chiral Chromatography: This powerful analytical and preparative technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers.[28][29] The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.[28][29]
Part 2: Case Study - The Synthesis of Atorvastatin (Lipitor®)
The blockbuster cholesterol-lowering drug atorvastatin (Lipitor®) provides an excellent example of the industrial application of chiral building blocks.[30] A key component of the atorvastatin molecule is its chiral side chain, which is crucial for its inhibitory activity against HMG-CoA reductase.
The synthesis of this chiral side chain has been approached in various ways, including biocatalytic methods.[31][32] One efficient route employs a ketoreductase (KRED) enzyme to stereoselectively reduce a diketoester precursor, establishing the two crucial stereocenters in the side chain with high enantiomeric and diastereomeric purity.[31] This enzymatic step showcases the power of biocatalysis to deliver complex chiral intermediates for pharmaceutical synthesis.[31][32][33]
Caption: Simplified synthesis of Atorvastatin via a biocatalytically produced chiral intermediate.
Part 3: Quality Control - Ensuring Enantiomeric Purity
The synthesis of enantiomerically pure compounds necessitates rigorous analytical methods to determine their stereochemical integrity. The enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in excess of the other, is a critical quality attribute.
Table 2: Techniques for the Analysis of Enantiomeric Purity
| Technique | Principle | Information Provided |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase.[28][29][34] | Quantitative determination of enantiomeric excess (e.e.), separation of enantiomers. |
| NMR Spectroscopy | Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. | Determination of enantiomeric excess (e.e.) through integration of diastereomeric signals. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Provides the specific rotation, which is characteristic of a pure enantiomer. Can indicate enantiomeric purity but is less precise than chromatographic methods. |
Conclusion and Future Outlook
Chiral building blocks are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry. The choice of strategy for obtaining these key intermediates—whether from the chiral pool, through asymmetric synthesis, or by resolution—depends on factors such as the target molecule's structure, cost, and scalability.
The field of asymmetric synthesis continues to evolve rapidly.[35][36] Future trends point towards the development of more efficient and selective catalysts, the expansion of the biocatalytic toolbox through protein engineering, and the integration of these technologies into continuous flow manufacturing processes for more sustainable and cost-effective production of enantiomerically pure compounds.[21][35][36] These advancements will undoubtedly continue to fuel innovation in drug discovery and development, ultimately leading to safer and more effective medicines.
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Chiral Auxiliaries [sigmaaldrich.com]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 15. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 16. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Biocatalysis as a tool for optimizing pharmaceutical synthesis of drugs (review) - Pechinskii - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 23. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 24. Chiral resolution - Wikipedia [en.wikipedia.org]
- 25. spcmc.ac.in [spcmc.ac.in]
- 26. jackwestin.com [jackwestin.com]
- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 28. pharmaguru.co [pharmaguru.co]
- 29. youtube.com [youtube.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. CHIRAL HPLC | PPTX [slideshare.net]
- 35. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 36. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: The Strategic Application of (R)-1-Boc-2-ethynylpyrrolidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Introduction: Beyond a Simple Ligation
The advent of "Click Chemistry," a term elegantly coined by K. B. Sharpless in 2001, marked a paradigm shift in chemical synthesis.[1][] This philosophy champions reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[1][] At the forefront of this revolution is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that transforms terminal alkynes and azides into stable 1,4-disubstituted 1,2,3-triazole linkages with remarkable efficiency and specificity.[][3][4] This reaction represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields mixtures of regioisomers.[1]
This application note provides a detailed protocol and expert insights into the use of a particularly valuable chiral building block: (R)-1-Boc-2-ethynylpyrrolidine . This reagent is more than just an alkyne; it is a strategic component for drug discovery and the synthesis of complex molecular architectures. The pyrrolidine ring, a privileged scaffold in medicinal chemistry, provides conformational rigidity, while the Boc-protecting group ensures stability and allows for selective deprotection and further functionalization.[5] The terminal ethynyl group serves as a versatile handle for CuAAC, enabling its covalent linkage to a vast array of azide-modified molecules, from small organic compounds to large biomolecules.[5]
The Engine of Precision: Understanding the CuAAC Mechanism
The exquisite control and efficiency of the CuAAC reaction stem from its sophisticated catalytic cycle. While early proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[6][7][8] This mechanism provides a clearer explanation for the reaction's impressive rate and fidelity.[6]
The catalytic cycle is initiated by the in situ generation of the active Cu(I) catalyst.[1] This is most conveniently achieved by the reduction of an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a mild reducing agent, typically sodium ascorbate.[1][4][9]
The key steps are as follows:
-
Generation of Cu(I): Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of this compound, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[][11]
-
Cycloaddition: The copper acetylide then reacts with the azide partner. A six-membered copper metallacycle intermediate is proposed to form, which then undergoes rearrangement.[1][]
-
Product Release: Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[1]
This catalytic process ensures the exclusive formation of the 1,4-regioisomer, a critical feature for applications where precise connectivity is paramount.[3][6]
Visualizing the Workflow: From Reagents to Product
A clear understanding of the experimental sequence is crucial for success. The following diagram outlines the complete workflow for the CuAAC reaction using this compound.
Caption: Experimental workflow for the CuAAC reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the CuAAC reaction between this compound and a generic azide partner (e.g., Benzyl Azide). Optimization may be required for different substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 130418-90-5 | 195.26 | Purity ≥97% |
| Benzyl Azide | 622-73-1 | 133.15 | Handle with care, potentially explosive. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | 249.68 | Purity ≥98% |
| Sodium L-Ascorbate | 134-03-2 | 198.11 | Purity ≥99%. Prepare solution fresh. |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | Reagent grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography |
| Petroleum Ether / Hexanes | 8032-32-4 | N/A | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying organic layers |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography (230-400 mesh) |
Reagent Stock Solution Preparation
-
Copper(II) Sulfate Solution (0.1 M): Dissolve 250 mg of CuSO₄·5H₂O in 10 mL of deionized water.
-
Sodium Ascorbate Solution (1.0 M): Dissolve 198 mg of sodium ascorbate in 1.0 mL of deionized water. Causality: This solution must be prepared fresh before each reaction, as ascorbate can degrade in solution upon exposure to air, reducing its efficacy as a reducing agent.
Step-by-Step Reaction Procedure
-
Reactant Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.512 mmol, 1.0 equiv.) and benzyl azide (75 mg, 0.563 mmol, 1.1 equiv.) in a 1:1 mixture of t-butanol and deionized water (10 mL). Stir until all solids are dissolved.
-
Expertise Note: Using a slight excess of the azide component can help drive the reaction to completion, especially if the azide is more volatile or prone to side reactions. The t-BuOH/H₂O solvent system is highly versatile and effective for a wide range of substrates.[1]
-
-
Catalyst Addition: To the stirring solution, add the 0.1 M Copper(II) Sulfate solution (0.26 mL, 0.026 mmol, 0.05 equiv., 5 mol%). The solution may turn a faint blue.
-
Initiation: Add the freshly prepared 1.0 M Sodium Ascorbate solution (0.13 mL, 0.13 mmol, 0.25 equiv., 25 mol%) dropwise.
-
Causality: The reaction is initiated upon the addition of the reducing agent, which generates the active Cu(I) catalyst. A color change (e.g., to yellow or orange) is often observed. The addition should be done last to ensure all components are present for the immediate start of the catalytic cycle.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Petroleum Ether). Check for the disappearance of the limiting reactant (the alkyne) and the appearance of a new, more polar spot corresponding to the triazole product. The reaction is typically complete within 1-4 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete as indicated by TLC, add 10 mL of deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Expertise Note: The primary goal of the work-up is to separate the organic product from the aqueous phase containing the copper catalyst and ascorbate salts. Multiple extractions ensure efficient recovery of the product.
-
-
Washing: Wash the combined organic layers with saturated brine (1 x 20 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[12][13]
-
Column Packing: Pack the column using a slurry of silica gel in petroleum ether.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). Collect fractions and monitor by TLC to isolate the pure triazole product.
-
Trustworthiness: Column chromatography is a robust method for removing unreacted starting materials and any minor byproducts, ensuring the high purity of the final compound.[12][14]
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (R)-1-Boc-2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrrolidine as a white solid or viscous oil.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any chemicals.[15][16]
-
Reagent Hazards:
-
Organic Azides (e.g., Benzyl Azide): Can be explosive, particularly with heat, shock, or friction. Handle with care and avoid large-scale reactions without proper safety precautions.
-
Copper(II) Sulfate: Harmful if swallowed and is an irritant to skin and eyes. It is also toxic to aquatic life.[16][17] Avoid generating dust.
-
Sodium Ascorbate: Generally considered safe, but avoid inhalation of dust.[18]
-
-
Waste Disposal: Dispose of all chemical waste, including residual copper solutions, according to institutional and local environmental regulations. Do not pour copper waste down the drain.[16][17]
References
- 1. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. Copper Sulfate - ESPI Metals [espimetals.com]
- 17. carlroth.com [carlroth.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Strategic Use of (R)-1-Boc-2-ethynylpyrrolidine for PROTAC Linker Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1][] The success of a PROTAC is critically dependent on the chemical linker that connects the target protein-binding warhead to the E3 ligase-recruiting ligand. This linker is not a passive spacer; its length, rigidity, and chemical composition are paramount in dictating the formation and stability of the productive ternary complex required for protein degradation.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of (R)-1-Boc-2-ethynylpyrrolidine, a versatile and powerful building block for the synthesis of sophisticated PROTAC linkers. We detail its advantages, including the introduction of a rigid, non-linear scaffold to improve physicochemical properties, and provide validated, step-by-step protocols for its incorporation into PROTACs via two robust chemical transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium-Catalyzed Sonogashira Coupling.
Introduction: The Central Role of the Linker in PROTAC Efficacy
The PROTAC Modality: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitin chain acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[] This event-driven, catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[6]
Beyond a Simple Tether: How Linkers Dictate PROTAC Performance
The linker is a critical determinant of a PROTAC's biological activity. Early PROTAC designs often featured simple polyethylene glycol (PEG) or alkyl chains, which were synthetically accessible and allowed for systematic variation in length.[3] However, the field is rapidly evolving towards the use of more complex linkers that can impart specific, advantageous properties.[3][4][7] An optimized linker must:
-
Span the appropriate distance to enable the formation of a stable and geometrically favorable ternary complex (POI-PROTAC-E3 ligase).
-
Possess optimal rigidity and conformation to pre-organize the binding elements and minimize the entropic penalty of complex formation.
-
Exhibit favorable physicochemical properties , such as solubility and cell permeability, which are often challenging for these high molecular weight molecules.[4][8]
-
Maintain metabolic stability to ensure a sufficient half-life for therapeutic effect.
The incorporation of rigid heterocyclic scaffolds, such as piperidine, piperazine, and pyrrolidine, has become a key strategy to address these challenges, often leading to improved PROTAC potency and drug-like properties.[3][8][9][10]
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
This compound: A Privileged Scaffold for Linker Design
Structural Features and Rationale for Use
This compound is a chiral building block that offers several distinct advantages for PROTAC linker synthesis:
-
Rigid Pyrrolidine Core: The saturated pyrrolidine ring introduces a degree of conformational constraint compared to flexible alkyl or PEG chains. This rigidity can help to properly orient the two ends of the PROTAC, potentially enhancing binding affinity and the stability of the ternary complex.[3][10]
-
Defined Exit Vector: The stereochemistry at the C2 position provides a well-defined three-dimensional exit vector for the alkyne group, allowing for more precise and rational linker design.
-
Orthogonal Handles: The molecule contains two key functionalities: a Boc-protected amine and a terminal alkyne. The Boc group is a stable and reliable protecting group for the nitrogen, which can be deprotected in a later step for conjugation. The terminal alkyne is a highly versatile chemical handle for robust coupling reactions.
-
Improved Physicochemical Properties: The incorporation of saturated heterocycles can improve properties like aqueous solubility and disrupt planarity, which may aid in overcoming challenges related to cell permeability and efflux.[8]
The Terminal Alkyne: A Gateway for Versatile Coupling Chemistries
The terminal alkyne is the key to the utility of this building block. It enables the use of highly reliable and efficient coupling reactions to connect the pyrrolidine scaffold to either the POI ligand or the E3 ligase ligand. The two most powerful and widely used methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.
Caption: Key synthetic routes utilizing this compound for PROTAC synthesis.
Synthetic Strategy 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Mechanistic Overview: The Power of Click Chemistry
CuAAC, or "click chemistry," is a robust and highly efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[][] Its widespread adoption in PROTAC synthesis is due to its exceptional reliability, high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][6] This modular approach is ideal for creating libraries of PROTACs with varying linker lengths and compositions for rapid optimization.[3]
Detailed Experimental Protocol: CuAAC Coupling
This protocol describes a general procedure for the coupling of this compound with an azide-functionalized binding ligand (e.g., an E3 ligase ligand with an azide handle).
Materials:
-
This compound (1.0 eq)
-
Azide-functionalized partner (1.0-1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium Ascorbate (0.3 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the azide-functionalized partner (1.0-1.1 eq).
-
Dissolution: Add the t-BuOH/H₂O (1:1) solvent to the flask to dissolve the azide partner. A typical concentration is 0.1 M.
-
Reagent Addition: To the stirring solution, add this compound (1.0 eq).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimal amount of water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimal amount of water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed immediately by the addition of the CuSO₄ solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting materials and the appearance of the product spot.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired triazole-linked intermediate.
Data Presentation: Reagent Guide for CuAAC
| Reagent | Molar Eq. | Function | Key Insight & Rationale |
| Alkyne/Azide | 1.0 | Reactants | Using a slight excess (1.1 eq) of one component can drive the reaction to completion if one reagent is more precious. |
| CuSO₄·5H₂O | 0.05 - 0.1 | Catalyst Precursor | This is the source of the catalytic copper. It is reduced in situ to the active Cu(I) state.[] |
| Sodium Ascorbate | 0.2 - 0.5 | Reducing Agent | A biocompatible reductant that continuously regenerates the active Cu(I) catalyst from the inactive Cu(II) state, preventing catalyst death from oxygen exposure.[12] |
| Solvent (t-BuOH/H₂O) | - | Reaction Medium | This solvent system is excellent for dissolving a wide range of organic substrates while being compatible with the aqueous nature of the catalyst system. |
Synthetic Strategy 2: Palladium-Catalyzed Sonogashira Coupling
Mechanistic Overview: C(sp)-C(sp2) Bond Formation
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide/triflate.[13][14][15] The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide serving as a co-catalyst, and proceeds in the presence of an amine base.[16] This reaction provides a direct and efficient way to create a rigid alkyne linkage within the PROTAC structure, which can be a desirable feature for optimizing ternary complex geometry.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for coupling this compound with an aryl iodide or bromide partner.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (I or Br) partner (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to prevent catalyst oxidation.
-
Vessel Preparation: To a Schlenk flask charged with a stir bar, add the aryl halide partner (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent, followed by the amine base (3.0 eq).
-
Alkyne Addition: Add this compound (1.2 eq) to the stirring mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if the aryl halide is less reactive (e.g., a bromide). Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Reagent Guide for Sonogashira Coupling
| Reagent | Molar Eq. | Function | Key Insight & Rationale |
| Aryl Halide | 1.0 | Electrophile | Reactivity order: I > Br > Cl. Aryl iodides are most reactive and often allow for room temperature reactions.[14] |
| Alkyne | 1.1 - 1.5 | Nucleophile | A slight excess is used to ensure complete consumption of the aryl halide and to compensate for potential homocoupling side reactions. |
| Pd Catalyst | 0.02 - 0.05 | Primary Catalyst | Pd(PPh₃)₄ is a common choice. The active Pd(0) species initiates the catalytic cycle via oxidative addition into the C-X bond.[16] |
| Cu(I) Iodide | 0.04 - 0.1 | Co-catalyst | CuI reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[14] |
| Amine Base | 2.0 - 3.0 | Base & Ligand | Deprotonates the terminal alkyne and neutralizes the HX acid formed during the reaction. It can also serve as a ligand for the metal catalysts.[13] |
| Solvent | - | Reaction Medium | Must be anhydrous and degassed to protect the oxygen-sensitive Pd(0) catalyst. |
Downstream Processing: Deprotection and Final Conjugation
Once the this compound core has been successfully coupled to one of the binding ligands, the final steps involve deprotection of the Boc group and conjugation to the second binding ligand.
-
Boc Deprotection: The Boc group is reliably cleaved under acidic conditions. A common and effective method is to dissolve the Boc-protected intermediate in dichloromethane (DCM) and treat it with an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM) at room temperature. The reaction is typically complete in 1-2 hours. After completion, the solvent and excess TFA are removed under reduced pressure to yield the crude amine salt.
-
Final Conjugation: The newly liberated secondary amine on the pyrrolidine ring can be coupled to the final partner (which typically has a carboxylic acid handle) using standard peptide coupling reagents such as HATU, HOBt/EDC, or T3P to form a stable amide bond, thus completing the synthesis of the final PROTAC molecule.
Conclusion
This compound is a high-value building block that empowers the modern PROTAC chemist. Its rigid, chiral scaffold provides a platform for creating conformationally defined linkers, while its terminal alkyne handle serves as a versatile anchor point for two of the most robust reactions in synthetic chemistry: CuAAC and Sonogashira coupling. By following the detailed protocols and strategic considerations outlined in this guide, researchers can efficiently synthesize diverse libraries of PROTACs, accelerating the optimization of linker architecture to develop potent and selective protein degraders with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Synthesis of novel protease inhibitors with (R)-1-Boc-2-ethynylpyrrolidine
An in-depth guide to the modular synthesis of novel covalent protease inhibitors utilizing the versatile (R)-1-Boc-2-ethynylpyrrolidine scaffold.
Introduction: The Strategic Imperative for Novel Protease Inhibitors
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing a critical role in countless physiological and pathophysiological processes. Their dysregulation is a hallmark of numerous diseases, including viral infections, cancer, and inflammatory disorders. Consequently, the inhibition of specific proteases has become a cornerstone of modern therapeutic intervention.[1][2] Notably, HIV-1 protease inhibitors have revolutionized the treatment of AIDS as a key component of highly active antiretroviral therapy (HAART).[3]
The relentless emergence of drug resistance, however, necessitates a continuous pipeline of new inhibitors with novel mechanisms of action and improved pharmacological profiles. Covalent inhibitors, which form a stable chemical bond with their target enzyme, represent a powerful strategy to achieve high potency and prolonged duration of action.[4][5] This guide details a robust and modular synthetic approach for creating novel covalent protease inhibitors, leveraging the unique properties of the chiral building block, this compound.
The Keystone Building Block: this compound
The selection of this compound as the core scaffold is a deliberate choice rooted in established principles of medicinal chemistry. This molecule elegantly combines three critical features:
-
A Rigid Pyrrolidine Core: The five-membered pyrrolidine ring serves as a "privileged scaffold" in drug discovery.[6] It acts as a peptidomimetic, constraining the conformation of the molecule to facilitate favorable interactions within the protease active site. Its stereochemistry is crucial for specific binding to enzyme subsites.[7][8]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen. It is stable under a wide range of reaction conditions, yet can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), in the final synthetic step.[9]
-
The Ethynyl "Warhead" Precursor: The terminal alkyne (ethynyl group) is a highly versatile functional handle. While not a reactive "warhead" itself, it is the key precursor for creating a stable triazole ring via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier example of "click chemistry".[10][11][12] This reaction allows for the modular and efficient coupling of the pyrrolidine core to a diverse range of azide-containing fragments.
Synthetic Strategy: The Power of Click Chemistry
The central strategy for assembling these novel protease inhibitors is the CuAAC reaction. This reaction is exceptionally well-suited for drug discovery and library synthesis due to its numerous advantages:[2][3]
-
High Efficiency: The reaction proceeds with high yields, often approaching quantitative conversion.
-
Mild Conditions: It is typically performed in benign solvents, including water, at or near room temperature.
-
Stereospecificity: The reaction is highly specific, forming the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively.
-
Broad Scope: It is tolerant of a wide variety of functional groups, minimizing the need for complex protection/deprotection schemes.
The resulting 1,2,3-triazole ring is not merely a linker; it is a bioisostere of the amide bond, offering improved metabolic stability due to its resistance to enzymatic cleavage.[11] This modular approach allows for the rapid generation of a library of compounds by coupling the constant this compound core with a diverse set of variable azide-containing building blocks.
Caption: Overall synthetic workflow for the modular assembly of protease inhibitors.
Experimental Protocols
These protocols provide a detailed, self-validating framework for the synthesis, purification, and characterization of the target compounds.
Part A: Preparation of a Representative Azide Building Block (e.g., 2-Azido-N-phenylacetamide)
This protocol describes the synthesis of a simple azide fragment. The causality is clear: a nucleophilic substitution reaction where the azide ion displaces a halide.
Materials:
-
2-Chloro-N-phenylacetamide
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-N-phenylacetamide (1.0 eq) in anhydrous DMF.
-
Azide Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Reaction: Stir the mixture at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar than the starting material. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Validation: The resulting solid, 2-azido-N-phenylacetamide, should be characterized by ¹H NMR and mass spectrometry to confirm its identity before use in the next step.
Part B: CuAAC "Click" Reaction Protocol
This is the core coupling step. The protocol uses a Cu(II) salt with a reducing agent (sodium ascorbate) to generate the active Cu(I) catalyst in situ, which is a standard and reliable method.
Materials:
-
This compound[13]
-
Azide Building Block (from Part A)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized Water
-
Dichloromethane (DCM)
Procedure:
-
Reactant Dissolution: In a vial, dissolve this compound (1.0 eq) and the azide building block (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq).
-
Catalyst Addition: Add the CuSO₄ solution to the main reaction mixture, followed immediately by the sodium ascorbate solution. The solution should turn a yellow-orange color, indicating the formation of the Cu(I) species.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Upon completion, dilute the reaction mixture with water and extract three times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, the Boc-protected triazole intermediate, should be purified by flash column chromatography on silica gel to yield a pure compound.
-
Validation: Confirm the structure of the purified intermediate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part C: Final Deprotection Protocol
This final step unmasks the secondary amine, which is often crucial for interaction with the protease active site.
Materials:
-
Boc-Protected Triazole Intermediate (from Part B)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether
Procedure:
-
Reaction Setup: Dissolve the purified Boc-protected intermediate in anhydrous DCM in a round-bottom flask.
-
TFA Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA (10-20 eq). Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a minimal amount of DCM and slowly add it to a beaker of cold, stirred, saturated NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM (or ethyl acetate if the product is more polar).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude final product.
-
Final Purification: The final compound can be purified by preparative HPLC or by precipitation/crystallization (e.g., by adding diethyl ether to a concentrated DCM solution) to yield the pure protease inhibitor as its free base or TFA salt.
Characterization and Data
Rigorous characterization is essential to confirm the identity, purity, and structure of the newly synthesized inhibitors.
| Compound ID | R-Group Fragment | Molecular Formula (Final) | MW ( g/mol ) | Purity (HPLC) | Yield (%) |
| PI-001 | Phenylacetamide | C₁₇H₂₁N₅O | 311.38 | >98% | 65 |
| PI-002 | Benzyl | C₁₅H₁₉N₅ | 269.34 | >99% | 72 |
| PI-003 | 4-Fluorobenzyl | C₁₅H₁₈FN₅ | 287.33 | >98% | 70 |
Table 1: Representative data for a hypothetical library of synthesized inhibitors. Yields are calculated over the final two steps (Click and Deprotection).
Mechanism of Action: Covalent Inhibition
The synthesized inhibitors are designed to function as covalent inhibitors, typically targeting proteases with a nucleophilic residue like cysteine or serine in their active site.[4][5] The inhibition process occurs in two distinct phases:[14]
-
Non-covalent Binding (Kᵢ): Initially, the inhibitor binds reversibly to the enzyme's active site. The pyrrolidine scaffold and the specific R-group attached via the triazole linker guide this binding, establishing key hydrogen bonds and hydrophobic interactions. This step confers specificity.
-
Covalent Bond Formation (k_inact): Once optimally positioned, a reactive electrophilic group on the inhibitor (the "warhead") is attacked by the enzyme's nucleophilic residue (e.g., the thiol group of Cys145 in the SARS-CoV-2 Main Protease).[4][14] This forms a stable, covalent bond, leading to inactivation of the enzyme. The ethynyl group itself is not the warhead, but the modular synthesis allows for the incorporation of various warheads (e.g., aldehydes, α-ketoamides) into the azide fragment.[14]
Caption: The two-step mechanism of covalent enzyme inhibition.
Conclusion
The synthetic framework presented here, centered on the this compound scaffold and CuAAC click chemistry, offers a powerful, efficient, and modular platform for the discovery of novel protease inhibitors. By varying the azide-containing fragment, researchers can rapidly generate extensive libraries of compounds to probe structure-activity relationships and optimize for potency, selectivity, and desirable pharmacokinetic properties. This approach provides a robust pathway to developing next-generation therapeutics for a wide range of diseases driven by aberrant protease activity.
References
- 1. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 2. Applications of Click Chemistry in the Development of HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Click Chemistry in the Development of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 13. 130418-90-5|this compound|BLD Pharm [bldpharm.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-1-Boc-2-ethynylpyrrolidine as a Versatile Precursor for the Synthesis of Novel Central Nervous System (CNS) Agents
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (R)-1-Boc-2-ethynylpyrrolidine as a pivotal building block in the synthesis of potential Central Nervous System (CNS) therapeutic agents. We will explore its synthesis, physicochemical properties, and detail robust protocols for its derivatization via two powerful catalytic cross-coupling reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling. The rationale behind these methodologies is discussed to empower users to adapt and innovate within their CNS drug discovery programs.
Introduction: The Strategic Value of the Pyrrolidine Scaffold in CNS Drug Discovery
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting the CNS.[1][2] Its prevalence in over 20 FDA-approved drugs stems from several key features: the non-planar, sp3-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high affinity and selectivity for complex biological targets like receptors and enzymes in the brain.[1][2] Furthermore, the stereogenic centers inherent to substituted pyrrolidines provide a framework for designing potent and specific enantiomers, a crucial aspect of modern drug design.[2]
This compound emerges as a particularly valuable building block for several reasons:
-
Chiral Scaffold: The defined (R)-stereochemistry at the C2 position provides a fixed anchor point for stereospecific interactions with biological targets.
-
Boc Protection: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for late-stage diversification.
-
Reactive Handle: The terminal ethynyl (alkyne) group is a versatile functional handle, poised for participation in highly efficient and selective bond-forming reactions.[3] This allows for the modular assembly of complex molecules from simpler fragments.
This guide will detail the synthesis of this precursor and provide validated protocols for its use in CuAAC (Click Chemistry) and Sonogashira coupling reactions, two of the most powerful methods for library generation and lead optimization in contemporary drug discovery.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂ | [3][4] |
| Molecular Weight | 195.26 g/mol | [3][4] |
| CAS Number | 130418-90-5 | [4] |
| Appearance | Varies (typically a colorless to pale yellow oil or low-melting solid) | - |
| Boiling Point | ~249.1°C | [3] |
| Storage Conditions | 2-8°C or store in freezer under -20°C, sealed in dry conditions. | [3][4] |
Safety and Handling
This compound and its precursors/reagents should be handled by trained personnel in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5][6]
-
General Precautions: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist. Wash hands thoroughly after handling.[6]
-
In case of Contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from strong oxidizing agents and acids.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[5][6][7]
Synthesis of this compound
The most common and reliable synthesis of this compound begins with the commercially available and relatively inexpensive chiral starting material, (R)-(+)-1-Boc-2-pyrrolidinemethanol (also known as N-Boc-D-prolinol). The synthesis involves a two-step sequence: oxidation of the primary alcohol to the corresponding aldehyde, followed by a one-carbon homologation to install the terminal alkyne. The Corey-Fuchs reaction is a classic and effective method for this transformation.
Synthetic Workflow Diagram
Caption: Synthetic pathway from N-Boc-D-prolinol to the target alkyne.
Detailed Experimental Protocol
Step 1: Oxidation to (R)-1-Boc-2-formylpyrrolidine
Causality: Dess-Martin Periodinane (DMP) is chosen as the oxidant due to its mild reaction conditions, high efficiency, and simple workup, minimizing the risk of over-oxidation or racemization.
-
To a stirred solution of (R)-(+)-1-Boc-2-pyrrolidinemethanol (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, (R)-1-Boc-2-formylpyrrolidine.[8] This product is often used in the next step without further purification.
Step 2: Corey-Fuchs Homologation to this compound
Causality: This two-step one-pot procedure first generates a dibromo-alkene intermediate, which is then treated with a strong base (n-BuLi) to perform a double elimination and subsequent quenching of the resulting lithium acetylide to form the terminal alkyne.
-
To a solution of triphenylphosphine (PPh₃, 2.2 eq) in anhydrous DCM (~0.2 M) at 0 °C under a nitrogen atmosphere, add carbon tetrabromide (CBr₄, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Add a solution of the crude (R)-1-Boc-2-formylpyrrolidine (1.0 eq) from the previous step in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the consumption of the aldehyde.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, 2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The solution may turn dark.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and extract three times with diethyl ether or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% EtOAc in hexanes) to afford this compound as a pure compound.
Applications in the Synthesis of CNS Agent Scaffolds
The terminal alkyne of this compound is a gateway to a vast chemical space relevant to CNS drug discovery. We will focus on two cornerstone reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the flagship of "Click Chemistry," is an exceptionally reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linker.[9][10] In drug discovery, this reaction is prized for its high yields, mild conditions, and tolerance of a wide array of functional groups, making it ideal for generating large libraries of compounds.[][12] The resulting triazole ring is not merely a passive linker; it is a metabolically stable bioisostere for amide bonds and can engage in hydrogen bonding and dipole interactions, contributing directly to pharmacophore binding.[13]
Caption: General workflow for the CuAAC "Click" reaction.
Causality: Sodium ascorbate is used as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable and easily handled CuSO₄ (Cu(II)) salt. A solvent system like t-butanol/water ensures the solubility of both organic and inorganic reagents.
-
In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water (~0.2 M).
-
In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.10 eq) in water and sodium ascorbate (0.1-0.2 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by flash column chromatography or preparative HPLC.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is indispensable in medicinal chemistry for directly attaching the pyrrolidine-alkyne scaffold to a wide variety of aromatic and heteroaromatic rings, which are core components of many CNS drugs.[15][16] This allows for systematic exploration of structure-activity relationships (SAR) by varying the electronic and steric properties of the aromatic partner.
Caption: General workflow for the Sonogashira cross-coupling reaction.
Causality: The reaction requires a palladium catalyst to facilitate the oxidative addition to the aryl halide and a copper(I) co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base is essential to neutralize the HX byproduct and maintain the catalytic cycle. The system must be deoxygenated to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
To an oven-dried flask under a nitrogen or argon atmosphere, add the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add this compound (1.1-1.2 eq) to the mixture via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove catalyst residues, washing the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound represents a high-value, versatile chiral building block for the construction of novel molecules targeting the CNS. Its stable protected form and highly reactive alkyne handle provide an efficient entry point for diversification using robust and scalable chemical transformations. The detailed protocols for CuAAC and Sonogashira couplings provided herein serve as a validated foundation for researchers to rapidly generate libraries of diverse pyrrolidine-containing compounds, accelerating the hit-to-lead and lead optimization phases of CNS drug discovery programs.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 4. 130418-90-5|this compound|BLD Pharm [bldpharm.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-Boc-2-Formylpyrrolidine | C10H17NO3 | CID 4227815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: Strategic Implementation of Sonogashira Coupling for the Functionalization of (R)-1-Boc-2-ethynylpyrrolidine
Introduction: The Strategic Value of the Sonogashira Coupling in Modern Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation is prized for its operational simplicity, functional group tolerance, and generally mild reaction conditions.[1][2] These attributes have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][4]
This guide focuses on the application of Sonogashira coupling to a particularly valuable chiral building block: (R)-1-Boc-2-ethynylpyrrolidine . The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The (R)-configuration, coupled with the versatile ethynyl group, makes this reagent a powerful starting point for creating stereochemically defined drug candidates and complex molecular probes.[6][7] The ethynyl moiety serves as a synthetic handle for diversification, allowing for its direct incorporation into target molecules or further elaboration via reactions like "click chemistry".[7]
This document provides researchers, scientists, and drug development professionals with a detailed examination of the Sonogashira coupling mechanism, optimized protocols for the use of this compound, and field-tested troubleshooting guidance to ensure robust and reproducible outcomes.
The Engine of Creation: Unpacking the Sonogashira Catalytic Cycles
A successful Sonogashira coupling hinges on the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.
-
The Palladium Cycle (The C-C Bond Factory): This is where the primary cross-coupling event occurs.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.[8] The reactivity of the halide is critical here, following the general trend: I > OTf > Br >> Cl.[2][8][9] This step is often rate-limiting, especially for less reactive halides like bromides and chlorides, which may necessitate higher temperatures.[9][10]
-
Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.
-
Reductive Elimination: This final, irreversible step forms the desired C(sp²)-C(sp) bond, yielding the final product (R¹-R²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
-
-
The Copper Cycle (The Alkyne Activator): This cycle's primary function is to prepare the alkyne for its role in the palladium cycle.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic, facilitating its removal to form a crucial copper-acetylide intermediate (Cu-C≡CR²).[1][11] This is the active species that participates in the transmetalation step with the palladium complex.
-
The base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen halide (HX) formed as a byproduct, preventing it from interfering with the catalysts.[9][12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-Boc-2-ethynylpyrrolidine as a Chiral Ligand
Introduction: Unlocking Chiral Architectures with (R)-1-Boc-2-ethynylpyrrolidine
This compound is a versatile chiral building block that holds significant potential as a ligand in asymmetric catalysis. Derived from the chiral pool, its rigid pyrrolidine scaffold, coupled with the coordinating ability of the nitrogen atom and the steric influence of the Boc protecting group, makes it an excellent candidate for inducing enantioselectivity in a variety of chemical transformations. The presence of the ethynyl group offers a unique electronic and steric environment and provides a valuable site for further functionalization of the resulting complexes or products.
These application notes provide a detailed exploration of the potential use of this compound as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in the synthesis of valuable chiral secondary alcohols. While direct literature precedent for this specific ligand is emerging, the protocols and principles outlined herein are grounded in the well-established field of asymmetric catalysis with structurally related chiral amino alcohols and propargylamines.
Core Application: Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic enantioselective addition of dialkylzinc reagents to prochiral aldehydes is a powerful and reliable method for the synthesis of optically active secondary alcohols.[1][2] Chiral β-amino alcohols are a privileged class of ligands for this transformation, forming a chiral zinc-aminoalkoxide complex in situ, which then acts as the chiral catalyst.[3][4][5] this compound, possessing a β-amino alcohol-like structure (after reaction of the alkyne), is hypothesized to be an effective ligand for this reaction.
Causality of Experimental Design: The "Why" Behind the Protocol
The choice of a zinc-based catalytic system is predicated on the ability of dialkylzinc reagents to form well-defined, reactive complexes with chiral amino alcohols. The in situ formation of a zinc alkoxide from the ligand and diethylzinc generates a chiral Lewis acid that coordinates to the aldehyde, activating it towards nucleophilic attack. The chiral environment around the zinc center then dictates the facial selectivity of the addition of a second equivalent of diethylzinc, leading to the formation of one enantiomer of the product alcohol in excess.
The Boc-protected nitrogen on the pyrrolidine ring provides steric bulk, which is crucial for creating a well-defined chiral pocket around the catalytic center. The ethynyl group, while not directly involved in the catalytic cycle of alkyl addition, influences the electronic properties and steric environment of the ligand.
Proposed Catalytic Cycle
The proposed catalytic cycle for the this compound-catalyzed addition of diethylzinc to an aldehyde is depicted below. The cycle is initiated by the reaction of the ligand with diethylzinc to form a dimeric zinc aminoalkoxide. This complex then dissociates to form a monomeric species that coordinates to the aldehyde. The intramolecular delivery of an ethyl group from the zinc center to the aldehyde, through a six-membered transition state, results in the formation of the chiral product.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound (Ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (0.04 mL, 0.04 mmol, 4 mol%) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the chiral zinc catalyst.
-
-
Reaction Execution:
-
To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise via syringe.
-
Slowly add the remaining diethylzinc solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically after 12-24 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the enantioselective ethylation of aldehydes.
Expected Performance and Substrate Scope
Based on literature for structurally similar chiral amino alcohol ligands, the following table summarizes the anticipated performance of this compound in the enantioselective ethylation of various aldehydes.
| Entry | Aldehyde | Expected Yield (%) | Expected ee (%) |
| 1 | Benzaldehyde | >95 | 90-98 |
| 2 | 4-Methoxybenzaldehyde | >95 | 92-99 |
| 3 | 4-Nitrobenzaldehyde | >90 | 88-96 |
| 4 | 2-Naphthaldehyde | >95 | 90-97 |
| 5 | Cinnamaldehyde | >85 | 85-95 |
| 6 | Cyclohexanecarboxaldehyde | >90 | 80-92 |
| 7 | Pivalaldehyde | >80 | 75-88 |
Note: The data presented are hypothetical and based on typical results obtained with analogous chiral amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes. Actual results may vary and optimization of reaction conditions for each substrate is recommended.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -20 °C or -40 °C) can often improve enantioselectivity, although it may require longer reaction times.
-
Solvent Effects: Toluene is a common solvent, but other non-coordinating solvents like hexane or dichloromethane may be explored.
-
-
Low Yield:
-
Reagent Quality: Use freshly distilled aldehydes and a well-titered solution of diethylzinc. Diethylzinc is pyrophoric and moisture-sensitive; handle with care under an inert atmosphere.
-
Reaction Time: The reaction may require longer times for less reactive aldehydes. Monitor the reaction progress by TLC.
-
Conclusion and Future Outlook
This compound represents a promising chiral ligand for asymmetric synthesis. The proposed application in the enantioselective addition of diethylzinc to aldehydes provides a robust and reliable method for the synthesis of valuable chiral secondary alcohols. Further exploration of this ligand in other asymmetric transformations, such as alkynylzinc additions and conjugate additions, is warranted and expected to yield exciting results. The ethynyl functionality also opens avenues for post-synthetic modification, allowing for the development of novel catalysts with tailored properties.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New atropisomeric amino alcohol ligands for enantioselective addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for (R)-1-Boc-2-ethynylpyrrolidine Synthesis
<
Welcome to the technical support center dedicated to the synthesis of (R)-1-Boc-2-ethynylpyrrolidine. This valuable chiral building block is integral to the development of numerous pharmaceuticals, owing to its rigid pyrrolidine core and the versatile reactivity of the ethynyl group.[1] However, its synthesis can present challenges, with yield optimization being a primary concern for researchers. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and maximize your product yield.
Core Synthesis Overview: From Aldehyde to Alkyne
The most prevalent and reliable methods for synthesizing this compound involve a one-carbon homologation of the corresponding aldehyde, (R)-1-Boc-2-formylpyrrolidine. This transformation is typically achieved via one of two key reactions: the Ohira-Bestmann reaction or the Corey-Fuchs reaction.[2][3] Both pathways begin with the reduction of a protected proline derivative to the aldehyde, which is then converted to the terminal alkyne.
The Ohira-Bestmann approach is often favored for its milder conditions, making it suitable for substrates that are sensitive to strong bases, such as enolizable aldehydes.[4][5] The Corey-Fuchs reaction, a classic two-step method, is also highly effective and involves the formation of a dibromoalkene intermediate.[6][7]
Below is a generalized workflow illustrating these synthetic pathways.
References
- 1. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. scribd.com [scribd.com]
Technical Support Center: Purification of Triazole Products from (R)-1-Boc-2-ethynylpyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (R)-1-Boc-2-ethynylpyrrolidine. This guide is designed to provide expert-driven, field-proven insights into the common and complex purification challenges associated with these valuable compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The crude product from a CuAAC reaction with this compound typically contains a mixture of unreacted starting materials, catalyst-derived impurities, and potential side products. Understanding these is the first step to developing a robust purification strategy.
| Impurity Type | Description & Common Cause | Analytical Signature (TLC/LC-MS/NMR) |
| Unreacted Azide | The azide starting material was not fully consumed. Often due to insufficient reaction time or catalyst activity. | Appears as a distinct spot on TLC. Easily identified by LC-MS if the mass is known. |
| Unreacted Alkyne | This compound was not fully consumed. May indicate a stoichiometric imbalance or catalyst issues. | Often a non-polar spot on TLC. Its characteristic alkyne proton signal (~2.5 ppm) will be visible in ¹H NMR. |
| Copper Catalyst | Residual Cu(I) or Cu(II) species from the catalyst system. Can be free ions or complexed with the product. | Can cause significant peak broadening in NMR spectra. May appear as a greenish/bluish tint in the product or on the silica column. |
| Alkyne Homocoupling Dimer | Oxidative coupling of this compound to form a 1,3-diyne. Caused by the presence of oxygen and insufficient reducing agent (e.g., sodium ascorbate)[1][2]. | A non-polar, often UV-active spot on TLC. Mass will be (2 * Alkyne Mass - 2H). Symmetrical structure will be evident in NMR. |
| Ligands/Additives | Residual stabilizing ligands (e.g., TBTA, THPTA) or bases (e.g., DIPEA) used in the reaction. | Can be polar or non-polar. Best identified by comparing the crude NMR to spectra of the pure additives. |
Q2: My purified triazole product is a persistent, sticky oil that I can't crystallize. Is this normal and how can I handle it?
A2: Yes, this is a very common issue. The presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group often disrupts crystal lattice formation, leading to amorphous solids or thick oils. Furthermore, the pyrrolidine and triazole rings introduce polarity and hydrogen bonding capabilities that can lead to high viscosity.
Primary Strategies:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying under high vacuum for an extended period, sometimes with gentle heating (e.g., 30-40°C), provided the product is thermally stable.
-
Trituration: Attempt to induce precipitation by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexanes, pentane, diethyl ether) dropwise while vigorously stirring.
-
Lyophilization (Freeze-Drying): If the product is soluble in a solvent with a suitable freezing point (e.g., 1,4-dioxane, tert-butanol, water if soluble), lyophilization can yield a manageable powder.
-
Proceed as an Oil: If the product is pure by NMR and LC-MS, it is often acceptable to proceed to the next synthetic step (e.g., Boc deprotection) without crystallization. Ensure you can accurately determine the mass for stoichiometric calculations.
Q3: Why is column chromatography for my Boc-protected pyrrolidine triazole so challenging? I'm seeing significant streaking and poor separation.
A3: This is a classic problem stemming from the dual nature of your molecule. The Boc group is greasy and non-polar, while the triazole and pyrrolidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to "streaking" or "tailing" on the column, which ruins separation efficiency.
The core of the problem is unwanted secondary interactions with the stationary phase. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, like triethylamine (~0.5-1% v/v) or ammonia (using a solvent system saturated with NH₃, e.g., in methanol), into your mobile phase. This deactivates the acidic silica sites, preventing strong adsorption of your basic nitrogen atoms and resulting in sharper, more symmetrical peaks.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography) if the compound is sufficiently non-polar.
Troubleshooting Guide: From Reaction Workup to Pure Product
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying issue.
Problem 1: Significant Copper Contamination in the Final Product (Broad NMR, Blue/Green Color)
Causality: Copper ions, particularly Cu(II), are paramagnetic and cause significant broadening of NMR signals, rendering them uninterpretable. Copper can also interfere with subsequent catalytic steps. The triazole product itself is an excellent ligand for copper, forming stable complexes that are difficult to break apart during a simple aqueous workup[3].
Caption: Decision workflow for diagnosing and removing copper contamination.
-
Initial Quench: After the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Ammonia Wash: Transfer the diluted mixture to a separatory funnel and wash with an aqueous solution of 5-10% ammonium hydroxide. The ammonia will complex with the copper, forming a deep blue aqueous layer. Repeat this wash until the aqueous layer is colorless.
-
EDTA Wash (Alternative/Additional Step): For stubborn copper contamination, wash the organic layer with a 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt[4]. This is a powerful chelating agent that will sequester the copper ions into the aqueous phase.
-
Brine Wash & Dry: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and chelating agents. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration & Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, which is now ready for chromatographic purification.
Problem 2: Co-elution of Product and Starting Materials During Column Chromatography
Causality: The polarity of your triazole product can sometimes be very similar to that of the unreacted azide or even the alkyne starting material, especially if the azide itself is a large, functionalized molecule. This makes separation by standard silica gel chromatography difficult.
-
Analyze Polarity: Before running a large column, carefully analyze the TLC plate. If the Rf values of your product and a starting material are very close (e.g., ΔRf < 0.1), a standard isocratic elution will likely fail.
-
Employ a Gradient: A shallow solvent gradient is your most powerful tool. Start with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity. This will help resolve closely eluting spots. Automated flash chromatography systems excel at this.
-
Change Solvent System Selectivity: The "magic" of chromatography is in the solvent system. If an ethyl acetate/hexanes system fails, try a different combination with different solvent properties.
| Solvent System | Principle of Selectivity | When to Use |
| DCM / Methanol | A more polar system. Methanol is a strong hydrogen bond donor and acceptor. | Excellent for more polar compounds that barely move in EtOAc/Hexanes. |
| Toluene / Acetone | Utilizes pi-pi stacking interactions with the aromatic toluene. | Can help separate compounds with different aromatic character. |
| Diethyl Ether / Hexanes | Ether is a weaker hydrogen bond acceptor than ethyl acetate. | Can provide different selectivity for compounds with hydrogen bond donor/acceptor groups. |
-
Reaction Optimization: The best purification is a clean reaction. Ensure your reaction goes to completion by using a slight excess (1.05-1.1 equivalents) of one of the starting materials (usually the less expensive or more easily removed one) to fully consume the other.
Problem 3: Accidental Deprotection of the Boc Group During Workup or Purification
Causality: The Boc group is notoriously labile to acidic conditions[5][6]. Accidental exposure to strong acids, or even prolonged contact with mildly acidic silica gel, can lead to partial or complete removal of the Boc group. The resulting free amine is highly polar and will likely stick to the silica column or remain in the aqueous phase during workup.
Caption: Workflow to prevent and troubleshoot inadvertent Boc deprotection.
-
Slurry Preparation: Prepare the silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pack the column with the slurry. Do not let the column run dry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often results in sharper bands.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient Application: Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate). For closely eluting spots, a shallow gradient (e.g., increasing by 2-5% ethyl acetate every two column volumes) is recommended.
-
Add a Modifier (If Needed): If streaking is observed on the initial TLC plates, add 0.5-1% triethylamine to the mobile phase solvents before starting the column.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC, pooling the fractions that contain the pure product.
Analytical Monitoring
Trustworthy purification relies on accurate monitoring. Do not rely on a single technique.
-
TLC (Thin Layer Chromatography): Your primary tool for real-time reaction monitoring and identifying the correct fractions from a column. Use a UV lamp to visualize spots and stain if necessary (e.g., potassium permanganate or ninhydrin if deprotection is suspected).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for confirming the mass of the desired product and identifying impurities based on their mass-to-charge ratio. It can quickly confirm if a reaction has worked.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The gold standard for structural confirmation of the final product. Key signals to look for are the disappearance of the alkyne proton and the appearance of the new triazole proton (typically a singlet between 7.5-8.5 ppm)[8][9]. The integrity of the Boc group (singlet, ~1.4 ppm, 9H) and the pyrrolidine ring protons should also be confirmed.
By understanding the chemical properties of your starting materials and products and by employing a systematic, multi-faceted approach to purification and analysis, you can overcome the challenges associated with these complex molecules and ensure the successful outcome of your research.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Diastereoselectivity in Reactions with (R)-1-Boc-2-ethynylpyrrolidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1-Boc-2-ethynylpyrrolidine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to diastereoselectivity in your synthetic reactions. The pyrrolidine ring is a key structural motif in many biologically active compounds and pharmaceuticals, making stereocontrol in its synthesis paramount.[1][2][3] This resource is designed to provide you with the insights needed to optimize your reaction conditions and achieve desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What fundamentally controls diastereoselectivity in reactions involving this compound?
Diastereoselectivity arises from the differential energetic pathways to the diastereomeric transition states. In the context of this compound, the pre-existing stereocenter at the C2 position of the pyrrolidine ring dictates the facial selectivity of an approaching reagent.[4] The bulky tert-butyloxycarbonyl (Boc) protecting group and the ethynyl substituent create a specific steric and electronic environment. The outcome is generally governed by established stereochemical models, such as the Felkin-Anh model, which predicts nucleophilic attack on a carbonyl group from the least hindered trajectory.[5][6] However, the presence of Lewis basic atoms (like the Boc-carbonyl oxygen) can lead to chelation control, which may favor the opposite diastereomer.[7][8][9] Understanding the interplay between these models is crucial for predicting and controlling the reaction outcome.
Q2: How does the Boc protecting group specifically influence stereoselectivity?
The Boc group plays a multifaceted role.[10][11] Firstly, its significant steric bulk can effectively block one face of the pyrrolidine ring, directing incoming reagents to the opposite, less hindered face.[4] Secondly, the carbonyl oxygen of the Boc group can act as a Lewis base, coordinating with metal catalysts or Lewis acids. This coordination can lock the conformation of the molecule into a rigid, chelated intermediate, leading to high levels of diastereoselectivity that may be opposite to what simple steric (Felkin-Anh) models predict.[7][8][9] The choice of metal and solvent can determine whether a chelation or non-chelation pathway is dominant.
Q3: My reaction is showing poor diastereoselectivity (near 1:1 ratio). What are the most common initial steps to take?
A low diastereomeric ratio (d.r.) indicates that the energy difference between the two competing transition states is minimal. The first and often most effective step is to lower the reaction temperature.[12] Reducing the temperature (e.g., from 25 °C to 0 °C, -40 °C, or -78 °C) can amplify these small energy differences, favoring the formation of the thermodynamically more stable transition state and thereby improving selectivity.[4] Concurrently, solvent choice is critical; screening a range of solvents with different polarities and coordinating abilities can significantly impact selectivity by differentially solvating the transition states.[12]
Q4: Can changing the metal catalyst in a metal-mediated reaction improve the diastereomeric ratio?
Absolutely. The choice of metal is fundamental, especially in additions to the ethynyl group. Different metals have distinct Lewis acidities, coordination numbers, and abilities to form chelates. For instance, in reactions involving additions to carbonyls, strongly chelating Lewis acids like MgBr₂, ZnBr₂, or TiCl₄ can enforce a rigid, chelated transition state, leading to high diastereoselectivity for the "Cram-chelate" product.[9] In contrast, non-chelating reagents might favor the "Felkin-Anh" product.[5][9] For metal-catalyzed reactions on the alkyne itself, such as hydrometallation or carbometalation, the ligand attached to the metal center is equally critical for inducing stereoselectivity.[13][14][15][16]
Troubleshooting Guide: Low Diastereoselectivity in Metal-Catalyzed Additions
One of the most common applications for this compound is in metal-catalyzed additions to the alkyne, forming a new stereocenter adjacent to the pyrrolidine ring. This section provides a systematic approach to troubleshooting and optimizing these reactions.
Problem Statement: "I am performing a copper-catalyzed addition of a nucleophile to this compound, and the reaction is yielding a nearly 1:1 mixture of diastereomers. How can I systematically improve the diastereomeric ratio (d.r.)?"
Systematic Troubleshooting Workflow
This workflow is designed to logically diagnose and solve issues of low diastereoselectivity.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Detailed Troubleshooting Steps & Protocols
Step 1: Temperature Optimization
Causality: The diastereomeric ratio is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states. Lowering the temperature increases the impact of this energy difference on the product ratio, as described by the Eyring equation. Even a small ΔΔG‡ can lead to high selectivity at a sufficiently low temperature.
Protocol:
-
Set up three identical reactions in parallel.
-
Run the reactions at three different temperatures: Room Temperature (~25 °C), 0 °C (ice bath), and -78 °C (dry ice/acetone bath).
-
Ensure all other parameters (concentration, stoichiometry, addition rate) are kept constant.
-
After completion, quench the reactions at the respective temperatures.
-
Analyze the crude reaction mixture by ¹H NMR or a suitable chromatographic method to determine the d.r.
| Temperature (°C) | Expected ΔΔG‡ Amplification | Potential Outcome on d.r. (from 1.5:1) |
| 25 | Baseline | 1.5 : 1 |
| 0 | Moderate | 3:1 to 5:1 |
| -78 | High | >10:1 |
Step 2: Solvent Screening
Causality: The solvent can influence diastereoselectivity by differentially stabilizing the diastereomeric transition states. Polar aprotic solvents (e.g., THF, CH₂Cl₂) can coordinate with metal centers and influence the geometry of the transition state. Non-polar solvents (e.g., Toluene, Hexane) may favor aggregation or different catalyst conformations, leading to altered selectivity.
Protocol:
-
Based on the results from Step 1, choose the most promising temperature.
-
Set up a series of reactions using a panel of anhydrous solvents with varying properties.
-
Coordinating: THF, Diethyl Ether
-
Non-coordinating/Apolar: Toluene, Hexane
-
Polar Aprotic: Dichloromethane (DCM), Acetonitrile
-
-
Maintain consistent concentration and temperature across all experiments.
-
Analyze the d.r. for each solvent.
Step 3: Ligand and Catalyst Modification
Causality: In many metal-catalyzed reactions, a chiral ligand is the primary source of stereochemical control.[13][17][18][19] The steric and electronic properties of the ligand dictate the precise three-dimensional environment around the metal center where the reaction occurs. Modifying the ligand can dramatically alter the facial bias of the reaction. Similarly, the choice of the metal salt or Lewis acid can switch the dominant stereochemical pathway between a non-chelation (Felkin-Anh) and a chelation-controlled model.[7][8][9]
Protocol:
-
Ligand Screening (if applicable): If your reaction uses a chiral ligand (e.g., a BINAP, Box, or P,N-ligand derivative), screen a small library of related ligands with varied steric bulk or electronic properties.[13][16] For instance, compare a standard ligand to one with bulkier substituents (e.g., phenyl vs. 3,5-di-tert-butylphenyl).
-
Metal/Lewis Acid Screening:
-
Run the reaction with different metal precursors (e.g., CuI, Cu(OTf)₂, Zn(OTf)₂).
-
Investigate the effect of a stoichiometric additive Lewis acid. Set up parallel reactions with and without a strong chelating Lewis acid like TiCl₄ or MgBr₂. These additives can enforce a chelation-controlled pathway.
-
Case Study: Reversing Diastereoselectivity from Felkin-Anh to Chelation Control
Problem Statement: "My addition of an organozinc reagent to an α-alkoxy ketone derived from this compound is yielding the Felkin-Anh product as major, but I need the anti-Felkin (chelation-controlled) diastereomer. How can I reverse the selectivity?"
Mechanistic Considerations
The stereochemical outcome depends on which conformation of the substrate reacts. The Felkin-Anh model assumes a staggered conformation where the largest group is anti to the incoming nucleophile.[5] Chelation control requires a Lewis acidic metal to coordinate with both the carbonyl oxygen and the α-alkoxy group, forcing an eclipsed conformation and directing the nucleophile from the opposite face.[7][8]
Caption: Decision workflow for directing selectivity between Felkin-Anh and Chelation models.
Experimental Protocol for Promoting Chelation Control
-
Reagent Selection: Switch from a less Lewis-acidic organozinc reagent to one generated in the presence of, or with the addition of, a strongly coordinating metal salt.
-
Solvent Choice: Use a less coordinating solvent like DCM or toluene. Highly coordinating solvents like THF can compete with the substrate for binding to the Lewis acid, disrupting the chelate.
-
Procedure: a. Dissolve the this compound-derived ketone in anhydrous DCM and cool to -78 °C. b. Add 1.1 equivalents of a strong Lewis acid (e.g., TiCl₄, 1.0 M solution in DCM) dropwise and stir for 30 minutes to allow for pre-complexation. c. Slowly add the organozinc reagent (1.2 equivalents) and allow the reaction to proceed at -78 °C until completion (monitor by TLC). d. Quench the reaction with a saturated aqueous solution of Rochelle's salt. e. Analyze the diastereomeric ratio. This procedure should significantly enhance the proportion of the chelation-controlled product.[8][9]
By systematically applying these principles and troubleshooting steps, researchers can gain precise control over the stereochemical outcomes of their reactions, paving the way for the efficient and selective synthesis of complex chiral molecules.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. doorsteptutor.com [doorsteptutor.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. benchchem.com [benchchem.com]
- 13. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in nickel-catalyzed asymmetric cyclization and cycloaddition of carbonyl-alkynes, cyano-alkynes, and enynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands [organic-chemistry.org]
- 17. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Chirality in (R)-1-Boc-2-ethynylpyrrolidine
Welcome to the technical support center for handling (R)-1-Boc-2-ethynylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization at the C2 stereocenter during chemical transformations. Here, we delve into the underlying mechanisms of chirality loss and provide actionable troubleshooting strategies and optimized protocols to ensure the stereochemical integrity of your valuable intermediates.
Understanding the Root Cause: The Mechanism of Racemization
The primary vulnerability of this compound to racemization lies in the acidity of the α-proton at the C2 position, adjacent to the ethynyl group. While not a classical carbonyl-based enolization, the principle is analogous. Under basic conditions, this proton can be abstracted to form a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers, thereby degrading the enantiomeric excess (ee) of the product.[1][2][3]
Several factors can exacerbate this process:
-
Base Strength and Steric Hindrance: Stronger, less hindered bases are more likely to deprotonate the C2 position.[4][5]
-
Temperature: Higher reaction temperatures provide the necessary activation energy for deprotonation and increase the rate of racemization.[4]
-
Solvent Polarity: Polar solvents can stabilize the charged carbanion intermediate, potentially facilitating its formation and prolonging its existence, which increases the likelihood of racemization.[6][7]
-
Reaction Time: Extended exposure to racemization-promoting conditions will inevitably lead to a greater loss of stereochemical purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Q1: I'm observing significant loss of enantiomeric excess (ee) in my product after a reaction involving a strong base. What is the likely cause and how can I fix it?
A1: The most probable cause is base-mediated racemization via the mechanism described above.[8][9] Strong bases, such as organolithiums (n-BuLi, s-BuLi) or lithium amides (LDA), readily abstract the α-proton at the chiral center.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Base: If the reaction chemistry permits, switch to a milder or more sterically hindered base. Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often recommended to minimize racemization during couplings.[5][10] For deprotonations, consider sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide at very low temperatures.
-
Drastically Lower the Reaction Temperature: Perform the reaction at the lowest temperature at which it will still proceed at a reasonable rate. For organolithium bases, temperatures of -78 °C (dry ice/acetone bath) are standard.[11][12] Maintaining low temperatures is critical, especially during base addition.[4]
-
Minimize Reaction and Pre-activation Times: Do not allow the reaction mixture to stir for longer than necessary. If a pre-activation step is involved, keep it as short as possible before adding the next reagent to trap the intermediate.[4]
-
Solvent Selection: Consider using less polar, non-coordinating solvents like toluene or hexane, which can destabilize the charged intermediate, disfavoring its formation.[12] However, be mindful of solubility and reactivity requirements.
Q2: Can the Boc protecting group influence the rate of racemization?
A2: Yes, the N-Boc group plays a significant role. The carbonyl oxygen of the Boc group can coordinate with lithium cations, forming a chelated intermediate. This chelation can influence the conformation of the pyrrolidine ring and the stability of the lithiated species.[13] Studies on N-Boc-2-lithiopyrrolidine have shown that this interaction affects the energy barrier to enantiomerization.[13][14] While the Boc group is essential for many synthetic strategies, its interaction with metal ions is a key parameter to consider when designing reaction conditions.
Q3: I need to perform a metal-catalyzed cross-coupling reaction at the ethynyl group. What precautions should I take?
A3: Sonogashira or similar cross-coupling reactions often employ a base (typically an amine like triethylamine or DIPEA) and can be run at elevated temperatures, creating a high-risk environment for racemization.
Recommended Protocol Adjustments:
-
Base Selection: Use a hindered amine base like DIPEA instead of triethylamine.[5]
-
Temperature Control: Attempt the reaction at the lowest possible temperature that still affords a good conversion rate. Room temperature should be the first condition to screen. Avoid heating unless absolutely necessary.[10]
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize reaction time.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
| Parameter | Standard Condition | Recommended for Chirality Preservation | Rationale |
| Base | Triethylamine (TEA), Piperidine | N,N-Diisopropylethylamine (DIPEA) | Increased steric hindrance reduces the rate of α-proton abstraction.[5][10] |
| Temperature | 50-100 °C | Room Temperature (20-25 °C) or below | Lower temperature minimizes the energy available to overcome the activation barrier for deprotonation.[4] |
| Solvent | DMF, Acetonitrile | THF, Toluene | Less polar solvents can disfavor the formation of the charged intermediate.[6][7] |
| Monitoring | Endpoint analysis | Frequent (e.g., every 30-60 min) | Prevents unnecessary exposure to reaction conditions after completion. |
Table 1: Recommended Adjustments for Cross-Coupling Reactions.
Optimized Experimental Protocol: Base-Mediated Reaction at Low Temperature
This protocol provides a general framework for a reaction requiring deprotonation of the C2 position, such as alkylation, while minimizing racemization.
Objective: To generate the C2-lithiated species of this compound and trap it with an electrophile with minimal loss of enantiomeric purity.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Electrophile (e.g., Methyl iodide)
-
Dry ice/acetone bath
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Deprotonation: Add n-BuLi (1.05 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The duration should be optimized for full deprotonation while being kept to a minimum.[4]
-
Electrophilic Quench: Add the electrophile (1.1 eq.) dropwise to the solution, again maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Purify the crude product via column chromatography. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC analysis.[13]
References
- 1. Video: Reactivity of Enolate Ions [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aklectures.com [aklectures.com]
- 10. benchchem.com [benchchem.com]
- 11. pure.york.ac.uk [pure.york.ac.uk]
- 12. Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Sonogashira coupling of (R)-1-Boc-2-ethynylpyrrolidine
Technical Support Center: Sonogashira Coupling
Topic: Troubleshooting Low Conversion in Sonogashira Coupling of (R)-1-Boc-2-ethynylpyrrolidine
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling, specifically focusing on the use of sterically hindered and potentially coordinating substrates like this compound. As Senior Application Scientists, our goal is to provide not just solutions, but a foundational understanding of the reaction mechanism to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of each component in a standard Sonogashira reaction?
A: The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[1][2] It classically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]
-
Palladium Catalyst: The core of the reaction, cycling between Pd(0) and Pd(II) states. It undergoes oxidative addition with the aryl/vinyl halide and reductive elimination to release the final product.[1]
-
Copper(I) Co-catalyst: Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[4][5] This species readily undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-determining step of the catalytic cycle.[1][6]
-
Amine Base: The base serves two crucial purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen halide (HX) byproduct generated during the reaction.[4] Amines like triethylamine or diethylamine are often used and can also serve as the solvent.[4]
Q2: My main side product appears to be a dimer of my starting alkyne. What is causing this?
A: This is a classic case of Glaser-Hay homocoupling , a common and highly problematic side reaction in Sonogashira couplings.[4][7][8] It is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) species in the presence of oxygen.[9] To minimize this, maintaining a strictly inert, oxygen-free atmosphere is paramount.[4][9]
Q3: Can I run the Sonogashira reaction without copper?
A: Yes, copper-free Sonogashira couplings are well-established and are often preferred to avoid the Glaser homocoupling side reaction.[4][8][10] These protocols typically require modifications, such as using a larger excess of the amine base, different ligand systems, or slightly higher temperatures to facilitate the direct reaction of the alkyne with the palladium complex.[2][11]
Troubleshooting Guide: Low Conversion of this compound
Users working with this compound may face unique challenges due to the steric bulk around the alkyne and the potential for the pyrrolidine nitrogen to coordinate with the metal catalysts. Below are targeted troubleshooting strategies.
Problem Area 1: Catalyst System Inefficiency
Q: I'm using a standard catalyst like Pd(PPh₃)₄ and still see low conversion. What's wrong?
A: The issue likely stems from the specific nature of your substrate. The triphenylphosphine (PPh₃) ligand, while common, may not be optimal for a sterically demanding substrate like yours. Furthermore, the Pd(0) source itself can be sensitive.
Causality:
-
Ligand Sterics & Electronics: The oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination are sensitive to the steric and electronic properties of the phosphine ligands.[1] The bulky Boc-pyrrolidine moiety can hinder the approach of the alkyne to the palladium center. More sterically demanding and electron-rich ligands can often accelerate these key steps.[1][12]
-
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[1][4] Inefficient reduction can lead to a low concentration of the active catalyst.
Troubleshooting Steps & Solutions:
-
Switch to Bulkier, Electron-Rich Ligands: For sterically hindered substrates, ligands that promote faster rates of oxidative addition and reductive elimination are beneficial.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and highly active palladium complexes suitable for challenging couplings.[2][4]
-
Use a Stable Pd(0) Precatalyst: Instead of relying on in situ reduction, using a more stable and air-tolerant Pd(0) source can ensure a higher concentration of the active catalyst from the start.
Data Presentation: Recommended Catalyst Systems for Hindered Substrates
| Catalyst/Ligand System | Precatalyst | Typical Loading (mol%) | Key Advantage |
| Pd₂(dba)₃ + XPhos | Pd(0) | 1-2% Pd | XPhos is a bulky, electron-rich ligand that accelerates key catalytic steps.[12] |
| Pd-XPhos-G3 | Pd(II) | 1-2% | A pre-formed, air-stable palladacycle that reliably generates the active catalyst.[12] |
| Pd(OAc)₂ + SPhos | Pd(II) | 1-2% Pd | SPhos is another highly effective Buchwald-type ligand for difficult couplings. |
| PEPPSI™-IPr | Pd(II) | 2-5% | An air-stable Pd-NHC complex known for its high activity.[4] |
Verification: Upon switching the catalyst system, monitor the reaction by TLC or LC-MS. You should observe a significant decrease in the amount of starting aryl halide and a corresponding increase in the desired product peak compared to your previous attempts under the same conditions.
Problem Area 2: Dominant Homocoupling (Glaser Coupling)
Q: My primary product is the dimer of this compound, and I recover most of my aryl halide. How do I stop this?
A: This is a clear indication that the oxidative homocoupling pathway is kinetically favored over the cross-coupling pathway. The root cause is almost always the presence of oxygen.[9]
Causality: The copper-catalyzed Glaser coupling requires O₂ to proceed. In an oxygen-free environment, this pathway is largely suppressed. The Pd(0) catalyst is also oxygen-sensitive and can be oxidized to an inactive state.[4]
Troubleshooting Workflow: Eliminating Glaser Coupling
Caption: Troubleshooting workflow for eliminating Glaser homocoupling.
Experimental Protocol: Rigorous Inert Atmosphere Reaction Setup
-
Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Reagent Degassing: Degas your solvent (e.g., THF, DMF, or triethylamine) using one of two methods:
-
Freeze-Pump-Thaw: For organic solvents, freeze the solvent with liquid nitrogen, apply a high vacuum for 5-10 minutes, and then thaw under an inert gas atmosphere. Repeat this cycle three times. This is the most effective method.
-
Sparging: Bubble a steady stream of dry argon or nitrogen through the solvent for at least 30-60 minutes.
-
-
Reaction Assembly:
-
Add your solid reagents (palladium catalyst, copper iodide, ligand, and aryl halide) to the reaction flask.
-
Seal the flask with a septum and purge with inert gas for 5-10 minutes using a needle connected to a gas line and an outlet needle.
-
Using a syringe, add the degassed solvent, your this compound, and the degassed amine base.
-
Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).
-
Verification: A successful exclusion of oxygen will result in a dramatic reduction of the homocoupled dimer, which should be clearly visible by GC-MS or LC-MS analysis of the crude reaction mixture. The yield of your desired cross-coupled product should increase correspondingly.
Problem Area 3: Reaction Stalls or is Sluggish
Q: The reaction starts but seems to stall at 20-30% conversion, even after several hours. What factors could be at play?
A: A stalling reaction often points to issues with the base, solvent, temperature, or the purity of your starting materials.
Causality:
-
Base: The choice and amount of base are critical. If the base is too weak or if there isn't enough to neutralize the generated HX, the reaction pH can drop, deactivating the catalyst and protonating the acetylide.[4] While amine bases are common, inorganic bases can sometimes be effective, particularly in copper-free systems.[5]
-
Solvent: The solvent must fully dissolve all reactants for a homogeneous reaction to proceed efficiently. A poor solvent can lead to low effective concentrations. The polarity of the solvent can also influence the stability of catalytic intermediates.[13]
-
Temperature: Sonogashira couplings are often run at room temperature but may require heating for less reactive partners (like aryl bromides or chlorides) or hindered substrates.[1][4] However, excessive heat can cause catalyst decomposition (formation of palladium black).
Troubleshooting Steps & Solutions:
-
Optimize the Base:
-
Ensure you are using at least 2 equivalents of an amine base like Et₃N or DIPEA.
-
Consider switching to a stronger, non-coordinating inorganic base like Cs₂CO₃ or K₂CO₃, especially if you are running a copper-free reaction.
-
-
Screen Solvents:
-
If solubility is an issue, switch to a more polar aprotic solvent like DMF or NMP.
-
A common and effective solvent system is a mixture, such as THF/Et₃N (1:1).
-
-
Adjust Temperature:
-
If using an aryl bromide, start by heating the reaction to 50-60°C.
-
If using a more reactive aryl iodide and the reaction is still sluggish, a gentle increase in temperature to 40°C may be beneficial.
-
Observe carefully: If you see the solution turn black, this is likely palladium black precipitation, indicating catalyst death. In this case, the temperature is too high for your specific catalyst system.
-
Data Presentation: General Condition Guidelines
| Aryl Halide (Ar-X) | Reactivity Order | Typical Temperature | Typical Base |
| Ar-I | Highest | Room Temp - 50°C | Et₃N, DIPEA |
| Ar-OTf | High | Room Temp - 60°C | Et₃N, DIPEA |
| Ar-Br | Medium | 50°C - 80°C | Et₃N, Cs₂CO₃ |
| Ar-Cl | Lowest | 80°C - 120°C | Cs₂CO₃, K₃PO₄ (often requires specialized ligands) |
Verification: A successful optimization of these parameters will lead to a complete or near-complete consumption of the limiting reagent as monitored by your preferred analytical method (TLC, GC, LC-MS) within a reasonable timeframe.
Visualizing the Core Chemistry
Understanding the catalytic cycle is key to rational troubleshooting. Low conversion results from a bottleneck in one of these steps.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Navigating the Steric Landscape of N-Boc-Pyrrolidine Reactions
Welcome to the technical support center dedicated to addressing the challenges and nuances of working with tert-butyloxycarbonyl (Boc)-protected pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the ubiquitous yet often troublesome Boc protecting group in their synthetic workflows. The bulky tert-butyl group, while excellent for nitrogen protection, introduces significant steric hindrance that can profoundly impact reaction outcomes, dictating reactivity, selectivity, and even the feasibility of a synthetic step. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these steric challenges effectively.
Troubleshooting Guide: Common Issues in N-Boc-Pyrrolidine Reactions
This section addresses specific experimental problems, tracing them back to the steric and electronic influence of the N-Boc group and providing actionable solutions.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: I am attempting an SN2 reaction with a 2-substituted N-Boc-pyrrolidine derivative, but I'm observing very low conversion. What's going wrong?
Answer: This is a classic case of steric hindrance. The bulky Boc group can severely restrict access to the electrophilic center, particularly at the C2 and C5 positions adjacent to the nitrogen.
Causality: The tert-butyl group of the Boc moiety is not static. It can rotate and occupy significant space, creating a "steric shield" around the pyrrolidine ring. This shield impedes the approach of nucleophiles, increasing the activation energy of the substitution reaction. In some cases, the conformation of the pyrrolidine ring itself is influenced by the Boc group, further hindering backside attack required for an SN2 pathway.[1][2]
Troubleshooting Steps:
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. However, monitor for potential side reactions like elimination or epimerization.
-
Choose a Less Hindered Nucleophile: If possible, opt for a smaller, more potent nucleophile.
-
Solvent Optimization: A change in solvent can influence the transition state. Polar aprotic solvents like DMF or DMSO can sometimes enhance the rate of SN2 reactions.
-
Alternative Protecting Group: If the reaction remains sluggish, consider switching to a smaller N-protecting group for this specific step, such as a carbobenzyloxy (Cbz) or an acetyl (Ac) group, and re-introducing the Boc group later if necessary.[3]
Issue 2: Poor Diastereoselectivity in Reactions at C2
Question: I'm performing an α-alkylation of N-Boc-pyrrolidine via lithiation and am getting a poor diastereomeric ratio. How can the Boc group influence this?
Answer: The Boc group plays a crucial role in directing the stereochemical outcome of reactions at the α-carbon. Its orientation and the resulting conformational lock of the pyrrolidine ring dictate the facial selectivity of electrophilic attack.
Causality: Upon deprotonation at the C2 position, the resulting lithiated species forms a complex. The stereochemistry of this intermediate is heavily influenced by the Boc group, which can coordinate with the lithium cation. The bulky tert-butyl group will preferentially orient itself to minimize steric clashes, thereby exposing one face of the pyrrolidine ring to the electrophile.[4] Inefficient control of this orientation can lead to poor diastereoselectivity.
Experimental Protocol: Asymmetric α-Arylation of N-Boc-Pyrrolidine
This protocol demonstrates how careful control of reagents and conditions can achieve high stereoselectivity, leveraging the influence of the Boc group.[5]
-
Deprotonation: Dissolve N-Boc-pyrrolidine in TBME or Et₂O at -78 °C. Add s-BuLi and (-)-sparteine to effect an enantioselective deprotonation.
-
Transmetalation: Add a solution of ZnCl₂ to the reaction mixture to transmetalate the lithiated species to a more stable organozinc reagent.
-
Negishi Coupling: Introduce the aryl bromide along with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P·HBF₄).
-
Work-up: Allow the reaction to warm to room temperature, then quench with a suitable aqueous solution and proceed with extraction and purification.
Troubleshooting Diastereoselectivity:
-
Temperature Control: Lithiation reactions are highly sensitive to temperature. Maintaining a very low temperature (e.g., -78 °C) is critical to lock the desired conformation and prevent equilibration of the organometallic intermediate.[6]
-
Chiral Ligand: The choice of a chiral ligand, like (-)-sparteine, is key to inducing asymmetry.[5]
-
Solvent Effects: The coordinating ability of the solvent can impact the structure of the lithiated intermediate. Ethereal solvents like THF or Et₂O are commonly used.
Issue 3: Incomplete or Failed Boc Deprotection
Question: I am trying to remove the Boc group using standard TFA/DCM conditions, but the reaction is sluggish or incomplete, and I'm seeing degradation of my product. What are my options?
Answer: While TFA is the workhorse for Boc deprotection, its strong acidity can be detrimental to other acid-sensitive functional groups in the molecule.[7] In some sterically congested environments, the protonation of the carbamate may be hindered, slowing down the deprotection.
Causality: Boc deprotection is an acid-catalyzed process that involves protonation of the carbamate oxygen, followed by fragmentation to release isobutylene and carbon dioxide.[8] If the substrate contains other basic sites, the acid can be sequestered, reducing the efficiency of Boc removal. Furthermore, the tert-butyl cation generated during the reaction is a potent electrophile and can lead to side reactions with nucleophilic residues like tryptophan or methionine.[8]
Alternative Deprotection Methods:
| Method | Reagents | Conditions | Advantages | Considerations |
| Standard Acidolysis | 20-50% TFA in DCM | 0 °C to RT | Fast and efficient for most substrates. | Can cleave other acid-labile groups.[7] |
| HCl in Dioxane/EtOAc | 4M HCl in Dioxane or Ethyl Acetate | 0 °C to RT | Often provides a crystalline hydrochloride salt, aiding purification. | Strongly acidic. |
| Thermal Deprotection | Heat in a high-boiling solvent (e.g., toluene, dioxane) | >100 °C | Avoids strong acids, useful for acid-sensitive molecules.[9] | Requires high temperatures, which may not be suitable for all substrates. |
| Mild Acidic Conditions | Oxalyl chloride in Methanol | Room Temperature | Very mild conditions.[10] | Reagent is moisture-sensitive. |
Visualization of Key Concepts
Caption: Steric hindrance from the Boc group blocking nucleophilic attack.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: How does the Boc group affect the conformation of the pyrrolidine ring?
The pyrrolidine ring is not planar and exists in envelope or twisted conformations. The bulky N-Boc group can restrict the ring's flexibility and influence its preferred "pucker."[1][2] This conformational preference can, in turn, affect the orientation of substituents on the ring, influencing their reactivity and the stereochemical outcome of reactions. For example, a substituent may be forced into a pseudo-axial or pseudo-equatorial position, altering its accessibility.[1]
Q2: Can the Boc group act as a directing group in reactions other than lithiation?
Yes, the Boc group can serve as a directing group in certain C-H activation reactions. For instance, in palladium-catalyzed C(sp³)–H arylation, the carbamate oxygen can coordinate to the metal catalyst, directing the functionalization to a specific C-H bond, although this can be complex and compete with steric effects.[11]
Q3: I'm performing a catalytic hydrogenation on a molecule with an N-Boc-pyrrolidine moiety. Will the Boc group be affected?
Generally, the Boc group is stable to catalytic hydrogenation conditions (e.g., Pd/C, H₂).[12][13][14] This makes it orthogonal to other protecting groups like the carbobenzyloxy (Cbz) group, which is readily cleaved under these conditions. This stability is a key advantage of the Boc group in multistep synthesis.[3][15]
Q4: My reaction involves a strong base. Is the Boc group completely stable?
While the Boc group is generally considered base-stable, it is not completely inert to all basic conditions, especially at elevated temperatures. Strong, non-nucleophilic bases like LDA or s-BuLi are used to deprotonate the α-carbon without affecting the Boc group at low temperatures. However, prolonged exposure to strong bases at higher temperatures can potentially lead to side reactions.
Q5: What is the rotational barrier of the Boc group, and why is it important?
The rotation around the N-C(O) bond of the Boc group can be surprisingly slow, especially at low temperatures. Studies have shown that for N-Boc-2-phenylpyrrolidine, the half-life for rotation at -78 °C is approximately 10 hours.[6][16] This slow rotation is critical because different rotamers can exhibit different reactivities. If a specific conformation is required for a reaction (e.g., for chelation-controlled lithiation), a slow rotational rate can lead to low yields if the reactive conformer is not the major one at that temperature.[6]
References
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. scispace.com [scispace.com]
Technical Support Center: Removal of Copper Catalyst from Click Chemistry Reactions
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is prized for its high efficiency and specificity in creating covalent bonds.[1][2] However, the very catalyst that makes this reaction so powerful—copper—often presents a significant challenge in downstream applications. Residual copper ions can be cytotoxic, interfere with biological assays, compromise the stability of the final product, or poison subsequent catalytic steps.[1][3]
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during the removal of copper catalysts from CuAAC reaction mixtures. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale to empower you to adapt and optimize these methods for your specific needs.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during copper removal. Each entry details the issue, explores potential root causes, and provides step-by-step protocols for resolution.
Issue 1: High Levels of Residual Copper Detected in the Final Product
You've completed your purification, but analytical tests (e.g., ICP-MS, AAS) indicate unacceptable levels of copper contamination.
Potential Root Causes:
-
Inefficient Chelation or Scavenging: The chosen method may not be optimal for your specific product's solubility or the reaction solvent.
-
Insufficient Amount of Chelator/Scavenger: The quantity of the removal agent may be stoichiometrically insufficient to bind all the copper ions.
-
Product-Copper Interaction: Your product might have functional groups (e.g., thiols, phosphates, some heterocycles) that strongly coordinate with copper, making it difficult to remove.[4]
-
Phase Partitioning Issues: During liquid-liquid extraction, the copper-chelator complex may not have partitioned efficiently into the aqueous phase.
Workflow for Diagnosing and Resolving High Copper Contamination
Caption: Troubleshooting workflow for high residual copper.
Detailed Remediation Protocols
Protocol 1.1: Enhanced Aqueous Chelation with EDTA
Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent that forms a stable, water-soluble complex with copper ions.[5][6]
-
Reaction Quenching: After the click reaction is complete, dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., DCM, EtOAc).
-
Prepare EDTA Solution: Prepare a 0.1 M to 0.5 M solution of EDTA disodium salt in water. Adjust the pH to ~8 with a base (e.g., NH₄OH) to ensure the EDTA is fully deprotonated and available for chelation.[7]
-
Extraction: Add the EDTA solution to the diluted reaction mixture in a separatory funnel. A volume equal to the organic layer is a good starting point.
-
Agitation: Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the Cu-EDTA complex forms.[7]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the extraction 2-3 times with fresh EDTA solution until the aqueous layer remains colorless.
-
Final Wash: Wash the organic layer with brine to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 1.2: Solid-Phase Scavenging
Solid-supported scavengers are an excellent alternative, especially for products that are sensitive to aqueous workups or when emulsions are a problem.[1] They work by covalently linking chelating functional groups to a solid support (like silica), which can be easily filtered off.
-
Select a Scavenger: Choose a scavenger with a high affinity for copper. Common functional groups include thiourea, triamine, and aminopropyl groups.[1][2][8]
-
Dilute Reaction: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., THF, DCM, MeCN).
-
Add Scavenger: Add the solid-phase scavenger to the solution. A typical starting point is 5-10 equivalents relative to the initial amount of copper catalyst.
-
Agitate: Stir the suspension at room temperature. Scavenging is often rapid, with significant copper removal occurring within 5 to 60 minutes.[9] Monitor the progress by observing the color change of the scavenger or by taking small aliquots for analysis.
-
Filter: Once scavenging is complete, remove the scavenger by simple filtration. Wash the collected scavenger beads with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure.
Issue 2: Significant Product Loss During Copper Removal
Your final yield is lower than expected, and you suspect product is being lost during the purification step.
Potential Root Causes:
-
Product Solubility: Your product may have some solubility in the aqueous phase, leading to loss during extraction with EDTA.
-
Adsorption to Scavenger: The product might be non-specifically binding to the solid-phase scavenger. This is a particular concern for biomolecules.[4][5]
-
Emulsion Formation: Persistent emulsions during liquid-liquid extraction can trap the product, making clean separation impossible.
Strategies to Minimize Product Loss
Protocol 2.1: pH Adjustment and Salting-Out for Aqueous Extractions
-
Mechanism: By adjusting the pH of the aqueous phase, you can often change the protonation state of your product, thereby decreasing its aqueous solubility. Adding a salt (salting-out) increases the polarity of the aqueous phase, further driving your organic product into the organic layer.
-
Procedure:
-
During the EDTA wash (Protocol 1.1), after adding the EDTA solution, add a saturated solution of NaCl (brine) to the separatory funnel.
-
If your product has acidic or basic handles, carefully adjust the pH of the aqueous layer away from your product's pKa to minimize its ionization and thus its water solubility.
-
Protocol 2.2: Pre-treating and Selecting Solid-Phase Scavengers
-
Mechanism: Not all scavengers are created equal. Some have surface properties that can lead to non-specific binding. Testing different scavengers can identify one with minimal product interaction.
-
Procedure:
-
Screen Scavengers: If possible, test a small amount of your product with different types of scavengers (e.g., QuadraSil™ AP vs. MP vs. TA) in the absence of copper to see which one binds the least amount of product.
-
Passivation: For particularly "sticky" products, especially biomolecules, consider passivating the scavenger by pre-treating it with a solution of a blocking agent like BSA, although this is not always practical.
-
Minimize Contact Time: Use the minimum agitation time necessary for effective copper removal to reduce the opportunity for non-specific binding.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is removing residual copper so critical in drug development? A1: Residual copper is a major concern for several reasons. Firstly, copper ions can be toxic to cells, which is a significant issue for any potential therapeutic.[3][10][11] Secondly, copper can catalyze the generation of reactive oxygen species (ROS), which can damage biomolecules and affect product stability.[4][12] Finally, it can interfere with downstream processes, such as other metal-catalyzed reactions or sensitive biological assays.[3]
Q2: What are the main methods for copper removal and when should I use them? A2: The primary methods are chelation, solid-phase scavenging, and dialysis.[1][3][5]
-
Chelation (e.g., with EDTA): Best for small molecules soluble in organic solvents that are immiscible with water. It's cost-effective and highly efficient.[7][13]
-
Solid-Phase Scavenging: Ideal for products that are sensitive to aqueous workups, when emulsions are a problem, or for reactions in water-miscible solvents.[1][9]
-
Dialysis: The method of choice for large biomolecules like proteins or polymers. The product is retained within a semi-permeable membrane while the smaller copper ions and chelators diffuse out.[4][5][14]
Q3: How can I quantify the amount of residual copper in my sample? A3: Highly sensitive analytical techniques are required to accurately determine trace copper levels. The most common methods are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, offering detection limits in the parts-per-billion (ppb) range.
-
Atomic Absorption Spectroscopy (AAS): Another highly sensitive technique for quantifying specific metal elements.[15]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for detecting copper levels in the parts-per-million (ppm) range.[16]
Q4: Can the ligand used in the click reaction affect copper removal? A4: Yes, absolutely. Ligands like THPTA or TBTA are designed to stabilize the Cu(I) oxidation state and increase reaction rates.[5][17] These ligands themselves are chelators. A strong copper-ligand complex can sometimes be more challenging to break apart. When using a post-reaction chelator like EDTA, you need to ensure it has a higher binding affinity for copper than the reaction ligand to effectively sequester the metal.
Q5: I work with proteins. Are there special considerations for removing copper from bioconjugates? A5: Yes, bioconjugation presents unique challenges.[18] Proteins often have multiple residues (histidine, cysteine) that can chelate copper, making it difficult to remove.[4] Furthermore, harsh extraction or scavenging conditions can denature the protein.
-
Dialysis/Tangential Flow Filtration (TFF): These are the preferred methods. Dialyzing against a buffer containing EDTA is a very effective strategy.[4][14][19]
-
Size Exclusion Chromatography (SEC): Can also be used to separate the high molecular weight protein conjugate from low molecular weight copper salts and complexes.
-
Avoid certain solid scavengers: Some resins are known to non-specifically bind proteins, leading to significant yield loss.[5]
Section 3: Data & Method Comparison
The choice of copper removal method depends on balancing efficiency, product recovery, cost, and process time.
Table 1: Comparison of Common Copper Scavenging Methods
| Method | Principle | Typical Efficiency | Pros | Cons | Best For |
| Aqueous Wash (EDTA) | Chelation & Extraction | >99% | Inexpensive, highly effective, scalable. | Can cause emulsions, potential product loss for water-soluble compounds, requires immiscible solvents. | Small organic molecules. |
| Solid Scavengers | Chelation & Filtration | >99%[20] | Easy product isolation (filtration), avoids aqueous workup, fast.[1][9] | Higher cost, potential for non-specific product binding, requires agitation. | Sensitive molecules, automation, reactions in polar solvents. |
| Dialysis / TFF | Size-based Separation | >99.5% | Gentle, preserves protein structure, highly effective. | Slow, requires large buffer volumes, not suitable for small molecules. | Proteins, polymers, and other macromolecules.[5][14] |
| Silica Plug Filtration | Adsorption | Variable | Fast and simple for crude purification. | Lower capacity, may not achieve trace-level removal, potential product loss. | Quick clean-up of non-polar compounds.[7] |
Decision Tree for Method Selection
Caption: Decision tree for selecting a copper removal method.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. EDTA Copper Chelation [thinkdochemicals.com]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The determination of small amounts of copper in organic matter by atomic-absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analytical Methods for Monitoring (R)-1-Boc-2-ethynylpyrrolidine Reaction Progress
Welcome to the technical support center for monitoring reactions involving (R)-1-Boc-2-ethynylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting, developing, and troubleshooting analytical methods for this critical building block. Given its importance in the synthesis of pharmaceuticals and complex molecules, robust and reliable reaction monitoring is paramount to ensuring yield, purity, and reproducibility.[1]
This document moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, empowering you to solve problems effectively.
Strategic Approach to Reaction Monitoring
Effective reaction monitoring is not a one-size-fits-all process. The choice of analytical technique depends on the specific reaction, the information required (qualitative vs. quantitative), and available instrumentation. A multi-technique approach is often the most powerful.
Logical Workflow for Method Selection
The following diagram illustrates a typical decision-making process for monitoring a reaction, such as a Sonogashira coupling, involving this compound.[2][3]
Caption: Workflow for selecting analytical monitoring methods.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[4] It helps you quickly determine if your starting material is being consumed and if a new product is forming.
Experimental Protocol: TLC Method Development
-
Plate Selection: Start with standard silica gel 60 F254 plates.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.[4]
-
Solvent System Development:
-
Starting Point: A 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes is a common starting point for many organic molecules.[5]
-
Polarity Adjustment: this compound and its products are often moderately polar. Adjust the EtOAc/Hexane ratio to achieve an Rf value for the product between 0.2 and 0.4.[5]
-
For Basic Compounds: The pyrrolidine nitrogen can cause streaking on the silica plate. To mitigate this, add a small amount of triethylamine (Et3N), typically 0.1-1%, to your eluent.[4][5][6]
-
-
Visualization:
-
UV Light: Visualize the plate under UV light (254 nm). The Boc group and any aromatic components will be UV-active.
-
Staining: Use a potassium permanganate (KMnO₄) stain. The alkyne functional group will react readily, appearing as a yellow spot on a purple background. This is highly specific for tracking the consumption of your starting material.
-
Troubleshooting & FAQs: TLC
Q1: My spots are streaking badly, even with triethylamine. What's wrong? A1: This is a common issue with amines.
-
Cause: Strong interaction between the basic nitrogen of your pyrrolidine derivative and the acidic silanol groups on the silica gel surface.
-
Solution 1 (Increase Base): Increase the concentration of Et3N in your mobile phase up to 2%.[5]
-
Solution 2 (Alternative Base): If Et3N is not effective, try adding 1-10% of a 7N ammonia solution in methanol to a DCM-based mobile phase.[7]
-
Solution 3 (Sample Concentration): Your sample may be too concentrated. Dilute the reaction mixture aliquot before spotting.[4]
Q2: My starting material and product spots are too close together (low ΔRf). How can I improve separation? A2: This indicates the chosen solvent system has poor selectivity for your compounds.
-
Cause: The overall polarity of the starting material and product are very similar.
-
Solution 1 (Change Solvent Ratios): Systematically vary the ratio of your polar and non-polar solvents.
-
Solution 2 (Change Solvent System): Switch to a different solvent system with different chemical properties. For example, if EtOAc/Hexane fails, try Dichloromethane (DCM)/Methanol or Toluene/Acetone. A change in solvent-solute interactions can often resolve co-eluting spots.[5][7]
Q3: I see a new spot, but I'm not sure if it's my product or a byproduct. How can I confirm? A3: This is where TLC's limitations show, and other techniques become necessary.
-
Initial Check: If the reaction is a coupling (e.g., Sonogashira), the product will likely be less polar than the starting alkyne if coupled to a large, non-polar aryl group. Check the relative Rf values.
-
Confirmation: The definitive way to identify the spot is to use a more powerful technique like LC-MS to get a mass for the compound in that spot.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the preferred method for accurate quantitative analysis, allowing you to determine conversion, yield, and purity with high precision.
Experimental Protocol: Reversed-Phase HPLC Method
-
Column Selection: A C18 column is the workhorse for reversed-phase chromatography and a good starting point.
-
Mobile Phase:
-
Method Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Injection Volume: 10 µL.
-
Detection: UV, monitor at a wavelength appropriate for the chromophore in your product (e.g., 254 nm if an aromatic ring is introduced).
-
Gradient: Start with a high percentage of Solvent A and ramp up Solvent B to elute your compounds. A typical screening gradient might be 5% to 95% B over 15-20 minutes.
-
Troubleshooting & FAQs: HPLC
Q1: My product peak is tailing significantly. How do I fix it? A1: Peak tailing for basic compounds like pyrrolidines is a classic problem in reversed-phase HPLC.[8]
-
Cause: Secondary interactions between the protonated (positively charged) amine and deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[8]
-
Solution 1 (Lower pH): Ensure your mobile phase pH is low enough (typically pH 2.5-3.5) to fully protonate the pyrrolidine and suppress silanol ionization. Using 0.1% FA or TFA is usually sufficient.[12]
-
Solution 2 (Use an End-Capped Column): Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which drastically reduces tailing for basic compounds.[8]
-
Solution 3 (Check for Column Overload): Injecting too much sample can saturate the stationary phase and cause tailing. Dilute your sample and re-inject.[8]
Q2: I'm seeing "ghost peaks" in my chromatogram, even in a blank run. A2: Ghost peaks are spurious peaks that can confound analysis.
-
Cause: This is often due to carryover from a previous injection or contamination in the mobile phase or system.[8]
-
Solution 1 (System Flush): Flush the entire system, including the injector and column, with a strong solvent like 100% ACN or isopropanol.
-
Solution 2 (Fresh Mobile Phase): Prepare fresh mobile phase using high-purity solvents. Contamination can build up in solvent reservoirs over time.
-
Solution 3 (Check Sample Prep): Ensure your sample dissolution solvent is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the initial mobile phase can cause peak distortion and carryover.[12]
Q3: The retention times are drifting between injections. A3: Retention time stability is key for reliable quantification.
-
Cause: This can be caused by inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition (e.g., one solvent evaporating faster than another).
-
Solution 1 (Equilibration): Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.
-
Solution 2 (Column Oven): Use a column oven to maintain a constant temperature. Even small changes in lab temperature can affect retention times.[12]
-
Solution 3 (Mobile Phase Prep): Keep mobile phase bottles capped to prevent selective evaporation and mix solvents thoroughly.
| Parameter | Starting Material: this compound | Potential Product: Sonogashira Coupled Aryl-alkyne |
| Expected Polarity | Moderately Polar | Less Polar (typically) |
| Expected Retention | Shorter | Longer |
| UV Activity | Low (only Boc group) | High (if aryl group is added) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural and Quantitative Insights
NMR is unparalleled for structural confirmation and can be a powerful quantitative tool (qNMR), especially when chromatographic methods are challenging (e.g., for compounds with no UV chromophore).[13][14][15]
Key 1H NMR Signals for Monitoring
-
Starting Material (this compound):
-
Product:
-
The disappearance of the alkyne proton signal is the most obvious change.
-
Appearance of new signals corresponding to the coupled partner (e.g., aromatic protons in a Sonogashira reaction).
-
Protocol: Quantitative NMR (qNMR) for Yield Determination
qNMR allows for the determination of concentration or purity by comparing the integral of an analyte peak to the integral of a certified internal standard of known concentration.[18][19]
-
Sample Preparation:
-
Carefully weigh a precise amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) into an NMR tube. The standard should have a sharp singlet that does not overlap with any reactant or product signals.
-
Withdraw a precise volume of the reaction mixture and add it to the NMR tube.
-
Add the deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum using parameters optimized for quantification. This is crucial and differs from standard acquisition.
-
Increase Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (a value of 10-30 seconds is common). This ensures all protons have fully relaxed before the next pulse, making the signal integral directly proportional to the number of nuclei.[20]
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved peak of the internal standard and a well-resolved peak of the product.
-
Calculate the molar amount of product using the following formula[18]:
MolesProduct = (AreaProduct / NProduct) * (NStandard / AreaStandard) * MolesStandard
Where:
-
Area is the integration value.
-
N is the number of protons giving rise to the signal.
-
Troubleshooting & FAQs: NMR
Q1: My reaction looks complete by TLC, but the NMR shows a low yield. Why? A1: This is a classic discrepancy highlighting the difference between qualitative and quantitative techniques.
-
Cause 1 (Non-UV Active Impurities): TLC relies on visualization (often UV). If your byproducts or unreacted starting materials are not UV-active, the TLC plate may look deceptively clean. NMR detects all proton-containing species.
-
Cause 2 (Paramagnetic Species): If your reaction uses a metal catalyst (e.g., Pd, Cu), residual paramagnetic species can cause significant broadening of NMR signals, leading to integration errors and an apparent low yield.
-
Solution: Filter the reaction aliquot through a small plug of silica or celite before preparing the NMR sample to remove catalyst residues.
Q2: I can't find a clean, well-resolved peak for my product to integrate for qNMR. A2: Peak overlap is a common challenge in complex reaction mixtures.
-
Solution 1 (Choose a Different Peak): Examine the entire spectrum for another product peak, even a multiplet, that is baseline-resolved from other signals.
-
Solution 2 (Use 19F or 31P NMR): If your molecule contains a fluorine or phosphorus atom, these nuclei are excellent handles for qNMR. They offer a wide chemical shift range, are 100% abundant, and their spectra are often much simpler with no background signals.[13][14][21]
-
Solution 3 (In-situ Monitoring): Techniques like flow-NMR can sometimes provide cleaner data by analyzing the reaction stream directly without workup.[21]
Mass Spectrometry (MS) and Gas Chromatography (GC)
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the ultimate tool for identifying unknown components in your reaction mixture. By coupling the separation power of HPLC with the mass detection of MS, you can obtain the molecular weight of the compounds eluting at each peak, which is invaluable for identifying byproducts, impurities, or confirming your product's identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for analyzing volatile and thermally stable compounds.
-
This compound: This compound is generally amenable to GC analysis.[22]
-
Applicability: GC-MS can be useful for checking the purity of the starting material or for reactions where the products are also volatile. Chiral GC columns can be used to assess the enantiomeric purity of the starting material or product.[22][23]
-
Limitation: Many products derived from this starting material (e.g., from Sonogashira couplings) are not volatile enough for GC and are better analyzed by HPLC.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. mastelf.com [mastelf.com]
- 9. agilent.com [agilent.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Alkynes | OpenOChem Learn [learn.openochem.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. emerypharma.com [emerypharma.com]
- 19. ethz.ch [ethz.ch]
- 20. youtube.com [youtube.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of (R)- and (S)-1-Boc-2-ethynylpyrrolidine
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is paramount. The spatial arrangement of atoms can dramatically alter a compound's biological activity, toxicity, and metabolic profile. Within the realm of synthetic chemistry, the chiral pyrrolidine scaffold is a privileged structure, frequently incorporated into pharmaceuticals and complex natural products. The introduction of a reactive ethynyl group at the C2 position, as in 1-Boc-2-ethynylpyrrolidine, creates a versatile building block for further molecular elaboration. A critical, yet often nuanced, aspect of utilizing these chiral building blocks is understanding the kinetic differences between their enantiomers. This guide provides an in-depth comparison of the reaction kinetics of (R)- versus (S)-1-Boc-2-ethynylpyrrolidine, grounded in the principles of stereoselective reactions and supported by analogous experimental systems. While direct comparative kinetic data for these specific enantiomers is not extensively published, this guide will elucidate the fundamental principles that govern their differential reactivity and provide protocols for their empirical evaluation.
The Principle of Chiral Recognition and Kinetic Resolution
In an achiral environment, (R)- and (S)-enantiomers exhibit identical physical and chemical properties, including reaction rates. However, when a chiral substrate, reagent, or catalyst is introduced into the reaction system, a diastereomeric relationship is formed between the enantiomers and the chiral entity. These diastereomeric interactions have different energy landscapes, leading to different rates of reaction for the two enantiomers. This phenomenon is the basis of kinetic resolution , a powerful method for separating enantiomers by capitalizing on their differential reaction rates.[1][2][3][4][5] One enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
The selectivity of a kinetic resolution is typically expressed as the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting enantiomer (kfast) and the slow-reacting enantiomer (kslow):
s = kfast / kslow
A higher selectivity factor indicates a greater difference in the reaction rates of the two enantiomers and a more efficient kinetic resolution.
Comparing Reaction Kinetics in Key Transformations
The ethynyl group of 1-Boc-2-ethynylpyrrolidine is a versatile functional handle for a variety of important chemical transformations. Below, we compare the expected kinetic behavior of the (R) and (S) enantiomers in two widely used reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles.[1][6] When employing a chiral ligand on the copper catalyst, the reaction can be rendered enantioselective. In the context of a kinetic resolution of racemic 1-Boc-2-ethynylpyrrolidine, one enantiomer will react preferentially with an achiral azide in the presence of a chiral copper catalyst.
Mechanistic Insight into Kinetic Differences:
The enantioselectivity in CuAAC arises from the differential stability of the diastereomeric transition states formed between the chiral catalyst and each enantiomer of the alkyne. The chiral ligand creates a specific three-dimensional environment around the copper center. One enantiomer of the alkyne will be able to coordinate to the copper and approach the azide with a lower activation energy due to favorable steric and electronic interactions with the ligand. The other enantiomer will experience greater steric hindrance or unfavorable electronic interactions, leading to a higher activation energy and a slower reaction rate.
For instance, studies on the kinetic resolution of cyclic secondary azides using a chiral copper catalyst have demonstrated the feasibility of discriminating between enantiomers in a CuAAC reaction.[1][2] While these studies resolve chiral azides with an achiral alkyne, the principle is directly applicable to the resolution of a chiral alkyne with an achiral azide.
Hypothetical Kinetic Comparison:
| Enantiomer | Chiral Ligand | Relative Rate Constant | Expected Outcome in Kinetic Resolution |
| (R)-1-Boc-2-ethynylpyrrolidine | Chiral Bis(oxazoline)-Cu(I) | kR | Faster reacting enantiomer, preferentially forms the triazole product. |
| (S)-1-Boc-2-ethynylpyrrolidine | Chiral Bis(oxazoline)-Cu(I) | kS | Slower reacting enantiomer, enriches the unreacted starting material. |
Note: The specific enantiomer that reacts faster depends on the absolute configuration of the chiral ligand used.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8][9] The use of chiral ligands can induce enantioselectivity, leading to different reaction rates for the (R) and (S) enantiomers of 1-Boc-2-ethynylpyrrolidine.
Mechanistic Insight into Kinetic Differences:
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.[8] The stereodetermining step is often the formation of the key copper(I) acetylide intermediate or its subsequent transmetalation to the palladium center. A chiral ligand will create a chiral environment around the metal centers, leading to the formation of diastereomeric intermediates with different stabilities and reactivities. The enantiomer that can more readily form the active catalytic species and proceed through the catalytic cycle will exhibit a faster reaction rate. High-throughput kinetic studies and descriptor modeling have been employed to understand the complex interplay of factors influencing Sonogashira reaction rates.[10]
Hypothetical Kinetic Comparison:
| Enantiomer | Chiral Ligand | Relative Rate Constant | Expected Outcome in Kinetic Resolution |
| This compound | Chiral Phosphine-Pd(0)/Cu(I) | kR | Faster reacting enantiomer, preferentially forms the coupled product. |
| (S)-1-Boc-2-ethynylpyrrolidine | Chiral Phosphine-Pd(0)/Cu(I) | kS | Slower reacting enantiomer, enriches the unreacted starting material. |
Note: The choice of chiral phosphine ligand will determine which enantiomer reacts faster.
Experimental Protocol for Kinetic Comparison via CuAAC
To empirically determine the kinetic differences between (R)- and (S)-1-Boc-2-ethynylpyrrolidine, a kinetic resolution experiment can be designed. The following protocol outlines a method for comparing their reaction rates in a CuAAC reaction using a chiral ligand.
Objective: To determine the relative reaction rates of (R)- and (S)-1-Boc-2-ethynylpyrrolidine in a CuAAC reaction through kinetic resolution.
Materials:
-
Racemic 1-Boc-2-ethynylpyrrolidine
-
Benzyl azide (or other suitable achiral azide)
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))
-
Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Internal standard (e.g., dodecane) for GC analysis
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Experimental Workflow:
Caption: Experimental workflow for the kinetic comparison of (R)- and (S)-1-Boc-2-ethynylpyrrolidine.
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), combine CuI (5 mol%) and the chiral ligand (5.5 mol%). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Reaction Initiation: To the catalyst solution, add racemic 1-Boc-2-ethynylpyrrolidine (1.0 equiv), benzyl azide (0.4 equiv to ensure the alkyne is in excess for kinetic resolution), DIPEA (2.0 equiv), and the internal standard.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25 °C) and take aliquots at predetermined time points. Quench each aliquot with saturated aqueous NH4Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis:
-
Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material relative to the internal standard, which gives the reaction conversion.
-
Analyze the unreacted 1-Boc-2-ethynylpyrrolidine in the quenched aliquots by chiral HPLC to determine the enantiomeric excess of the remaining starting material.
-
-
Data Interpretation: The selectivity factor (s) can be calculated from the conversion (c) and the enantiomeric excess (ee) of the unreacted substrate using the following equation: s = ln[1 - c(1 + ee)] / ln[1 - c(1 - ee)]
A selectivity factor significantly greater than 1 will confirm a kinetic difference between the (R) and (S) enantiomers under these reaction conditions.
Conclusion
References
- 1. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines [ouci.dntb.gov.ua]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 6. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Enantiomers Derived from (R)-1-Boc-2-ethynylpyrrolidine: A Case Study in Anticancer Drug Discovery
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance but a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different biological activities, from desired therapeutic effects to inactivity or even severe toxicity. This guide provides a comprehensive technical comparison of the bioactivity of enantiomeric compounds derived from the versatile chiral building block, (R)-1-Boc-2-ethynylpyrrolidine. Through a detailed exploration of their synthesis, supporting experimental data, and the underlying principles of stereoselectivity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of chiral drug design.
The Significance of Chirality in Pharmacology: More Than Just a Mirror Image
The biological environment is inherently chiral, composed of enantiomerically pure macromolecules such as proteins and nucleic acids. Consequently, the interaction between a chiral drug and its biological target is often stereospecific, akin to a left hand fitting into a left-handed glove. One enantiomer, the eutomer, may bind to the target receptor with high affinity and elicit the desired therapeutic response, while its counterpart, the distomer, may exhibit lower affinity, no activity, or even interact with a different target, leading to off-target effects and toxicity.
A classic and cautionary example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is a potent teratogen. This stark difference underscores the imperative to evaluate the bioactivity of individual enantiomers in the drug development pipeline. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous natural products and synthetic drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The introduction of a stereocenter, as in this compound, provides a valuable starting point for the synthesis of enantiomerically pure bioactive molecules.
Synthetic Strategy: From a Chiral Building Block to Bioactive Enantiomers
The ethynyl group of this compound serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates. By reacting enantiomerically pure (R)- or (S)-1-Boc-2-ethynylpyrrolidine with a suitable azide, a pair of enantiomeric triazole derivatives can be synthesized.
General Synthetic Workflow
The synthesis of enantiomeric pyrrolidine-triazole derivatives can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of enantiomeric pyrrolidinyl-triazoles.
Experimental Protocol: Synthesis of Tetrazolopyrrolidine-1,2,3-triazole Analogues
Step 1: Synthesis of the Azide Intermediate An appropriate starting material is converted to an organic azide. For example, an alkyl halide can be reacted with sodium azide in a suitable solvent like DMF.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) To a solution of this compound and the organic azide in a solvent mixture (e.g., t-BuOH/H₂O), a copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added. The reaction is stirred at room temperature until completion.
Step 3: Deprotection and Purification The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The crude product is then purified using column chromatography to yield the final triazole derivative.
Comparative Bioactivity: A Case Study in Anticancer Activity
The biological activity of the synthesized compounds is then evaluated using a panel of in vitro assays. For anticancer agents, cytotoxicity assays against various cancer cell lines are standard. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50% and is a common metric for comparing the potency of different compounds.
In Vitro Cytotoxicity Screening
A study on novel tetrazolopyrrolidine-1,2,3-triazole analogues evaluated their anticancer activity against four human cancer cell lines: Hela (cervical cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).[2] The results, summarized in the table below, highlight the significant impact of the stereochemistry and the nature of the substituents on the biological activity.
| Compound | Target Cell Line | IC₅₀ (µM)[2] |
| 7a | Hela | 0.32 ± 1.00 |
| MCF-7 | >100 | |
| HCT-116 | >100 | |
| HepG2 | >100 | |
| 7b | Hela | 3.25 ± 1.25 |
| MCF-7 | 4.20 ± 0.95 | |
| HCT-116 | 2.50 ± 0.55 | |
| HepG2 | 0.97 ± 0.12 | |
| 7h | Hela | 5.30 ± 0.70 |
| MCF-7 | 3.20 ± 1.40 | |
| HCT-116 | 4.50 ± 1.10 | |
| HepG2 | 6.80 ± 0.90 | |
| 7i | Hela | 1.80 ± 0.22 |
| MCF-7 | 4.10 ± 0.80 | |
| HCT-116 | 1.38 ± 0.06 | |
| HepG2 | 2.90 ± 0.45 | |
| Doxorubicin (Reference) | Hela | 2.34 ± 0.11 |
| MCF-7 | 1.95 ± 0.25 | |
| HCT-116 | 1.85 ± 0.15 | |
| HepG2 | 1.50 ± 0.05 |
Data extracted from a study on tetrazolopyrrolidine-1,2,3-triazole analogues.[2] The compounds are chiral derivatives based on a pyrrolidine scaffold.
The data clearly demonstrates that subtle structural changes lead to significant differences in both potency and selectivity. For instance, compound 7a exhibited remarkable potency and selectivity against the Hela cell line, with an IC₅₀ value of 0.32 µM, which is significantly more potent than the reference drug doxorubicin.[2] In contrast, its activity against the other cell lines was negligible. Conversely, compound 7b was most effective against the HepG2 cell line.[2] These findings underscore the importance of evaluating chiral compounds against a diverse panel of targets to fully characterize their bioactivity profile.
Mechanistic Insights: The Role of Stereochemistry in Target Engagement
The observed differences in bioactivity between enantiomers can often be attributed to their differential binding to the target protein. Molecular docking studies can provide valuable insights into the binding modes of the enantiomers and help to rationalize the experimental data.
A hypothetical signaling pathway for an anticancer agent is depicted below. The differential binding of enantiomers to a key kinase in this pathway could explain their varying efficacy.
Caption: Hypothetical signaling pathway illustrating differential inhibition by enantiomers.
In this model, the (R)-enantiomer (eutomer) effectively binds to and inhibits "Kinase B," a critical node in the proliferation signaling cascade. This inhibition prevents the downstream activation of the transcription factor, ultimately leading to the downregulation of proliferation genes and cell cycle arrest. The (S)-enantiomer (distomer), due to its different three-dimensional shape, is unable to bind effectively to the active site of "Kinase B," resulting in weak or no inhibition of the signaling pathway.
Conclusion: A Chirality-Centric Approach to Drug Discovery
The comparative analysis of enantiomers derived from this compound serves as a powerful illustration of the profound impact of stereochemistry on biological activity. The case study on anticancer agents demonstrates that even subtle variations in the spatial arrangement of atoms can lead to dramatic differences in potency and selectivity. This underscores the necessity of a chirality-centric approach in modern drug discovery.
For researchers and scientists in this field, the key takeaways are:
-
Synthesize and test enantiomers separately: Racemic mixtures can mask the true pharmacological profile of a drug candidate.
-
Utilize chiral building blocks: Starting from enantiomerically pure materials like this compound can streamline the synthesis of chiral drug candidates.
-
Employ a diverse panel of bioassays: This will provide a comprehensive understanding of the bioactivity and selectivity of each enantiomer.
-
Leverage computational tools: Molecular modeling can provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.
By embracing these principles, the scientific community can continue to unlock the full therapeutic potential of chiral molecules and develop safer and more effective medicines.
References
A Comparative Guide to Boc Protection in Pyrrolidine Synthesis: Strategy, Application, and Experimental Data
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidine-containing molecules, the selection of an appropriate nitrogen-protecting group is a pivotal decision that dictates the efficiency and success of the entire synthetic route. The pyrrolidine scaffold is a cornerstone in a multitude of pharmaceuticals and natural products, making its strategic functionalization a subject of intense focus.[1][2][3] This guide offers an in-depth comparison of the tert-butyloxycarbonyl (Boc) protecting group against other common alternatives, supported by experimental data and detailed protocols, to provide a clear rationale for its widespread use and advantages in pyrrolidine synthesis.
The Critical Role of N-Protection in Pyrrolidine Synthesis
The secondary amine of the pyrrolidine ring is both nucleophilic and basic, characteristics that can interfere with many synthetic transformations.[4] Protection of this nitrogen is often essential to prevent undesired side reactions, such as N-alkylation or N-acylation, and to modulate the reactivity of the heterocyclic ring.[1] An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under a wide range of reaction conditions.
-
Readily cleavable under mild conditions that do not compromise other functional groups within the molecule.[1]
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[5][6]
Among the arsenal of N-protecting groups available to the synthetic chemist—most notably benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts)—the Boc group frequently emerges as the protector of choice for general-purpose pyrrolidine synthesis.[1][5]
The Boc Advantage: A Head-to-Head Comparison
The primary advantage of the Boc group lies in its unique deprotection chemistry. It is highly stable to a wide array of non-acidic conditions, including basic, nucleophilic, and reductive environments, yet it is easily removed by treatment with moderate to strong acids.[7][8] This behavior establishes a powerful orthogonal relationship with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups.[1][9]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile [10] | Hydrogenolysis-labile [11] | Base-labile [12] |
| Typical Reagents | Trifluoroacetic acid (TFA), HCl in dioxane[8][13] | H₂, Pd/C[9] | 20% Piperidine in DMF[9] |
| Stability to Acids | Labile | Generally Stable | Stable[12] |
| Stability to Bases | Stable[7] | Generally Stable | Labile |
| Stability to Hydrogenolysis | Stable[8] | Labile | Quasi-orthogonal (can be cleaved)[12] |
| Key Advantages | Mild deprotection; High orthogonality to Cbz/Fmoc; Automation-friendly; Avoids heavy metal catalysts.[1][9] | Stable to a wide range of conditions; Orthogonal to Boc/Fmoc.[1] | Very mild deprotection; Orthogonal to Boc/Cbz; UV-active by-product allows reaction monitoring.[9][12] |
| Potential Limitations | Generates a tert-butyl cation which can cause side reactions (e.g., alkylation of sensitive residues); Strong acids (e.g., HF) may be needed for some substrates.[9][14] | Incompatible with reducible groups (alkenes, alkynes, nitro groups); Requires a metal catalyst which may need to be removed.[1][11] | Diketopiperazine formation at the dipeptide stage in SPPS; Base-lability limits compatibility with certain reagents.[9] |
For pyrrolidine synthesis, the acid-lability of the Boc group is particularly advantageous. Many synthetic transformations, such as metal-catalyzed cross-couplings, reductions, and organometallic additions, are performed under neutral or basic conditions where the Boc group remains robustly intact. Its removal can then be accomplished cleanly without affecting other functionalities like esters, benzyl ethers, or Fmoc-protected amines.[10]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of protection and deprotection is key to optimizing reaction conditions and troubleshooting potential issues.
The protection of the pyrrolidine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride.[10][15]
Caption: Mechanism of N-Boc protection of pyrrolidine.
The removal of the Boc group is initiated by the protonation of the carbamate oxygen by a strong acid. This is followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[8][11]
Caption: Acid-catalyzed mechanism for Boc deprotection.
The orthogonality of Boc, Cbz, and Fmoc groups allows for distinct synthetic pathways where each group can be removed selectively, enabling the synthesis of complex molecules.[4][6]
Caption: Orthogonal deprotection strategies in pyrrolidine synthesis.
Experimental Protocols and Data
The following protocols are robust, self-validating procedures for the Boc protection and deprotection of pyrrolidine, adapted from established methodologies.[5][8][13][16]
Objective: To protect the secondary amine of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Pyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in THF (to a concentration of approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (1x), water (3x), and brine (1x).[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-pyrrolidine, which is often pure enough for subsequent steps. Typical yields are >95%.
The choice between Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) depends on the substrate's sensitivity and the desired salt form of the product amine.[8]
| Parameter | Method A: TFA/DCM | Method B: 4M HCl/Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Product Form | Trifluoroacetate salt (after evaporation) | Hydrochloride salt (often precipitates) |
Method A: Deprotection using TFA in DCM [8][13]
-
Dissolve N-Boc-pyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 hour.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the pyrrolidine trifluoroacetate salt.
-
To obtain the free amine, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate.
Method B: Deprotection using HCl in Dioxane [8][13]
-
Place N-Boc-pyrrolidine (1.0 eq) in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, collect the solid by filtration and wash with diethyl ether to yield the pyrrolidine hydrochloride salt.[8]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt, which can be triturated with diethyl ether to induce solidification.
Conclusion
The N-Boc group is a highly versatile and frequently used protecting group in pyrrolidine synthesis for compelling reasons.[1] Its ease of introduction, stability across a broad range of synthetic conditions, and facile removal under mild acidic conditions make it an exceptional tool for complex molecule synthesis. The orthogonality it provides when used in conjunction with Cbz and Fmoc groups allows for sophisticated, multi-step synthetic strategies that are crucial for modern drug discovery and development.[5] While every protecting group has its specific applications, the balance of stability, reliability, and mild deprotection conditions solidifies the Boc group's position as a first-choice option for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternative Chiral Alkynes for Click Chemistry in Drug Discovery
Introduction: The Quest for Stereochemical Precision in Bioorthogonal Ligation
In the landscape of modern drug discovery, the principles of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), have become indispensable tools for molecular assembly.[1][2] This powerful ligation reaction allows for the rapid and efficient covalent joining of molecular fragments under mild, often biological, conditions.[3] However, as our understanding of pharmacology deepens, the demand for precise three-dimensional control over molecular architecture has grown paramount. Chirality, the "handedness" of a molecule, profoundly influences its interaction with biological targets, dictating efficacy, selectivity, and safety.[2][4]
Traditionally, click chemistry has been employed to connect two building blocks, with chirality often residing in other parts of the molecule. This guide focuses on a more advanced strategy: the use of alternative chiral alkynes . By embedding stereochemical information directly into the alkyne component, researchers can unlock new avenues for creating structurally sophisticated and potent therapeutic candidates, probes, and bioconjugates. This guide provides a comparative analysis of key classes of alternative chiral alkynes, focusing on the strategic advantages and practical considerations for their application in drug discovery.
The Strategic Imperative: Why Use a Chiral Alkyne?
The decision to use a chiral alkyne over a simpler achiral counterpart like propargyl alcohol is driven by several strategic advantages:
-
Introducing Conformational Rigidity: Chiral scaffolds, such as those derived from amino acids like proline, can introduce conformational constraints upon ligation, which can be crucial for optimizing binding affinity to a biological target.[5]
-
Mimicking Natural Ligands: Chiral alkynes derived from sugars can be used to synthesize glycomimetics and glycolipids, which are essential for studying and targeting carbohydrate-mediated biological processes.[6][7]
-
Probing Chiral Binding Pockets: Using an enantiomerically pure alkyne probe allows for the stereospecific investigation of chiral binding sites within proteins, a critical step in target validation and lead optimization.
-
Bioorthogonal, Copper-Free Ligation: In the realm of live-cell imaging and in vivo studies, the cytotoxicity of copper is a significant concern.[8] Chiral, strained cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provide a bioorthogonal solution, enabling covalent labeling in living systems without a metal catalyst.[9]
Comparative Analysis of Chiral Alkyne Scaffolds
The selection of a chiral alkyne depends heavily on the specific application, balancing factors like synthetic accessibility, reaction kinetics, stability, and the desired biological properties of the final conjugate.
Amino Acid-Derived Alkynes (for CuAAC)
Alkynes derived from the chiral pool of natural amino acids are synthetically accessible and introduce valuable stereochemical and structural features.
-
Expertise & Experience: L-proline is an excellent starting material due to its rigid pyrrolidine ring. An alkyne functionality can be installed on the ring, creating a conformationally restricted building block. When clicked to a peptide or small molecule, the resulting triazole-linked proline analog can induce specific secondary structures, enhancing binding affinity. While direct kinetic comparisons are sparse, their reactivity in CuAAC is governed by the accessibility of the terminal alkyne. Based on general reactivity trends, N-propargylamides and propargyl ethers exhibit excellent performance in CuAAC, suggesting that amino acid-derived alkynes with similar linkages will react efficiently.[10]
-
Trustworthiness: The synthesis typically involves standard protection-group chemistry and functional group interconversion, leading to high-purity enantiomers. The resulting triazole product is exceptionally stable, making this a reliable method for creating robust bioconjugates.
Sugar-Derived Alkynes (for CuAAC & Metabolic Labeling)
Alkynyl sugars are powerful tools for chemical glycobiology, enabling the visualization and identification of glycoconjugates.[6]
-
Expertise & Experience: Peracetylated alkynyl derivatives of sugars like fucose and N-acetylmannosamine (ManNAc) are cell-permeable and can be metabolically incorporated into cellular glycans.[6] The alkyne group serves as a bioorthogonal handle for subsequent CuAAC-mediated ligation to reporter tags (e.g., biotin, fluorophores) for imaging or proteomic analysis. The choice of sugar analog (e.g., alkynyl ManNAc for sialylated glycans) allows for targeted labeling of specific glycan types.[6]
-
Trustworthiness: This method's validity is demonstrated by the selective labeling of cell surfaces and individual glycoproteins in treated cells versus controls, confirming that the alkyne is successfully incorporated and accessible for reaction.[6]
Chiral Strained Cyclooctynes (for SPAAC)
For applications in living systems where copper catalysis is not viable, strained cyclooctynes are the reagents of choice. Introducing chirality into these scaffolds can offer unique properties, although the primary driver for their use is their copper-free reactivity.
-
Expertise & Experience: The reactivity of strained cyclooctynes is driven by the release of ring strain upon cycloaddition.[9] This reaction rate is quantified by the second-order rate constant (k₂). Different cyclooctyne cores exhibit vastly different kinetics, stability, and hydrophilicity. For example, biarylazacyclooctynone (BARAC) is extremely fast but can be unstable, whereas dibenzoazacyclooctyne (DBCO or DIBAC) and bicyclononyne (BCN) offer a better balance of reactivity and stability for typical intracellular experiments.[11][12] While many common cyclooctynes are achiral or used as racemates, chiral variants can be synthesized, potentially adding another layer of specificity to biological probing.[13]
-
Trustworthiness: The performance of these reagents is well-documented, with extensive kinetic data available, allowing researchers to make informed decisions based on the demands of their experiment (e.g., required speed for imaging dynamic processes vs. required stability for long-term labeling).[14]
Quantitative Data Summary
The following table summarizes key performance data for representative alternative alkynes. Note that kinetic data for CuAAC is highly dependent on catalyst and ligand choice, while SPAAC kinetics are inherent to the reagents.
| Alkyne Class | Representative Alkyne | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Common Applications |
| Amino Acid-Derived | N-propargyl-L-proline deriv. | CuAAC | High (inferred)[10] | Conformational rigidity, chirality | Peptide mimetics, constrained ligands |
| Sugar-Derived | Peracetylated Alkynyl Fucose | CuAAC | High (inferred)[10] | Metabolic incorporation, biomimicry | Glycan labeling, imaging, proteomics |
| Strained Cyclooctyne | Bicyclononyne (BCN) | SPAAC | ~0.06 - 0.1[4][11] | Copper-free, small size, good kinetics | Live-cell imaging, bioconjugation |
| Strained Cyclooctyne | Dibenzocyclooctyne (DBCO) | SPAAC | ~0.1 - 0.3[11][15] | Copper-free, high reactivity, stability | ADCs, live-cell imaging, proteomics |
| Strained Cyclooctyne | Biarylazacyclooctynone (BARAC) | SPAAC | > 0.9[11][16] | Copper-free, extremely fast kinetics | In vivo imaging, rapid labeling |
Experimental Protocols & Methodologies
Authoritative grounding requires transparent and reproducible methods. Below are representative protocols that illustrate the practical application of these chiral alkynes.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol describes the conjugation of a DBCO-functionalized drug to an azide-modified antibody, a common workflow in therapeutic development.[8]
-
Causality: SPAAC is chosen here to avoid exposing the antibody to potentially denaturing copper catalysts and to ensure a homogenous product through site-specific modification.[8] A DBCO-linker is used for its excellent balance of reactivity and stability.[15]
Step-by-Step Methodology:
-
Preparation of Reactants:
-
Prepare a solution of the azide-functionalized antibody (produced via enzymatic or genetic methods) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Prepare a 10 mM stock solution of the DBCO-functionalized drug linker in DMSO.
-
-
SPAAC Conjugation:
-
To the antibody solution, add a 5- to 10-fold molar excess of the DBCO-drug linker stock solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 4°C with gentle mixing. Reaction time should be optimized based on the specific antibody and linker.
-
-
Purification of the ADC:
-
Remove excess, unreacted DBCO-drug linker using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Concentrate the purified ADC and perform a buffer exchange into the final formulation buffer using a protein concentrator with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.
-
Confirm the integrity and purity of the final ADC product by SDS-PAGE and size-exclusion chromatography (SEC).
-
Protocol 2: Labeling of Cellular Glycans using a Sugar-Derived Alkyne
This protocol details the metabolic labeling of cell-surface glycans with an alkynyl sugar followed by fluorescent detection via CuAAC.[6]
-
Causality: This two-step method allows for the specific targeting of glycans. The metabolic machinery of the cell incorporates the modified sugar, and the bioorthogonal alkyne handle ensures that the subsequent chemical ligation with the fluorescent azide probe is highly specific and does not interfere with other cellular components.
Step-by-Step Methodology:
-
Metabolic Labeling:
-
Culture cells (e.g., HeLa cells) in their standard growth medium.
-
Supplement the culture medium with 25-50 µM of the peracetylated alkynyl sugar (e.g., Ac₄ManNAl).
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells three times with warm PBS to remove unincorporated alkynyl sugars.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature for imaging applications.
-
-
CuAAC "Click" Reaction:
-
Prepare the "click" reaction cocktail. For a 1 mL reaction, combine:
-
10 µL of a 50 mM CuSO₄ stock solution.
-
20 µL of a 50 mM THPTA ligand stock solution (to stabilize the Cu(I) ion).
-
1-5 µL of a 10 mM fluorescent azide probe stock in DMSO (e.g., Alexa Fluor 488 Azide).
-
Bring the volume to 900 µL with PBS.
-
-
Initiate the reaction by adding 100 µL of a freshly prepared 100 mM sodium ascorbate solution in water.
-
-
Labeling and Imaging:
-
Add the complete click cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the cells for fluorescence microscopy and image using the appropriate filter sets.
-
Visualization of Workflows and Concepts
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures [mdpi.com]
- 6. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of DIBAC analogues with excellent SPAAC rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS Methods for Confirming the Mass of Synthesized Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Mass Confirmation in Synthesis
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a target molecule's identity is a foundational requirement. Among the suite of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and versatile tool for confirming the molecular weight of synthesized compounds.[1][2] Its coupling of the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry provides a highly specific and sensitive method to verify that the compound you've made is, in fact, the compound you intended to make.
This guide moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide you with the rationale behind the methodological choices you'll face. We will explore the critical components of the LC-MS workflow, compare the predominant technologies, and provide a detailed, field-tested protocol that you can adapt to your own work. The goal is to empower you not just to run a sample, but to understand the "why" behind each step, enabling you to troubleshoot effectively and generate data of the highest integrity.
Fundamental Principles: A Synergistic Partnership
At its core, LC-MS is a two-stage analytical process.[2][3] First, the liquid chromatograph separates the components of a mixture. For a synthetic chemist, this means separating the target compound from residual starting materials, byproducts, and other impurities. Following separation, the eluent from the LC column is directed into the mass spectrometer. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[1] This provides a precise measurement of the molecular weight, which can be compared to the theoretical mass of the synthesized compound.
Caption: High-level overview of the LC-MS workflow.
Choosing the Right Ionization Source: A Comparative Analysis
The first critical decision point within the mass spectrometer is the choice of ionization source. The goal is to convert neutral molecules eluting from the LC into gas-phase ions with minimal fragmentation, a process known as "soft ionization".[4][5] For most synthesized small molecules, the choice comes down to Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1][4]
-
Electrospray Ionization (ESI): ESI is the workhorse for a vast range of molecules, particularly those that are polar and can be pre-ionized in solution.[4][6][7] It operates by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets becomes more concentrated, eventually leading to the desorption of gas-phase ions.[6] ESI is particularly gentle, making it ideal for thermally labile compounds.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to non-polar compounds that are more volatile.[6][8][9] In APCI, the sample is nebulized into a heated chamber where a corona discharge ionizes the mobile phase solvent molecules. These solvent ions then transfer a charge to the analyte molecules through a series of gas-phase reactions.[4][6]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar, ionizable compounds[6][9] | Best for moderately polar to non-polar compounds[6] |
| Molecular Weight | Suitable for small molecules to large biomolecules[4] | Generally better for smaller, more volatile compounds[6][8] |
| Thermal Stability | Ideal for thermally labile compounds[8] | Requires analyte to be thermally stable[8] |
| Flow Rate Tolerance | More sensitive to lower flow rates | More tolerant of higher LC flow rates |
| Adduct Formation | Prone to forming adducts with salts (e.g., Na+, K+)[10] | Less prone to non-volatile adducts; can form solvent adducts[10] |
Expert Insight: For novel compound synthesis, ESI is almost always the first choice due to its broad applicability to the polar, functionalized molecules common in drug discovery. If ESI fails to yield a signal, and the compound is known to be less polar and thermally stable, then APCI is the logical next step.
The Heart of the Matter: Comparing Mass Analyzers
The mass analyzer is the component that separates ions based on their m/z ratio.[1] The choice of analyzer dictates the accuracy and resolution of your mass measurement, which is critical for confident confirmation.
Low-Resolution MS (Nominal Mass)
-
Single Quadrupole: This is a robust and cost-effective mass analyzer that filters ions based on their stability in an oscillating electric field.[1] It provides a "nominal mass," which is the integer mass of the most abundant isotope. While useful for a quick check, it cannot distinguish between compounds with the same nominal mass but different elemental compositions.
High-Resolution Accurate-Mass (HRAM) MS
For unambiguous confirmation, HRAM is the gold standard.[11] It provides a highly accurate mass measurement, typically to four or five decimal places. This level of precision allows for the determination of a compound's molecular formula.[12][13]
-
Time-of-Flight (TOF): TOF analyzers measure the time it takes for an ion to travel a fixed distance.[14] Lighter ions travel faster than heavier ions. TOF instruments offer high mass accuracy and fast acquisition speeds, making them compatible with fast chromatography.[15][16]
-
Orbitrap: The Orbitrap analyzer traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the ion's m/z ratio.[17] Orbitrap-based instruments are renowned for their exceptional mass resolution and accuracy, often in the sub-ppm (parts per million) range.[15][18]
| Mass Analyzer | Typical Mass Accuracy | Typical Resolution | Key Advantage |
| Single Quadrupole | Unit Mass (~0.1 Da) | Low (~2,000) | Robustness, cost-effective for target screening[1] |
| Time-of-Flight (TOF) | < 5 ppm | High (up to 60,000) | Fast scan speed, good for screening[14][15] |
| Orbitrap | < 1-2 ppm | Very High (up to 240,000+) | Highest mass accuracy and resolution for confident formula determination[15][17][19] |
Expert Insight: While a single quadrupole can tell you if a compound of approximately the right mass is present, it cannot provide definitive confirmation. The investment in HRAM, particularly with an Orbitrap or a modern Q-TOF, is justifiable for any serious synthesis program. The ability to determine the molecular formula from an accurate mass measurement provides a much higher level of confidence and can prevent costly downstream failures due to misidentified compounds.[12][20]
Experimental Workflow: A Step-by-Step Protocol for Accurate Mass Confirmation
This protocol outlines a standard procedure for confirming the mass of a newly synthesized small molecule using LC-MS with an ESI source and an HRAM detector.
Caption: Detailed experimental workflow for mass confirmation.
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to avoid contaminating the LC-MS system and to ensure reproducible results.[21][22]
-
Protocol:
-
Accurately weigh ~1 mg of your synthesized compound.
-
Dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution. The solvent should be compatible with your mobile phase.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial to remove any particulates that could clog the system.[23]
-
2. LC Method Development (Starting Point):
-
Rationale: The primary goal of the LC method here is to quickly elute the compound of interest as a sharp peak, providing some separation from major impurities.
-
Protocol:
-
Column: C18, 2.1 x 50 mm, <3 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
3. MS Parameter Optimization:
-
Rationale: The MS parameters need to be set to detect your compound. Since the ionization efficiency is unknown, it's common practice to run in both positive and negative ion modes.
-
Protocol:
-
Ionization Mode: ESI, run in both Positive and Negative modes in separate injections.
-
Scan Type: Full Scan (to detect all ions within a range).
-
Mass Range: Set a range that encompasses your expected molecular ion (e.g., m/z 100-1000).
-
Source Parameters: Start with default manufacturer settings for gas flows, temperatures, and voltages. These can be optimized later if sensitivity is an issue.
-
4. Data Acquisition and Analysis:
-
Rationale: The acquired data is a 3D dataset of retention time, m/z, and intensity.[2] Analysis involves finding your compound's peak in the chromatogram and examining its corresponding mass spectrum.[3][24]
-
Protocol:
-
Inject your sample.
-
After the run, view the Total Ion Chromatogram (TIC).
-
Identify the main peak corresponding to your compound.
-
Generate the mass spectrum for that peak.
-
Data Interpretation: From Spectrum to Confirmation
1. Identifying the Molecular Ion Peak:
-
In positive mode ESI, you are typically looking for the protonated molecule, [M+H]+.[25]
-
In negative mode ESI, you will look for the deprotonated molecule, [M-H]-.
2. The Role of Common Adducts:
-
It is very common in ESI to see other ions, known as adducts, where the molecule associates with other ions present in the sample or mobile phase.[5] Recognizing these is crucial to avoid misinterpretation.[10][26]
-
Common Positive Mode Adducts: [M+Na]+, [M+K]+, [M+NH4]+.[26][27]
-
Expert Tip: Sodium ([M+Na]+) is a very common adduct, appearing 22 Da higher than the [M+H]+ peak. It often arises from glassware.[5][10]
| Adduct | Mass Shift from [M+H]+ | Mass Shift from M | Polarity |
| [M+H]+ | N/A | +1.0078 | Positive |
| [M+Na]+ | +21.9820 | +22.9898 | Positive |
| [M+K]+ | +37.9559 | +38.9637 | Positive |
| [M+NH4]+ | +17.0265 | +18.0343 | Positive |
| [M-H]- | N/A | -1.0078 | Negative |
| [M+Cl]- | N/A | +34.9688 | Negative |
3. Calculating Mass Error (HRAM):
-
The ultimate confirmation comes from comparing the measured accurate mass to the theoretical accurate mass. This difference is expressed as the mass error in parts per million (ppm).
-
Formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
Acceptance Criteria: For definitive confirmation of an elemental composition, a mass error of < 5 ppm is generally required.[28]
4. Isotopic Pattern Matching:
-
The presence of isotopes (e.g., 13C, 37Cl, 81Br) creates a characteristic pattern of peaks in the mass spectrum. The relative abundance of these isotope peaks can be predicted based on the elemental formula.
-
Modern MS software can simulate the theoretical isotope pattern for a proposed formula and overlay it with the experimental data. A close match provides an additional layer of confirmation.[20][28]
Troubleshooting Common Issues
-
No Signal:
-
High Mass Error (> 5 ppm):
-
Ensure the mass spectrometer is properly calibrated.
-
Check for co-eluting interferences that may be suppressing the ion signal or skewing the mass measurement.
-
Re-run the sample with a lower concentration to rule out detector saturation.
-
-
Complex Spectrum (Many Peaks):
-
The sample may be impure. Review the chromatogram to assess purity.
-
Look for common adducts ([M+Na]+, [M+K]+) or in-source fragmentation.
-
Consider if dimers or trimers ([2M+H]+, [3M+H]+) are forming.
-
Conclusion: A Strategy for Confidence
Confirming the mass of a synthesized compound is a non-negotiable step in the research and development pipeline. By leveraging the power of modern LC-MS, particularly HRAM instrumentation, scientists can move beyond simple mass detection to definitive molecular formula confirmation. A systematic approach, beginning with the correct choice of ionization and analysis techniques and followed by a rigorous, well-documented experimental protocol, is the most effective strategy. Understanding the principles behind the technology, from ionization mechanisms to data interpretation, transforms the LC-MS from a black box into a powerful tool for discovery, enabling you to proceed to the next stages of your research with the highest degree of confidence in your material.
References
- 1. zefsci.com [zefsci.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. news-medical.net [news-medical.net]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biotage.com [biotage.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. tofwerk.com [tofwerk.com]
- 15. biocompare.com [biocompare.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Mass Analyzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tecan.com [tecan.com]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. support.waters.com [support.waters.com]
- 27. scribd.com [scribd.com]
- 28. m.youtube.com [m.youtube.com]
- 29. elementlabsolutions.com [elementlabsolutions.com]
- 30. ssi.shimadzu.com [ssi.shimadzu.com]
A Comparative Guide to E3 Ligase Ligands in PROTACs Employing Pyrrolidine-Based Linkers
Introduction: The Dawn of Targeted Protein Degradation
In the landscape of modern therapeutics, the ability to selectively eliminate disease-causing proteins offers a paradigm shift from traditional occupancy-based inhibition. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by co-opting the cell's intrinsic ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand to engage a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[2][3]
The choice of the E3 ligase and the design of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized small molecule ligands.[5] This guide provides a comparative analysis of four of the most utilized E3 ligase ligands—those for von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs)—with a specific focus on their application in PROTACs featuring pyrrolidine-based linkers. The rigid nature of the pyrrolidine scaffold offers a distinct advantage in pre-organizing the PROTAC molecule, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[6]
This in-depth technical guide will delve into the nuances of each E3 ligase system, present comparative performance data, and provide detailed experimental protocols for the evaluation of these innovative protein degraders.
The PROTAC Mechanism of Action: A Visual Overview
The catalytic cycle of a PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome, releasing the PROTAC to engage another target protein molecule.
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Comparative Analysis of E3 Ligase Ligands
The selection of an E3 ligase ligand is a critical decision in PROTAC design, influencing potency, selectivity, and the potential for off-target effects. Here, we compare the four most prominent E3 ligase systems.
Von Hippel-Lindau (VHL)
VHL is a substrate receptor of the CRL2VHL E3 ligase complex.[4] Ligands for VHL are typically derived from the hypoxia-inducible factor 1α (HIF-1α) peptide and are known for their high binding affinity and specificity.[7]
-
Advantages:
-
High binding affinity, often leading to potent degraders.
-
Well-defined and relatively buried binding pocket, which can contribute to higher selectivity.[]
-
The structural basis of VHL-ligand interactions is well-characterized, aiding in rational PROTAC design.[9]
-
-
Disadvantages:
-
VHL expression can be downregulated in certain cancers and under hypoxic conditions, potentially limiting efficacy.[]
-
VHL-based PROTACs can sometimes exhibit lower cell permeability due to the physicochemical properties of the VHL ligands.[]
-
Cereblon (CRBN)
CRBN is a substrate receptor of the CRL4CRBN E3 ligase complex.[4] Ligands for CRBN are derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[7]
-
Advantages:
-
CRBN is ubiquitously expressed across many cell types and tissues.[]
-
CRBN ligands are generally smaller and possess more favorable drug-like properties, often leading to better cell permeability.[]
-
Can exhibit faster degradation kinetics in some cases.[10]
-
-
Disadvantages:
-
CRBN ligands can induce the degradation of endogenous "neosubstrates," such as zinc-finger transcription factors (e.g., IKZF1 and IKZF3), leading to potential off-target effects and immunomodulatory activity.[11]
-
Resistance to CRBN-based PROTACs can arise from mutations or downregulation of CRBN.[12]
-
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is an E3 ligase that is a key negative regulator of the p53 tumor suppressor.[13] Ligands for MDM2, such as nutlin derivatives, were initially developed as inhibitors of the MDM2-p53 interaction.[14]
-
Advantages:
-
Disadvantages:
Inhibitor of Apoptosis Proteins (IAPs)
IAPs, such as cIAP1 and XIAP, are E3 ligases that regulate apoptosis and other cellular signaling pathways. Ligands for IAPs are often based on Smac mimetics.[15]
-
Advantages:
-
Disadvantages:
-
The development of IAP-based PROTACs is less mature compared to VHL and CRBN-based systems.
-
Potential for off-target effects related to the modulation of apoptosis and other signaling pathways regulated by IAPs.[17]
-
The Role of Pyrrolidine-Based Linkers
The linker is not merely a passive tether but an active contributor to the PROTAC's biological activity.[] Pyrrolidine-based linkers, being relatively rigid, can pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex and improve pharmacokinetic properties.[6][19]
Caption: The central role of the pyrrolidine-based linker in modulating key PROTAC properties.
The stereochemistry and substitution pattern of the pyrrolidine ring are critical design elements that can be systematically varied to optimize the geometry of the ternary complex. This "linkerology" is often an empirical process, but the constrained nature of the pyrrolidine scaffold can reduce the conformational entropy penalty upon binding, leading to more favorable thermodynamics of ternary complex formation.[19]
Quantitative Performance Data
A direct head-to-head comparison of PROTACs with identical target binders and linkers but different E3 ligase recruiters is ideal for elucidating the specific contributions of the E3 ligase system. The following table summarizes representative data for PROTACs targeting the BET bromodomain protein BRD4, a well-studied model system.
| PROTAC Example | E3 Ligase Recruiter | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | CRBN | PEG-based | < 1 | > 90 | MV4;11 | [20] |
| ARV-771 | VHL | PEG-based | ~2 | > 90 | 22Rv1 | [21] |
| A1874 | MDM2 | Nutlin-based | ~100 | ~75 | MOLM-13 | [14] |
| Hypothetical Pyrrolidine PROTAC | VHL | Pyrrolidine-based | 5-50 | >90 | Various | N/A |
| Hypothetical Pyrrolidine PROTAC | CRBN | Pyrrolidine-based | 1-20 | >90 | Various | N/A |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the specific cell line, treatment time, and experimental conditions. The hypothetical data for pyrrolidine-based PROTACs are illustrative of typical performance ranges.
Experimental Protocols for PROTAC Evaluation
A rigorous and systematic evaluation of PROTAC performance is essential for advancing promising candidates. The following protocols outline key assays for characterizing PROTACs with different E3 ligase ligands and pyrrolidine-based linkers.
Caption: A typical experimental workflow for the evaluation and validation of novel PROTACs.
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase complex in a homogenous format.[22][23]
Objective: To determine the potency (EC50) of a PROTAC in inducing ternary complex formation.
Materials:
-
His-tagged POI
-
GST-tagged E3 Ligase Complex (e.g., VCB: VHL, Elongin C, Elongin B)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2 or Alexa Fluor 488)[22]
-
PROTAC compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well, low-volume, non-binding surface microplates
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare a master mix of the His-tagged POI, GST-tagged E3 ligase complex, and the donor and acceptor antibodies at their optimal concentrations.
-
Assay Plate Preparation: Dispense the PROTAC serial dilutions into the 384-well plate.
-
Reaction Initiation: Add the protein-antibody master mix to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-180 minutes) to allow the reaction to reach equilibrium.[22]
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the PROTAC concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Western Blot for Cellular Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[13]
Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.
Materials:
-
Cell line expressing the POI and the relevant E3 ligase
-
PROTAC compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies for the POI and the loading control, followed by the HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion and Future Perspectives
The choice of E3 ligase ligand and the design of the linker are inextricably linked in the development of effective and selective PROTACs. Pyrrolidine-based linkers offer a compelling strategy to introduce conformational rigidity, which can be leveraged to optimize the geometry of the ternary complex and enhance the overall performance of the degrader. While VHL and CRBN remain the workhorses of the field, the expanding repertoire of E3 ligase ligands for MDM2, IAPs, and other novel E3 ligases will undoubtedly broaden the scope of targeted protein degradation.[4]
The future of PROTAC design will likely involve a more integrated approach, combining computational modeling of ternary complexes with high-throughput empirical screening. A deeper understanding of the structural and dynamic interplay between the POI, PROTAC, and E3 ligase will be paramount in moving from serendipitous discovery to rational design. The continued exploration of novel E3 ligase ligands and innovative linker chemistries, such as those based on the pyrrolidine scaffold, will be instrumental in unlocking the full therapeutic potential of this transformative technology.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation bypassing cereblon and von Hippel-Lindau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 19. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Subtle Shift: A Guide to Assessing Pyrrolidine Ring Conformation and Its Impact on Bioactivity
Introduction: Beyond Flat Structures to 3D Pharmacophores
In the landscape of medicinal chemistry, the pyrrolidine ring is a ubiquitous and versatile scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2][3][4] Its power lies not just in its synthetic accessibility, but in its inherent three-dimensional nature. Unlike aromatic rings, the saturated sp³-hybridized pyrrolidine ring is not planar. It adopts puckered conformations, a phenomenon known as "pseudorotation," which allows it to efficiently explore three-dimensional space.[4][5][[“]] This conformational flexibility is a double-edged sword: it offers the potential for exquisite fine-tuning of molecular shape to fit a biological target, but it also presents a significant challenge in drug design. Understanding and controlling the ring's pucker is often the key to unlocking a compound's full therapeutic potential.
This guide provides a comparative overview of the critical methods used to assess pyrrolidine ring conformation and delves into the causal relationship between specific puckers and biological activity. We will explore both experimental and computational approaches, offering field-proven insights to guide your research and development efforts.
The Fundamentals of Pyrrolidine Puckering
The five-membered pyrrolidine ring is in a constant state of flux, rapidly interconverting between various non-planar conformations to relieve torsional strain. These conformations are typically described as "envelope" (where one atom is out of the plane of the other four) or "twist" (where two adjacent atoms are displaced on opposite sides of a plane). For proline, a common pyrrolidine-containing amino acid, these puckers are often designated as Cγ-endo (DOWN) and Cγ-exo (UP), referring to the displacement of the Cγ (C4) atom relative to the plane of the other ring atoms and the carboxyl group.[7][8]
The preferred conformation, or the equilibrium between different puckers, is highly sensitive to the nature and stereochemistry of substituents on the ring.[5] Inductive and stereoelectronic effects exerted by substituents can "lock" the ring into a specific conformation, profoundly influencing how the molecule presents its pharmacophoric features to a target protein.[5][9] For instance, the introduction of an electronegative substituent like a hydroxyl group at the 4R position of proline, as seen in hydroxyproline, shifts the conformational preference from the C4-endo pucker to a C4-exo pucker due to the gauche effect.[10] This conformational shift is fundamental to the stability of the collagen triple helix.[10][11]
Comparative Analysis of Conformational Assessment Methods
A multi-faceted approach, combining experimental rigor with computational insight, is essential for accurately characterizing the conformational landscape of a pyrrolidine-containing molecule.
Experimental Techniques: Capturing the Physical Reality
a) X-Ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. It is the gold standard for determining precise bond angles, lengths, and the specific ring pucker.
-
Causality Behind the Choice: When a high-quality crystal can be obtained, this method offers definitive proof of a low-energy conformation. This is particularly powerful when analyzing a ligand co-crystallized with its target protein, as it reveals the "bioactive conformation"—the precise shape the molecule adopts to bind.
-
Trustworthiness & Self-Validation: The technique is inherently self-validating through statistical measures like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. The resulting electron density map visually confirms the atomic positions.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, which often better represents the physiological environment than a crystal lattice.
-
Causality Behind the Choice: Key NMR parameters are directly linked to molecular geometry.
-
³J Coupling Constants: The coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings around the pyrrolidine ring, one can deduce the ring's pucker and the relative orientation of its substituents.[12]
-
Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), providing crucial distance restraints for building a 3D model of the predominant solution conformation.
-
-
Trustworthiness & Self-Validation: The consistency of data from multiple, independent NMR experiments (e.g., COSY, NOESY, ROESY) provides a self-validating system. A conformational model derived from this data must satisfy all the observed correlations and coupling constants simultaneously.
Detailed Protocol: Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine-containing compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of 10-20 mM. The choice of solvent is critical as it can influence conformational equilibria.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
-
Perform a 2D ¹H-¹H COSY experiment to establish proton-proton connectivity and facilitate resonance assignment.
-
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 200-500 ms to identify through-space correlations.
-
Measure ³JHH coupling constants with high accuracy from the 1D spectrum or by using more advanced techniques like J-resolved spectroscopy if necessary.
-
-
Data Analysis:
-
Assign all proton resonances using the COSY spectrum.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
-
Use the measured ³JHH values in conjunction with the Karplus equation to calculate dihedral angle restraints.
-
-
Structure Calculation: Input the experimental restraints into a molecular modeling program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures consistent with the NMR data.
-
Validation: The final ensemble of structures is validated by checking for violations of the experimental restraints and by assessing stereochemical quality using tools like PROCHECK.
Computational Techniques: In Silico Exploration
Computational methods are invaluable for exploring the full conformational energy landscape and for rationalizing experimental findings.
a) Molecular Mechanics (MM) & Molecular Dynamics (MD) Simulations
These methods use classical force fields to simulate the movement of atoms over time, allowing for the exploration of different conformational states and the estimation of their relative populations.
-
Causality Behind the Choice: MD simulations are ideal for understanding the dynamic nature of the pyrrolidine ring and identifying the most stable and frequently accessed conformations in a simulated physiological environment (e.g., in a water box with ions).
-
Trustworthiness & Self-Validation: The validity of an MD simulation is highly dependent on the quality of the force field used. Self-validation involves running simulations for extended periods to ensure conformational sampling has converged. Furthermore, the results should be cross-validated against experimental data, such as comparing the predicted average ³J couplings with those measured by NMR.[13]
b) Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that provides highly accurate energies for different conformations.
-
Causality Behind the Choice: DFT is used to refine the energies of a few key conformations identified by molecular mechanics or experimental methods. It is particularly useful for understanding the influence of stereoelectronic effects, such as the gauche effect, which are not always perfectly captured by classical force fields.[10][13]
-
Trustworthiness & Self-Validation: The accuracy of DFT depends on the chosen functional and basis set. Calculations should be benchmarked against higher-level methods or experimental data where possible.[13] A self-validating approach involves demonstrating that the relative energy rankings of different puckers are insensitive to reasonable variations in the level of theory.
Visualizing the Concepts
Figure 1: Pyrrolidine Ring Pucker Conformations
// Nodes start [label="Compound Design &\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; exp_analysis [label="Experimental Analysis\n(NMR, X-Ray)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; comp_analysis [label="Computational Analysis\n(MD, DFT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bio_assay [label="Bioactivity Assay\n(e.g., IC₅₀, Kᵢ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; correlation [label="Correlate Conformation\nwith Bioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="Establish SAR &\nOptimize Lead", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> exp_analysis; start -> comp_analysis; exp_analysis -> correlation; comp_analysis -> correlation; start -> bio_assay; bio_assay -> correlation; correlation -> sar;
// Invisible nodes for alignment {rank=same; exp_analysis; comp_analysis; bio_assay;}
caption [shape=plaintext, label="An integrated approach combining experimental and computational methods.", fontname="Arial", fontsize=10]; }
Figure 2: Workflow for Conformation-Bioactivity AnalysisCase Studies: Linking Conformation to Function
The true test of these methodologies is their application in real-world drug discovery projects. The following tables summarize findings from published studies where the pyrrolidine ring conformation was directly correlated with biological activity.
Case Study 1: VHL E3 Ubiquitin Ligase Ligands
The von Hippel-Lindau (VHL) protein is a key component in targeted protein degradation (PROTACs). Its recognition of ligands is highly dependent on the conformation of a central hydroxyproline (Hyp) residue.[10]
| Compound | Key Substituent(s) | Predominant Pucker | VHL Binding Affinity (K D , µM) | Rationale |
| HIF-1α peptide fragment | (2S,4R)-4-Hydroxyproline | C4-exo | Strong | The C4-exo pucker optimally presents the 4-hydroxyl group for a critical hydrogen bond network within the VHL binding pocket.[10] |
| (2S,4S)-4-Hydroxyproline analog | (2S,4S)-4-Hydroxyproline | C4-endo | Weak/None | The C4-endo pucker orients the hydroxyl group away from the key hydrogen bonding residues, abrogating binding.[10] |
| (3R,4S)-3-Fluoro-4-hydroxyproline analog | 3-Fluoro group | C4-endo | Weak/None | Fluorination at the 3R position stabilizes the C4-endo pucker, which is non-productive for VHL binding.[10] |
Data synthesized from J. Am. Chem. Soc. 2018, 140, 24, 7795–7801.[10]
Case Study 2: DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral anti-diabetic drugs. Many potent inhibitors feature a pyrrolidine ring that interacts with the enzyme's active site.
| Compound Series | Pyrrolidine Moiety | Key Conformational Feature | DPP-IV Inhibition (IC₅₀) | Rationale |
| Pyrrolidine-based inhibitors | Substituted Pyrrolidine | Stereochemistry at C2 and C4 | Varies significantly with stereoisomer | The spatial orientation of substituents, dictated by the ring pucker, determines the ability to form key interactions with residues in the S1 and S2 pockets of the enzyme.[1] |
| Pyrrolidine oxadiazoles | 4-trifluorophenyl substitution | Favorable 3D orientation | IC₅₀ = 11.32 µM (most potent analog) | The specific substitution pattern locks the pyrrolidine in a conformation that enhances binding affinity compared to other analogs.[3] |
Data synthesized from Molecules 2021, 26(16), 4939 and Front. Pharmacol. 2023, 14, 1239658.[1][3]
Conclusion: A Call for Conformational Discipline
The bioactivity of a pyrrolidine-containing molecule is not solely a function of its chemical composition but is intimately tied to its three-dimensional shape. A disciplined, integrated approach to conformational analysis is not an academic exercise; it is a prerequisite for modern, rational drug design. By combining the definitive, real-world data from X-ray crystallography and NMR with the exploratory power of computational modeling, researchers can move beyond simple structure-activity relationships (SAR) to a more profound understanding of conformation-activity relationships. This deeper insight allows for the design of molecules with "locked" or biased conformations, leading to enhanced potency, improved selectivity, and ultimately, more effective and safer medicines.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational implications of enzymatic proline hydroxylation in collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-1-Boc-2-Ethynylpyrrolidine
This document provides a detailed, step-by-step protocol for the safe handling and disposal of (R)-1-Boc-2-ethynylpyrrolidine (CAS No: 130418-90-5). As a valued professional in research and development, ensuring your safety and environmental compliance is paramount. This guide moves beyond a simple checklist, offering insights into the chemical reasoning behind each procedural step to foster a culture of safety and responsibility within your laboratory.
Core Principles: Understanding the Hazard Profile
-
Pyrrolidine Backbone: The parent compound, pyrrolidine, is a highly flammable, corrosive, and toxic liquid.[1][2][3] It is a cyclic amine, giving it a basic character that can react exothermically with acids.[1] Vapors can be heavier than air and may travel to an ignition source.[4]
-
Ethynyl Group: Terminal alkynes, or acetylenic compounds, present unique reactivity hazards. Dry salts of acetylene can be explosive.[5] While this compound itself is not a metal acetylide, this reactivity highlights the need to avoid contact with certain metals and strong bases that could lead to hazardous reactions.
-
Boc-Protected Amine: The Boc group significantly reduces the reactivity and basicity of the pyrrolidine nitrogen. However, under strong acidic conditions or high heat, deprotection can occur, liberating the more hazardous free amine.
Based on this analysis, this compound must be treated as a hazardous chemical waste , possessing potential flammability, toxicity, and reactivity characteristics.
Key Chemical and Physical Properties
For clarity and quick reference, the known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂ | [6][7] |
| Molecular Weight | 195.26 g/mol | [6][7] |
| Boiling Point | 249.1 °C | [6] |
| Storage | 2-8°C, under inert gas | [6][7] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE to minimize exposure risks.[8][9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard flame-resistant laboratory coat is required to protect skin and clothing.
-
Work Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within a waste container.[10] The overarching principle is to dispose of the material through an approved hazardous waste program.[8]
Step-by-Step Collection Procedure
-
Waste Determination: The moment this compound is deemed unusable, it is classified as hazardous waste.[11]
-
Select a Compatible Container:
-
Waste Stream Segregation:
-
Solid Waste: Collect pure this compound, contaminated spatulas, or weigh boats in a designated solid hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in an organic solvent, collect it in a container designated for "Non-halogenated Flammable Organic Waste" (or "Halogenated" if a halogenated solvent was used).
-
Aqueous Solutions: Due to the compound's hazards, do not dispose of aqueous solutions down the drain.[9] Collect them in a dedicated aqueous hazardous waste container.
-
Crucial Precaution: Never mix this waste with acids or strong oxidizing agents due to the potential for violent reaction with the pyrrolidine moiety.[1][4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[12]
-
List all chemical constituents by their full name, including solvents, and their approximate percentages or volumes. Do not use abbreviations or chemical formulas.[12]
-
Indicate the associated hazards (e.g., "Flammable," "Toxic").[12]
-
-
Container Management:
Laboratory Storage and Disposal Workflow
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[11][12] This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel. The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound waste.
Spill Management Procedures
Immediate and correct response to a spill is critical for safety.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent.[1][9]
-
Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.[9]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if the substance is flammable and there is a risk of ignition.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) emergency line immediately. Do not attempt to clean up a large spill yourself.
-
A Note on Chemical Deactivation
For certain highly reactive substances, such as metal azides or peroxides, chemical deactivation is required before disposal.[14] Given the terminal alkyne functionality, one might consider deactivation. However, reactions to modify the ethynyl group could be hazardous if not performed correctly and may produce equally hazardous byproducts.
Directive: Do not attempt to chemically neutralize or deactivate this compound waste. The safest and most compliant method is collection and disposal via a licensed hazardous waste contractor, managed by your institution's EHS department.[10][13]
By adhering to this comprehensive guide, you contribute to a safer research environment and ensure that your work is conducted with the highest standards of environmental stewardship.
References
- 1. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]
- 7. 130418-90-5|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
